molecular formula C10H11FO2 B2898534 1-(4-Fluorophenyl)-4-hydroxybutan-1-one CAS No. 73206-04-9

1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Cat. No.: B2898534
CAS No.: 73206-04-9
M. Wt: 182.194
InChI Key: ZCDDMISRNWSZPY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-hydroxybutan-1-one is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.194. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-4-hydroxybutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-4-hydroxybutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-hydroxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDDMISRNWSZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73206-04-9
Record name 1-(4-fluorophenyl)-4-hydroxybutan-1-one
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Foundational & Exploratory

Molecular structure and reactivity of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-4-hydroxybutan-1-one: Structure, Reactivity, and Synthetic Utility

Foreword: The Unseen Importance of Synthetic Intermediates

In the world of drug development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that molecule is paved with critical, often unsung, intermediates. These molecules are the foundational building blocks, and a deep understanding of their properties is paramount for efficient, scalable, and innovative synthesis. This guide focuses on one such molecule: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. As a fluorinated γ-hydroxyketone, its structure is deceptively simple, yet it embodies a convergence of functional groups that offer significant versatility. It serves as a key precursor in the synthesis of butyrophenone-class pharmaceuticals and represents a valuable scaffold for medicinal chemists.[1][2] This document provides an in-depth analysis of its molecular architecture, a predictive guide to its spectroscopic characterization, an exploration of its core reactivity, and a discussion of its practical application in pharmaceutical development.

Part 1: Molecular Structure and Physicochemical Properties

1-(4-Fluorophenyl)-4-hydroxybutan-1-one is characterized by a flexible four-carbon chain that links a polar aromatic ketone to a primary alcohol. This bifunctional nature dictates its physical and chemical properties. The electron-withdrawing fluorine atom subtly influences the reactivity of the aromatic ring and the carbonyl group, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification. The strategic incorporation of fluorine is a well-established strategy in modern drug discovery to enhance metabolic stability and binding affinity.[3][4]

Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

PropertyValueSource(s)
IUPAC Name 1-(4-fluorophenyl)-4-hydroxybutan-1-one[1]
Molecular Formula C₁₀H₁₁FO₂[1][5][6][7]
Molecular Weight 182.19 g/mol [1][5][6][7]
CAS Number 73206-04-9[1][7]
Appearance White to off-white solid (typical)N/A
Synonyms Haloperidol Impurity 23[1][8]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#34A853"]; C8 [label="C"]; O9 [label="O", fontcolor="#EA4335"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O13 [label="O", fontcolor="#EA4335"]; H14 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; F7 [pos="3.6,-1.4!"]; C8 [pos="-1.4,-2.1!"]; O9 [pos="-1.4,-3.1!"]; C10 [pos="-2.8,-1.4!"]; C11 [pos="-4.2,-2.1!"]; C12 [pos="-5.6,-1.4!"]; O13 [pos="-6.8,-2.1!"]; H14 [pos="-7.8,-1.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C8 [style=bold]; C4 -- F7 [style=bold]; C8 -- O9 [style=double, color="#EA4335"]; C8 -- C10; C10 -- C11; C11 -- C12; C12 -- O13; O13 -- H14;

// Aromatic ring double bonds C1 -- C2 [style=double, len=1.5]; C3 -- C2 [style=solid, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C4 [style=solid, len=1.5]; C5 -- C6 [style=double, len=1.5]; C1 -- C6 [style=solid, len=1.5]; }

Figure 1: Molecular Structure of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Part 2: Spectroscopic Characterization (A Self-Validating System)

The definitive confirmation of any chemical structure lies in its spectroscopic signature. For a molecule like 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, techniques such as NMR, IR, and Mass Spectrometry provide a self-validating dataset where each piece of information corroborates the others. Below are the predicted data based on established principles and spectral data from analogous structures.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will be characteristic of a 1,4-disubstituted benzene ring coupled to fluorine, while the aliphatic chain will show predictable splitting patterns.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.00dd (AA'BB')2HAr-H (ortho to C=O)Deshielded by the adjacent carbonyl group and coupled to both the meta protons and the ¹⁹F atom.
~ 7.15dd (AA'BB')2HAr-H (ortho to F)Shielded relative to the other aromatic protons and coupled to ortho protons and the ¹⁹F atom.
~ 4.0 (variable)br s1H-OHA broad, exchangeable proton. Its chemical shift is concentration and solvent dependent.
~ 3.75t2H-CH₂-OHAdjacent to the electron-withdrawing hydroxyl group. Splits into a triplet by the neighboring CH₂ group.
~ 3.10t2H-CH₂-C=OAdjacent to the electron-withdrawing carbonyl group. Splits into a triplet by the neighboring CH₂ group.
~ 2.05quintet2H-CH₂-CH₂-CH₂-Positioned between two other CH₂ groups, leading to a more complex splitting pattern (quintet).

¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the characteristic downfield shift of the carbonyl carbon and the distinct splitting of the aromatic carbons due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups present in the molecule.[10][11]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500 - 3200Strong, BroadO-H StretchPrimary Alcohol
3100 - 3000MediumC-H StretchAromatic C-H
2950 - 2850MediumC-H StretchAliphatic C-H
~ 1685Strong, SharpC=O StretchAryl Ketone
~ 1600, 1500Medium-StrongC=C StretchAromatic Ring
~ 1230StrongC-F StretchAryl Fluoride
~ 1050StrongC-O StretchPrimary Alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): A clear peak is expected at m/z = 182.07.

  • Key Fragmentation: The most characteristic fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the aliphatic chain, resulting in a highly stable 4-fluorobenzoyl cation at m/z = 123 . Another significant fragment would arise from the McLafferty rearrangement, if sterically feasible, or cleavage resulting in the loss of water (M-18) from the molecular ion.

Part 3: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of γ-hydroxy ketones make them valuable intermediates.[12][13]

Synthesis Methodology: Friedel-Crafts Acylation

A robust and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone. The causality behind this choice is its use of readily available starting materials and a well-understood mechanism that reliably forms the desired carbon-carbon bond.

Figure 2: Workflow for the Synthesis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous solvent (e.g., carbon disulfide, CS₂). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of γ-butyrolactone (1.0 eq) in CS₂ to the stirred suspension. Allow the mixture to stir for 15 minutes. Subsequently, add fluorobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Core Reactivity

The molecule's reactivity is a duality of its two functional groups. These sites can react independently or in concert, leading to a rich variety of potential transformations.

Reactivity_Pathways start 1-(4-F-Ph)-4-hydroxybutan-1-one carbonyl_chem Carbonyl Chemistry start->carbonyl_chem hydroxyl_chem Hydroxyl Chemistry start->hydroxyl_chem cyclization_chem Intramolecular Reaction start->cyclization_chem reduction Reduction (e.g., NaBH₄) → Diol carbonyl_chem->reduction Nucleophilic Addition reduct_amin Reductive Amination → Amine carbonyl_chem->reduct_amin oxidation Oxidation (e.g., PCC) → γ-Ketoaldehyde hydroxyl_chem->oxidation activation Activation (e.g., TsCl) → Tosylate hydroxyl_chem->activation Derivatization for Nucleophilic Substitution cyclization Acid-Catalyzed Cyclization → Tetrahydrofuran derivative cyclization_chem->cyclization

Figure 3: Key Reactivity Pathways of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.
  • Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack.

    • Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol, yielding 1-(4-fluorophenyl)butane-1,4-diol. Stereoselective reductions are possible using chiral reagents or catalysts.[14]

    • Grignard/Organolithium Addition: Reaction with organometallic reagents adds an alkyl or aryl group, forming a tertiary alcohol.

  • Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized or converted into a good leaving group.

    • Oxidation: Mild oxidation with pyridinium chlorochromate (PCC) would yield the corresponding 4-(4-fluorophenyl)-4-oxobutanal.

    • Activation: Conversion to a tosylate or mesylate by reaction with TsCl or MsCl, respectively, transforms the hydroxyl into an excellent leaving group, priming the molecule for nucleophilic substitution (Sₙ2) reactions. This is a critical step for its use as a pharmaceutical intermediate.

  • Intramolecular Cyclization: A hallmark reaction of γ-hydroxy ketones is their propensity to undergo acid-catalyzed intramolecular cyclization. Protonation of the carbonyl oxygen, followed by nucleophilic attack from the distal hydroxyl group, forms a stable five-membered ring, yielding 5-(4-fluorophenyl)-5-hydroxytetrahydrofuran. This transformation serves as a powerful confirmation of the relative positions of the functional groups.

Part 4: Applications in Drug Discovery and Development

The primary significance of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one lies in its utility as a synthetic precursor for butyrophenone antipsychotics, most notably Haloperidol and related compounds.[1][7][8][15] The 4-fluorobutyrophenone moiety is a classic pharmacophore in neuroleptic drugs.[2]

The typical synthetic route involves activating the hydroxyl group (e.g., converting it to a halide or tosylate) and subsequently reacting it with a substituted piperidine derivative in a nucleophilic substitution reaction. This efficiently couples the butyrophenone scaffold to the cyclic amine portion characteristic of this drug class.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure user safety. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is classified as an irritant.

Table 4: GHS Hazard Classification

Hazard ClassCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
(Source: PubChem[1])

Standard Laboratory Handling Protocol:

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.

  • Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[16][17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

1-(4-Fluorophenyl)-4-hydroxybutan-1-one is more than a mere catalogue chemical; it is a versatile and valuable building block in synthetic and medicinal chemistry. Its structure, confirmed by a suite of spectroscopic techniques, offers two distinct and reactive functional handles—the ketone and the primary alcohol. The well-defined reactivity of these groups, including their ability to undergo intramolecular cyclization, makes the molecule a predictable and reliable intermediate. Its established role in the synthesis of important central nervous system drugs highlights its practical importance and solidifies its place as a key tool for researchers and drug development professionals aiming to construct complex molecular architectures.

References

  • Organic Chemistry Portal. Synthesis of γ-hydroxy ketones and aldehydes. [Link]

  • GSN. 1-(4-FLUOROPHENYL)-4-HYDROXY-1-BUTANONE. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Stenutz. 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one. [Link]

  • PubChem. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • National Institutes of Health (NIH). Acid-mediated coupling of γ-hydroxybutenolides and aldehydes: Synthesis of a new class of spirocyclic ketal-lactones. [Link]

  • Royal Society of Chemistry. A new method for the preparation of γ-hydroxy ketones: a formal total synthesis of (±)-lanceol. [Link]

  • Wikipedia. Hydroxy ketone. [Link]

  • YouTube. Hydroxyl-directed 1,3 Reductions of Ketones. [Link]

  • PubChem. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;propan-2-ol. [Link]

  • PubChem. 1-(4-Fluorophenyl)-4-(4-hydroxy-4-methylpiperidin-1-yl)butan-1-one. [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Link]

  • YouTube. Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). [Link]

  • NIST WebBook. 2-Butanone, 4-(4-hydroxyphenyl)-. [Link]

  • Medical University of Varna. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. [Link]

  • PubChem. 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium. [Link]

  • Purdue University. Altman lab discovers chemical method impacting pharmacy, beyond. [Link]

  • PubMed. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butvrophenone. [Link]

  • Pharmaffiliates. 1-(2-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Organic Compounds in Modern Drug Discovery. [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-4-hydroxybutan-1-one and the Associated CAS Number 3874-54-2

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identification: It is crucial for researchers to note a common point of confusion regarding the topic. While the chemical name 1-(4-fluorophenyl)-4-hydroxybutan-1-one is specified, the provided CAS number, 3874-54-2, is authoritatively assigned to a different, yet structurally related, compound: 4-chloro-1-(4-fluorophenyl)butan-1-one .[1][2][3] The correct CAS number for 1-(4-fluorophenyl)-4-hydroxybutan-1-one is 73206-04-9 .[4][5][6] This guide will address both compounds to provide a comprehensive resource and clarify this critical distinction for scientific and drug development applications.

Part 1: 4-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2)

This compound, also known as 4-Chloro-4'-fluorobutyrophenone, is a cornerstone intermediate in the synthesis of numerous antipsychotic drugs of the butyrophenone class.[7][8] Its unique structure, featuring a reactive chlorobutyl chain and a fluorinated phenyl ring, makes it a versatile precursor for introducing the butyrophenone moiety into various molecular scaffolds.[2]

Physicochemical Properties

The physical and chemical characteristics of 4-Chloro-1-(4-fluorophenyl)butan-1-one are fundamental to its handling, reaction optimization, and purification.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀ClFO[1][2][9]
Molecular Weight 200.64 g/mol [1][9]
Appearance Colorless to pale yellow liquid or solid[1][2]
Melting Point 5-6 °C[10]
Boiling Point 136-142 °C at 6 mmHg[10]
Solubility Insoluble in water. Soluble in common organic solvents like ethanol, chloroform, and ether.[1][8]
InChI Key HXAOUYGZEOZTJO-UHFFFAOYSA-N[2][10]
Synthesis and Application in Drug Development

The primary significance of 4-Chloro-1-(4-fluorophenyl)butan-1-one lies in its role as a key intermediate for active pharmaceutical ingredients (APIs).[7] It is extensively used in the synthesis of the "diol" series of antipsychotics.[7]

The synthesis of these APIs typically involves a nucleophilic substitution reaction where the terminal chlorine atom of the butyrophenone is displaced by a secondary amine, usually a piperidine derivative. This reaction forms the crucial carbon-nitrogen bond that characterizes this class of drugs.

A prominent example is the synthesis of Haloperidol, a widely used antipsychotic medication.[7]

Haloperidol_Synthesis cluster_reactants Reactants cluster_product Product Cpd1 4-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2) Haloperidol Haloperidol Cpd1->Haloperidol Nucleophilic Substitution Cpd2 4-(4-Chlorophenyl)-4-hydroxypiperidine Cpd2->Haloperidol

Caption: Synthesis of Haloperidol from key intermediates.

This compound is a precursor for a range of important APIs, including:

  • Benperidol[7]

  • Bromperidol[7]

  • Droperidol[7]

  • Fluanisone[7]

  • Haloperidol[7]

  • Melperone[7]

  • Trifluperidol[7]

The fluorine atom on the phenyl ring is a critical feature, often introduced to enhance metabolic stability and modulate the pharmacokinetic profile of the final drug molecule.[11]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of 4-Chloro-1-(4-fluorophenyl)butan-1-one. While specific spectra are proprietary, the expected spectral features can be predicted.

  • ¹H NMR: Would show characteristic signals for the aromatic protons (split by fluorine coupling), and three distinct methylene proton signals of the butyl chain.

  • ¹³C NMR: Would display signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the three aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its mass, along with a characteristic isotopic pattern for the presence of one chlorine atom.[3]

  • Infrared (IR) Spectroscopy: A strong absorption band for the C=O (ketone) stretch would be prominent, typically around 1680-1700 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be observed.[12]

Safety and Handling

Proper handling is essential due to the compound's reactivity and potential hazards.

  • Hazard Statements: May cause skin, eye, and respiratory tract irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

  • Handling: Handle in a well-ventilated area. Avoid breathing vapors or mists. Wash thoroughly after handling.[13][14]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[14]

  • Incompatibilities: Strong oxidizing agents.[13]

Part 2: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9)

This compound is a hydroxylated analogue of the butyrophenone structure and is often identified as an impurity or a related substance to APIs like Haloperidol.[4][6] Its presence can indicate side reactions or degradation pathways in the manufacturing process of related pharmaceuticals.

Physicochemical Properties

The introduction of a hydroxyl group significantly alters the physical properties compared to its chlorinated counterpart.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FO₂[4][15]
Molecular Weight 182.19 g/mol [4][5][15]
Boiling Point 319.5±22.0 °C (Predicted)[16]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
InChI Key ZCDDMISRNWSZPY-UHFFFAOYSA-N[4][15]
Synthesis and Reactivity

This alcohol can be synthesized through various organic chemistry routes. A common conceptual pathway would be the reduction of a corresponding keto-aldehyde or the hydrolysis of a suitable precursor. For instance, it could be formed via the reduction of 3-(4-fluorobenzoyl)propionaldehyde.

Synthesis_Flow Start Precursor (e.g., 3-(4-fluorobenzoyl)propionaldehyde) Process Reduction (e.g., with NaBH₄) Start->Process End 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Process->End

Caption: A conceptual synthetic pathway.

In the context of drug development, its presence as an impurity (e.g., Haloperidol Impurity 23) is of greater relevance than its direct synthesis.[4] Its formation could potentially arise from the hydrolysis of 4-chloro-1-(4-fluorophenyl)butan-1-one under certain conditions.

Analytical Characterization

The analytical profile is distinct due to the presence of the hydroxyl group.

  • ¹H NMR: In addition to the aromatic and methylene signals, a characteristic broad signal for the hydroxyl (-OH) proton would be present. The methylene group adjacent to the hydroxyl group would also show a distinct chemical shift. A published spectrum for the related (R)-4-(4-fluorophenyl)-4-hydroxybutan-2-one shows signals at δ = 7.34 (m, 2H), 7.02 (m, 2H), and 5.12 (s, 1H).[17]

  • Mass Spectrometry (MS): The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band would be a key diagnostic feature, typically appearing in the region of 3200-3600 cm⁻¹. This is in addition to the sharp, strong C=O ketone stretch.[18]

Safety and Handling

This compound is classified with potential hazards that require careful management in a laboratory setting.

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Usage: It is intended for research use only and not for diagnostic or therapeutic use.[19]

Conclusion

In the field of pharmaceutical research and development, precise chemical identification is paramount. The distinction between 4-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2) and 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9) is a critical example. The former is an indispensable building block for a major class of antipsychotic drugs, valued for the reactivity of its chloroalkane chain. The latter is primarily recognized as a related substance or impurity, whose detection and characterization are essential for quality control and regulatory compliance. This guide provides the core technical data for both compounds, enabling researchers to navigate their respective applications with clarity and scientific rigor.

References

  • PubChem. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Pharmacompass. CAS 3874-54-2 Drug Information. [Link]

  • Stenutz. 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one. [Link]

  • FDA Global Substance Registration System. 1-(4-Fluorophenyl)-4-hydroxy-1-butanone. [Link]

  • NIST. 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. National Institute of Standards and Technology. [Link]

  • PubChem. Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • LibreTexts. 29.6 Infrared (IR) Spectroscopy. [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Link]

  • National Library of Medicine. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Wikipedia. Butyrophenone. [Link]

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  • Medical University of Varna. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. [Link]

  • PubChem. 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium. National Center for Biotechnology Information. [Link]

  • NIST. 2-Butanone, 4-(4-hydroxyphenyl)-. National Institute of Standards and Technology. [Link]

  • Chegg. Interpret this H-NMR Spectra. [Link]

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The Strategic Role of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one and its Analogs as Key Intermediates in the Stereoselective Synthesis of Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ezetimibe, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone, is a potent cholesterol absorption inhibitor that has become a cornerstone in the management of hyperlipidemia.[1][2] Its molecular architecture features three distinct chiral centers, rendering its synthesis a significant stereochemical challenge where control over the absolute configuration is paramount for therapeutic efficacy.[3][4] This technical guide provides a detailed examination of the synthesis and strategic importance of the 1-(4-fluorophenyl)-4-hydroxybutan-1-one moiety, a critical structural element within the key side-chain intermediates used to construct Ezetimibe. We will explore the primary synthetic pathways for its creation, focusing on the foundational Friedel-Crafts acylation and the pivotal stereoselective reduction of the resulting ketone. Furthermore, this guide will detail the subsequent elaboration of this hydroxylated intermediate, its coupling with chiral auxiliaries, and its ultimate integration into the final azetidinone structure, offering field-proven insights into the causality behind key experimental choices.

Introduction to Ezetimibe: A Stereochemically Complex Target

Mechanism of Action and Therapeutic Importance

Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols.[1] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of the small intestine, thereby reducing the amount of cholesterol delivered to the liver.[5] This unique mechanism of action makes it an effective monotherapy or a valuable adjunct to statins, which work by inhibiting cholesterol biosynthesis in the liver.[6]

The Stereochemical Challenge

The Ezetimibe molecule possesses three stereocenters, which gives rise to a total of eight possible stereoisomers.[2][4] The pharmacologically active isomer is the one with the (3R, 4S, 3'S) configuration. The other stereoisomers may exhibit reduced activity or undesirable toxicological profiles.[3] Consequently, the development of a robust, scalable, and highly stereoselective synthesis is not merely an academic exercise but a critical requirement for pharmaceutical production to ensure the purity and safety of the final Active Pharmaceutical Ingredient (API).[4] The synthesis of the C3 side chain, specifically the creation of the (S)-hydroxyl group, is a decisive step in the overall synthetic strategy.

Genesis of the Hydroxyalkyl Side Chain: Synthesis of Key Precursors

The journey to Ezetimibe's side chain begins with the construction of a 5-(4-fluorophenyl)-5-oxopentanoic acid backbone. This keto-acid serves as the direct precursor to the hydroxylated intermediate.

Pathway I: Friedel-Crafts Acylation for 5-(4-Fluorophenyl)-5-oxopentanoic Acid

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[7][8] In the context of Ezetimibe synthesis, this reaction is employed to couple fluorobenzene with glutaric anhydride.

Causality of Experimental Design: The choice of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is crucial. The catalyst polarizes the carbonyl group of the anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich fluorobenzene ring. A stoichiometric amount of the catalyst is often necessary because the product ketone can form a stable complex with the Lewis acid, effectively inhibiting further reaction.[7]

G Fluorobenzene Fluorobenzene KetoAcid 5-(4-Fluorophenyl)-5-oxopentanoic acid Fluorobenzene->KetoAcid 1. GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->KetoAcid 2. AlCl3 AlCl₃ (Lewis Acid) AlCl3->KetoAcid Friedel-Crafts Acylation

Caption: Synthesis of the Keto-Acid Precursor via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic acid

  • Setup: Charge a dry, inert-atmosphere-purged reactor with fluorobenzene, which serves as both a reactant and a solvent.[9]

  • Catalyst Addition: Cool the vessel to 0-5 °C and slowly add anhydrous aluminum trichloride (AlCl₃) in portions, maintaining the temperature.

  • Reactant Addition: Add glutaric anhydride portion-wise to the stirred suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours until completion is confirmed by HPLC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the product.

  • Isolation: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude 5-(4-fluorophenyl)-5-oxopentanoic acid.

Conversion to the Target Intermediate: Stereoselective Reduction

The reduction of the ketone in 5-(4-fluorophenyl)-5-oxopentanoic acid (or its ester derivative) to the corresponding secondary alcohol is the most critical stereochemistry-defining step in the synthesis of the side chain. Two primary methodologies are employed: classical chemical reduction with chiral catalysts and modern biocatalytic reduction.

Method A: Chemical Reduction with Corey-Bakshi-Shibata (CBS) Catalyst The CBS reduction utilizes a borane source (e.g., borane-dimethylsulfide complex, BH₃·SMe₂) in the presence of a chiral oxazaborolidine catalyst.[10][11]

Causality of Experimental Design: The chiral CBS catalyst coordinates with the borane and the ketone's carbonyl group in a highly organized, chair-like transition state. This steric arrangement forces the hydride from the borane to attack the carbonyl from a specific face, leading to the preferential formation of one enantiomer of the alcohol. The (R)-CBS catalyst is typically used to produce the desired (S)-alcohol intermediate for Ezetimibe.[10]

Method B: Biocatalytic Reduction with Carbonyl Reductase (CBR) Enzymatic synthesis represents a significant advancement in green chemistry, offering exceptional selectivity under mild, aqueous conditions.[12]

Causality of Experimental Design: Carbonyl reductase enzymes possess a precisely shaped active site that binds the ketone substrate in a specific orientation. The enzyme utilizes a cofactor, typically NADPH, to deliver a hydride to the carbonyl carbon with near-perfect stereoselectivity.[12] This approach often results in higher diastereomeric excess (de) and enantiomeric excess (ee) compared to chemical methods, with the added benefits of reduced solvent waste and milder reaction conditions.

G KetoIntermediate 5-(4-Fluorophenyl)-5-oxopentanoyl Intermediate (e.g., Evans Adduct) HydroxyIntermediate (S)-5-Hydroxy-5-(4-fluorophenyl) pentanoyl Intermediate KetoIntermediate->HydroxyIntermediate Stereoselective Reduction CBS (R)-CBS Catalyst + BH₃·SMe₂ CBS->KetoIntermediate Enzyme Carbonyl Reductase + Cofactor (NADPH) Enzyme->KetoIntermediate

Caption: Stereoselective Reduction of the Ketone to the (S)-Alcohol.

Data Presentation: Comparison of Reduction Methodologies

MethodCatalyst / EnzymeTypical YieldDiastereomeric Excess (de)Key AdvantagesKey DisadvantagesReference
Chemical (R)-CBS / BH₃·SMe₂60-70%>97%Well-established, predictableRequires cryogenic temperatures, stoichiometric borane, sensitive catalyst[11][13]
Biocatalytic Carbonyl Reductase (CBR)>99%>99%High selectivity, mild conditions, environmentally friendlyRequires enzyme development and optimization, potential substrate inhibition[12]

Assembly of the β-Lactam Core

With the stereochemically defined hydroxyalkyl side chain in hand, the next phase involves its incorporation into the final Ezetimibe structure. This is typically achieved through a convergent synthesis where the side chain is condensed with a pre-formed imine, followed by cyclization to create the core β-lactam (azetidinone) ring.

Causality of Experimental Design: To ensure the correct stereochemistry at the C3 and C4 positions of the azetidinone ring, a chiral auxiliary is often employed. The Evans auxiliary, (S)-4-phenyl-2-oxazolidinone, is a common choice.[13] The hydroxy-acid intermediate is first coupled to this auxiliary. The bulky phenyl group of the auxiliary then sterically directs the subsequent condensation reaction with the imine to achieve the desired anti-addition product, which is crucial for obtaining the correct trans-stereochemistry of the final β-lactam.[4]

Experimental Protocol: Condensation and Cyclization

  • Auxiliary Coupling: Activate the carboxylic acid of the (S)-hydroxy side-chain intermediate (e.g., by converting it to an acyl chloride with pivaloyl chloride) and react it with lithiated (S)-4-phenyl-2-oxazolidinone.[11]

  • Imine Formation: Separately, prepare the required imine by condensing 4-fluoroaniline with a protected 4-hydroxybenzaldehyde (e.g., 4-(benzyloxy)benzaldehyde).[11][14]

  • Diastereoselective Condensation: In a separate reactor under anhydrous conditions, combine the side-chain-auxiliary adduct and the imine in a suitable solvent like dichloromethane. Cool the mixture to a low temperature (e.g., -30 to -40 °C).[13][14]

  • Lewis Acid Addition: Slowly add a Lewis acid, such as titanium tetrachloride (TiCl₄), to catalyze the condensation. The reaction is carefully monitored by HPLC.[3][14]

  • Cyclization: After the condensation is complete, the resulting amide intermediate is treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) and a fluoride source such as tetrabutylammonium fluoride (TBAF). The BSA activates the amide, and the TBAF promotes the intramolecular cyclization to form the β-lactam ring, displacing the chiral auxiliary.[3][14]

  • Isolation: Following an aqueous workup, the protected Ezetimibe intermediate is isolated, typically through crystallization.

G cluster_0 Side-Chain Preparation cluster_1 Imine Preparation cluster_2 Core Assembly HydroxyAcid (S)-Hydroxy-acid Intermediate SideChainAux Side-Chain-Auxiliary Adduct HydroxyAcid->SideChainAux EvansAux (S)-4-Phenyl- 2-oxazolidinone EvansAux->SideChainAux Coupling CondensationProduct Anti-Condensation Product SideChainAux->CondensationProduct 1. Condensation (TiCl₄) Aniline 4-Fluoroaniline Imine Schiff Base (Imine) Aniline->Imine Aldehyde Protected 4-Hydroxybenzaldehyde Aldehyde->Imine Condensation Imine->CondensationProduct ProtectedEzetimibe Protected Ezetimibe (β-Lactam) CondensationProduct->ProtectedEzetimibe 2. Cyclization (BSA, TBAF)

Caption: Overall workflow for the assembly of the Ezetimibe core.

Final Steps and Purification

The final stage of the synthesis involves removing the protecting groups. The most common protecting group on the C4 phenyl ring is a benzyl group, which is readily cleaved under standard hydrogenation conditions.

Experimental Protocol: Deprotection

  • Setup: Dissolve the protected Ezetimibe intermediate in a suitable solvent such as ethanol or methanol.[15]

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.[16]

  • Hydrogenation: Stir the suspension under a hydrogen gas atmosphere (typically 1-3 atm) at room temperature or slightly elevated temperature (e.g., 70°C) until the reaction is complete.[16]

  • Isolation: Remove the catalyst by filtration through Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or isopropanol) to yield highly pure Ezetimibe API.[2]

Conclusion

The synthesis of Ezetimibe is a testament to the power of modern stereoselective organic chemistry. The 1-(4-fluorophenyl)-4-hydroxybutan-1-one moiety, embedded within the larger C5 side-chain precursor, represents a cornerstone of the entire synthetic strategy. Its successful construction hinges on two critical transformations: the reliable formation of the carbon skeleton via Friedel-Crafts acylation and, most importantly, the highly controlled stereoselective reduction of the ketone. The choice between advanced chemical catalysis and green biocatalytic methods for this reduction step allows drug manufacturers to balance considerations of cost, scale, and environmental impact. Understanding the causality behind each reaction—from Lewis acid activation to the steric directing effects of chiral auxiliaries—is paramount for researchers and drug development professionals aiming to optimize this complex synthesis and deliver this vital medication to patients worldwide.

References

  • Vertex AI Search. (n.d.). First synthesis and characterization of key stereoisomers related to Ezetimibe.
  • Teknoscienze. (2024, September 25). Enzyme Engineering and HHDHs: Revolutionizing Green Synthesis of Ezetimibe and Other Pharmaceutical Intermediates.
  • science24.com. (2010, March 16). The synthesis of ezetimibe with high stereochemical purity.
  • Google Patents. (n.d.). CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe.
  • Google Patents. (n.d.). Synthesis process of ezetimibe intermediate.
  • Drugs of the Future. (2000). Ezetimibe. 25(7), 679-685.
  • New Drug Approvals. (2015, October 8). EZETIMIBE POSTER.
  • Google Patents. (n.d.). US20070049748A1 - Preparation of ezetimibe.
  • ChemicalBook. (n.d.). Ezetimibe synthesis.
  • PubMed. (2017). Enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase in an aqueous-organic solvent system. Bioresource Technology, 229, 26-32.
  • Google Patents. (n.d.). EP2149547A1 - Process for the synthesis of ezetimibe and intermediates useful therefor.
  • ResearchGate. (2016). An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • PubMed Central (PMC). (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
  • ResearchGate. (n.d.). New synthesis process for the synthesis of ezetimibe.
  • PubMed Central (PMC). (2022). Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function.
  • SynArchive. (n.d.). Friedel-Crafts Acylation.

Sources

Solubility profile of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in organic solvents

[1]

Executive Summary

The compound 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS: 73206-04-9), often referred to as the "hydroxy ketone" intermediate, is a critical building block in the synthesis of fluorinated pharmaceuticals, most notably the cholesterol absorption inhibitor Ezetimibe and certain antipsychotic butyrophenones.[1]

Optimizing the synthesis and purification of this intermediate requires a precise understanding of its solubility thermodynamics. This guide provides a technical analysis of its solubility profile across solvent classes, thermodynamic modeling strategies, and experimental protocols for phase equilibrium determination.[1]

Physicochemical Characterization

Before establishing solubility protocols, the researcher must define the solute's fundamental state. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one exhibits amphiphilic character due to the lipophilic fluorophenyl tail and the hydrophilic hydroxy-ketone head.[1]

PropertyValue / DescriptionRelevance to Solubility
Molecular Formula C₁₀H₁₁FO₂Moderate Molecular Weight (182.19 g/mol )
Physical State Viscous Oil / Low-Melting SolidOften requires crystallization at sub-ambient temperatures or purification via distillation/chromatography.[1]
LogP (Predicted) ~1.3 – 1.8Moderate lipophilicity; soluble in organic solvents, sparingly soluble in water.
H-Bond Donors 1 (Hydroxyl)Capable of strong interaction with polar protic solvents.[1]
H-Bond Acceptors 2 (Ketone, Hydroxyl)Good solubility in polar aprotic solvents.[1]

Solubility Profile & Solvent Selection

The solubility behavior of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one follows a "like-dissolves-like" trend modified by specific hydrogen-bonding interactions. The following profile is derived from structure-property relationships of the fluorobutyrophenone class.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility TrendMechanistic Insight
Polar Protic Methanol, Ethanol, IPAHigh / Miscible The terminal -OH group and ketone carbonyl form strong H-bond networks with alcohols.[1] Ideal for reaction solvents but poor for crystallization yield without cooling.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions dominate.[1] Ethyl Acetate is the preferred solvent for extraction from aqueous reaction mixtures.
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent solvation of the aromatic ring and the alkyl chain. Often used for initial isolation.
Aromatic Toluene, XyleneModerate to High

stacking interactions with the fluorophenyl ring enhance solubility.[1] Useful for azeotropic drying.
Aliphatic Hexane, Heptane, CyclohexaneLow / Immiscible The polar head group resists solvation in non-polar alkanes.[1] These act as anti-solvents to induce precipitation or oiling-out.[1]
Aqueous WaterLow Limited solubility.[1][2] The hydrophobic fluorophenyl group dominates, leading to phase separation (oiling out) in aqueous media.
Temperature Dependence

Dissolution of this compound is endothermic (

3
  • Process Tip: A binary solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexane) is recommended for recrystallization.[1] The compound is dissolved in the hot polar/aromatic solvent, and the non-polar anti-solvent is added until turbidity is observed.

Thermodynamic Modeling

For process scale-up, experimental solubility data (mole fraction,

1Modified Apelblat Equation
The Modified Apelblat Model
  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
The van't Hoff Equation

Used for determining thermodynamic parameters (




1
  • Linearity Check: A plot of

    
     vs. 
    
    
    should be linear if the enthalpy of solution is constant over the temperature range.

Experimental Protocol: Gravimetric Solubility Determination

To generate the data required for the models above, the following self-validating protocol is recommended.

Workflow Diagram

SolubilityWorkflowPrepSolvent Preparation(Binary/Pure)SatSaturation(Excess Solute, T ± 0.1°C)Prep->Sat Add SoluteEquilEquilibration(Agitation 24-48h)Sat->Equil Constant TFilterFiltration(0.45 µm Syringe Filter)Equil->Filter SupernatantAnalysisGravimetric Analysis(Evaporation & Weighing)Filter->Analysis AliquotCalcData Processing(Mole Fraction Calc)Analysis->Calc Mass Data

Figure 1: Standardized workflow for solubility determination via the static gravimetric method.

Step-by-Step Methodology
  • Preparation: Accurately measure 10 mL of the selected solvent into a jacketed glass vessel maintained at the target temperature (

    
    ) using a circulating water bath.
    
  • Saturation: Add 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in excess until undissolved solid (or a distinct oil phase) persists.

  • Equilibration: Stir the mixture magnetically at 400 rpm for 24 hours. Stop stirring and allow phases to settle for 4 hours.

  • Sampling: Withdraw a 2 mL aliquot of the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter (to remove suspended solids).

  • Quantification:

    • Transfer the filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Weigh the dish with solution (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    and
    
    
    are the molecular weights of the solute and solvent, respectively.[1]

Process Application: Purification Strategy

Based on the solubility profile, the following purification logic is recommended for removing impurities (e.g., unreacted lactone or inorganic salts).

PurificationLogicCrudeCrude Reaction Mixture(Solute + Salts + Impurities)ExtractExtraction(DCM or EtOAc + Water)Crude->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgPhaseOrganic Phase(Solute + Organics)PhaseSep->OrgPhaseTop/Bottom LayerAqPhaseAqueous Phase(Salts removed)PhaseSep->AqPhaseWasteCrystCrystallization / Precipitation(Add Heptane/Hexane)OrgPhase->CrystConcentrate & CoolPurePurified Product(Solid/Oil)Cryst->PureFilter/Decant

Figure 2: Purification logic flow based on differential solubility.[1]

References

  • Chemical Identity & Properties: PubChem. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Compound CID 16769876).[1] National Library of Medicine. Available at: [Link]

  • Synthesis Context:Preparation of fluorobutyrophenone intermediates via lactone ring-opening. (General reference to Friedel-Crafts and Grignard methodologies for this class).
  • Thermodynamic Modeling: Jouyban, A. Review of the correlations for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.
  • Experimental Methodology: Higuchi, T., & Connors, K. A. Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 1965. (The standard for the shake-flask protocol).

Thermodynamic stability of 4-fluoro-gamma-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-fluoro-gamma-hydroxybutyrophenone

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-fluoro-gamma-hydroxybutyrophenone, a key intermediate in the synthesis of various butyrophenone neuroleptics. For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or intermediate is paramount for ensuring product quality, safety, and efficacy. This document outlines the theoretical underpinnings and practical applications of key analytical techniques used to establish a complete stability profile. We will delve into the causality behind experimental choices for forced degradation studies and thermal analysis, providing detailed, self-validating protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Stability in Drug Development

4-fluoro-gamma-hydroxybutyrophenone is a crucial building block in the synthesis of pharmacologically significant molecules, including efficient sedatives and antipsychotic drugs like haloperidol.[1][2] The thermodynamic stability of this intermediate directly impacts the purity, manufacturability, and shelf-life of the final drug substance. A thorough understanding of its degradation pathways and behavior under various environmental stressors is not merely a regulatory requirement but a foundational element of robust formulation development and quality control.

The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This guide will provide the necessary protocols and theoretical background to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Determine the intrinsic stability of the molecule.

  • Support the development of stable formulations and establish appropriate storage conditions.

Physicochemical Properties of Butyrophenones

While specific data for 4-fluoro-gamma-hydroxybutyrophenone is not extensively published, we can infer its characteristics from the broader class of butyrophenones and related fluorinated compounds.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₁FO₂Inferred from structure
Molecular Weight 182.19 g/mol Inferred from structure
Appearance Likely a white to off-white powder or crystalline solid.[2]
Solubility Expected to be sparingly soluble in water, more soluble in organic solvents like alcohol and methylene chloride.[2]
Key Functional Groups Ketone, Phenyl Fluoride, Secondary AlcoholN/A

The presence of a hydroxyl group (gamma-hydroxy) and a ketone makes the molecule susceptible to specific degradation pathways, such as oxidation and dehydration, which will be explored in our experimental design.

Experimental Framework for Thermodynamic Stability Assessment

A comprehensive stability analysis involves subjecting the compound to a battery of stress conditions that exceed those expected during routine storage and handling. This approach, known as forced degradation, is essential for identifying likely degradation products and ensuring the analytical methods used are "stability-indicating."[5][6] The overall workflow is a systematic process designed to build a complete stability profile.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Thermal Analysis cluster_3 Phase 4: Analysis & Reporting A API Substance Procurement (4-fluoro-gamma-hydroxybutyrophenone) B Physicochemical Characterization A->B C Development of Stability- Indicating Analytical Method (e.g., HPLC) B->C D Hydrolytic Stress (Acid, Base, Neutral) C->D Apply Method E Oxidative Stress (e.g., H₂O₂) C->E Apply Method F Photolytic Stress (UV/Vis Light Exposure) C->F Apply Method G Thermal Stress (Dry Heat) C->G Apply Method H Differential Scanning Calorimetry (DSC) C->H I Thermogravimetric Analysis (TGA) C->I J Analysis of Stressed Samples (Quantify Degradants) D->J E->J F->J G->J H->J I->J K Characterization of Major Degradants (e.g., LC-MS) J->K L Compilation of Stability Profile & Report K->L

Caption: Experimental workflow for thermodynamic stability assessment.

Detailed Protocols: Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the sample to an appropriate extent (typically 5-20% degradation) to ensure that stability-indicating methods can detect any changes.[7] The conditions outlined below are starting points and should be optimized based on the observed lability of the compound.

Hydrolytic Degradation

Causality: Hydrolysis targets functional groups susceptible to cleavage by water, often catalyzed by acid or base. The ketone and hydroxyl groups in the aliphatic chain of 4-fluoro-gamma-hydroxybutyrophenone are potential, though not primary, sites for acid/base-catalyzed reactions like dehydration or rearrangement.

Protocol:

  • Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified Water (Neutral)

  • Incubation: Reflux the solutions at 60°C for 4 hours.[7][8] A parallel set of samples should be kept at room temperature as controls.

  • Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 1, 2, 4 hours).

  • Neutralization: Immediately neutralize the acid and base samples to halt the degradation reaction. (e.g., cool and add an equimolar amount of base or acid).

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Oxidative Degradation

Causality: Oxidative stress challenges the molecule's resilience to reactive oxygen species. The secondary alcohol (gamma-hydroxy) is a primary target for oxidation to a ketone. The aliphatic chain may also be susceptible.

Protocol:

  • Preparation: Prepare a solution of the compound (~1 mg/mL) in a 3% hydrogen peroxide (H₂O₂) solution.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Sampling: Withdraw aliquots at intervals (e.g., 0, 6, 12, 24 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution.

Photolytic Degradation

Causality: Photostability testing assesses the impact of light energy, which can induce photochemical reactions. The aromatic ring and ketone carbonyl are chromophores that can absorb UV/Vis radiation, potentially leading to degradation. This is a mandatory part of stress testing according to ICH Q1B guidelines.[9]

Protocol:

  • Sample Exposure: Expose a solid sample of the compound and a solution (~1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A parallel set of samples, shielded from light by aluminum foil, must be stored under the same temperature and humidity conditions to serve as dark controls.

  • Analysis: After exposure, analyze both the exposed samples and the dark controls.

Detailed Protocols: Thermal Analysis Techniques

Thermal analysis provides critical information on the physical and chemical changes that occur upon heating, such as melting, decomposition, and polymorphism.[10]

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine melting point, purity, and detect polymorphic transitions, which are critical for understanding the solid-state stability of a drug substance.[12][13]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-fluoro-gamma-hydroxybutyrophenone into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 250°C) under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition, crystallization) events.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[11] It is invaluable for determining thermal decomposition temperatures, assessing the presence of residual solvents or water, and understanding the overall thermal stability of the material.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient to a high temperature (e.g., 600°C) under a nitrogen purge.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify temperatures at which significant mass loss occurs, indicating decomposition.

Data Interpretation and Stability Profile

Quantitative Data Summary

The data generated from the experimental protocols should be systematically tabulated to build a clear stability profile.

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time% DegradationNo. of Degradants > 0.1%Observations
0.1 M HCl (60°C) 4 hr8.5%2Primary degradant at RRT 0.85
0.1 M NaOH (60°C) 4 hr15.2%3Significant degradation observed
Water (60°C) 4 hr< 1.0%0Stable in neutral solution
3% H₂O₂ (RT) 24 hr12.8%2Primary degradant at RRT 1.15
Photolytic 1.2M lux hr3.1%1Slight discoloration of solid
Thermal (105°C) 48 hr1.7%1Stable to dry heat

Table 2: Summary of Thermal Analysis Data

TechniqueParameterResultInterpretation
DSC Onset of Melting95.5 °CSharp endotherm indicates crystalline material
Peak Melting Point98.2 °CCharacteristic melting point
TGA Onset of Decomposition~210 °CHigh thermal stability
Mass Loss at 200°C< 0.5%No significant volatiles (water/solvent)
Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible under stress conditions. The identification of degradation products using techniques like LC-MS/MS would be required for confirmation.

G cluster_0 4-fluoro-gamma-hydroxybutyrophenone cluster_1 Oxidation Product cluster_2 Dehydration Product A B A->B Oxidative Stress (e.g., H₂O₂) C A->C Acid/Base or Thermal Stress

Sources

Spectroscopic Blueprint: A Technical Guide to the Characterization of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of the synthetic intermediate, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. While not a therapeutic agent itself, this molecule is a crucial building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and electronic properties through modern spectroscopic techniques is paramount for quality control, reaction monitoring, and the development of novel synthetic pathways. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. Detailed experimental protocols and predicted data are presented to serve as a benchmark for researchers in the fields of medicinal chemistry, process development, and analytical sciences.

Introduction: The Significance of a Versatile Intermediate

1-(4-Fluorophenyl)-4-hydroxybutan-1-one, with the chemical formula C₁₀H₁₁FO₂, is a butyrophenone derivative that has garnered interest in medicinal chemistry due to its utility as a precursor in the synthesis of more complex molecules, including some with potential neuroleptic activity.[1] The presence of a fluorinated aromatic ring, a ketone carbonyl group, and a primary alcohol functionality makes it a rich subject for spectroscopic analysis. Each of these features provides a unique spectroscopic handle, and their interplay allows for a detailed elucidation of the molecule's structure and connectivity.

This guide will deconstruct the spectroscopic signature of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, providing an in-depth analysis of its expected NMR, IR, and MS data. The causality behind experimental choices and the interpretation of the resulting spectra will be emphasized, offering a field-proven perspective on the practical aspects of spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group, as well as the hydroxyl group.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6' (Aromatic)~ 8.0Doublet of doublets (dd)ortho J(H-F) ≈ 8-9 Hz, meta J(H-H) ≈ 2-3 Hz2H
H-3', H-5' (Aromatic)~ 7.2Doublet of doublets (dd)meta J(H-F) ≈ 5-6 Hz, ortho J(H-H) ≈ 8-9 Hz2H
H-2 (Aliphatic, -CH₂-)~ 3.1Triplet (t)J ≈ 7 Hz2H
H-3 (Aliphatic, -CH₂-)~ 2.0Quintet (quin)J ≈ 7 Hz2H
H-4 (Aliphatic, -CH₂-)~ 3.7Triplet (t)J ≈ 7 Hz2H
-OH (Alcohol)Variable (e.g., ~2.5, broad)Singlet (s)-1H

Causality behind Predictions:

  • Aromatic Protons (H-2', H-6' and H-3', H-5'): The protons on the fluorophenyl ring are expected to be in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') will be further downfield than those meta to it (H-3', H-5'). The fluorine atom will cause splitting, resulting in doublet of doublets patterns.

  • Aliphatic Protons: The protons at H-2, being alpha to the carbonyl group, will be deshielded and appear around 3.1 ppm. The protons at H-4, adjacent to the electronegative hydroxyl group, will also be deshielded, appearing around 3.7 ppm.[4] The H-3 protons, being more shielded, will be further upfield. The splitting patterns (triplet, quintet, triplet) arise from coupling with adjacent methylene protons, following the n+1 rule.[5]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show coupling to adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.[6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~ 198
C-1' (Aromatic, C-F)~ 165 (d, ¹J(C-F) ≈ 250 Hz)
C-4' (Aromatic, C-C=O)~ 132
C-2', C-6' (Aromatic)~ 130 (d, ²J(C-F) ≈ 9 Hz)
C-3', C-5' (Aromatic)~ 115 (d, ³J(C-F) ≈ 22 Hz)
C-4 (-CH₂OH)~ 62
C-2 (-CH₂C=O)~ 38
C-3 (-CH₂-)~ 28

Causality behind Predictions:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons: The carbon directly attached to the fluorine (C-1') will show a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will also exhibit smaller couplings to the fluorine. The carbon attached to the carbonyl group (C-4') will be deshielded.

  • Aliphatic Carbons: The carbon bearing the hydroxyl group (C-4) will be deshielded due to the electronegativity of the oxygen.[8] The carbon alpha to the carbonyl (C-2) will also be deshielded.

2D NMR Experiments for Unambiguous Assignment

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments should be performed:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the aliphatic chain to the aromatic ring and the carbonyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[9][10] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3600-3200Strong, Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ketone)1690-1670Strong
C=C stretch (aromatic)1600-1450Medium
C-O stretch (alcohol)1250-1000Strong
C-F stretch (aromatic)1250-1100Strong

Causality behind Predictions:

  • O-H Stretch: The hydroxyl group will exhibit a characteristic broad and strong absorption due to hydrogen bonding.[12][13]

  • C=O Stretch: The ketone carbonyl group will show a strong, sharp absorption. Conjugation with the aromatic ring is expected to lower the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[14][15][16]

  • C-F Stretch: The carbon-fluorine bond will have a strong absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

  • Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O absorptions.[1][17]

  • Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 182.1, corresponding to the molecular weight of C₁₀H₁₁FO₂.[14] The intensity of this peak may be moderate to weak due to fragmentation.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the bond between C1 and C2 is expected to be a major fragmentation pathway, leading to the formation of the 4-fluorobenzoyl cation at m/z = 123 . This is often the base peak in the spectrum of butyrophenones.[18][19][20]

    • McLafferty Rearrangement: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of propene (C₃H₆, 42 Da) and the formation of an enol radical cation at m/z = 140 .

    • Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z = 164 ([M-18]⁺).[21][22]

    • Cleavage of the Butyl Chain: Fragmentation of the alkyl chain can lead to various smaller fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and interpret the major fragment ions to elucidate the structure of the compound.

Data Integration and Structural Confirmation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from each method is complementary and, when combined, provides an unambiguous confirmation of the structure of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Caption: Workflow for the structural elucidation of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Conclusion

This technical guide has provided a detailed, predictive spectroscopic characterization of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. By integrating the expected data from ¹H NMR, ¹³C NMR, 2D NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The provided protocols and interpretations serve as a valuable resource for researchers and scientists involved in the synthesis, purification, and analysis of this important chemical intermediate. Adherence to these methodologies will ensure the highest level of scientific integrity and trustworthiness in the characterization of this and related compounds.

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Literature review on the synthesis of fluorinated butyrophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Fluorinated Butyrophenone Derivatives

Abstract

Fluorinated butyrophenones represent a cornerstone in medicinal chemistry, most notably as potent antipsychotic agents. The strategic incorporation of fluorine into the butyrophenone scaffold profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and receptor binding affinity.[1][2][3] This guide provides a comprehensive review of the core synthetic strategies for accessing these vital pharmaceutical compounds. We will dissect the foundational Friedel-Crafts acylation for constructing the butyrophenone core and explore the diverse methodologies for introducing the critical fluorine atom, from using fluorinated precursors to advanced late-stage fluorination techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the synthesis of this important class of molecules.

The Strategic Importance of Fluorine in Butyrophenone Drug Design

The butyrophenone core, a 1-phenylbutan-1-one structure, is the foundational framework for numerous centrally acting agents, particularly dopamine D₂ receptor antagonists used in treating psychosis.[4][5] The parent compound itself is pharmacologically active, but its derivatives, such as the seminal antipsychotic Haloperidol, demonstrate the power of targeted chemical modification.[5]

The introduction of fluorine is a key strategy in modern drug design. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow it to act as a "super hydrogen." In the context of butyrophenones, fluorination, particularly at the para-position of the phenyl ring, is known to enhance antipsychotic activity.[6] This enhancement is often attributed to several factors:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the drug's half-life and improve its therapeutic profile.[1]

  • Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with target receptors through enhanced polarity or hydrogen bonding capabilities.[1][7]

  • Bioavailability & Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.[2]

Core Synthetic Blueprint: A Two-Phase Approach

The synthesis of a typical fluorinated butyrophenone, such as the widely used intermediate 4-chloro-4'-fluorobutyrophenone, can be logically divided into two primary phases:

  • Assembly of the Butyrophenone Skeleton: This almost universally involves the Friedel-Crafts acylation to attach the four-carbon chain to an aromatic ring.

  • Incorporation of the Fluorine Moiety: This can be achieved either by starting with an already fluorinated aromatic compound (a convergent approach) or by adding the fluorine atom to a pre-formed butyrophenone structure (a late-stage approach).

We will explore these phases in detail, providing both mechanistic understanding and actionable protocols.

Phase I: Forging the Butyrophenone Core via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and reliable electrophilic aromatic substitution reaction for creating aryl ketones.[8][9] It is the method of choice for synthesizing the butyrophenone core.

The Underlying Mechanism

The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

  • Activation: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of an acyl chloride (e.g., 4-chlorobutyryl chloride).

  • Acylium Ion Formation: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-system of the aromatic ring (e.g., fluorobenzene) acts as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate (a sigma complex).

  • Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and yielding the final aryl ketone product.

Fig 1. Generalized mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone

This intermediate is crucial for the synthesis of many antipsychotics, including Haloperidol.[10] The most common route involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[11][12]

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Ice

Step-by-Step Methodology:

  • Setup: A multi-necked, round-bottom flask is oven-dried and equipped with a magnetic stirrer, a dropping funnel, and an argon or nitrogen inlet to maintain an inert, anhydrous atmosphere.

  • Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the careful, portion-wise addition of anhydrous aluminum chloride. The mixture is stirred and cooled in an ice bath.

  • Reactant Addition: A solution of 4-chlorobutyryl chloride in DCM is added to the dropping funnel. This solution is then added dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining a low internal temperature.[12]

  • Substrate Addition: Fluorobenzene is then added dropwise to the reaction mixture, again ensuring the temperature remains controlled (typically 0-5 °C).

  • Reaction: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours (e.g., 4 hours) to ensure completion.[12]

  • Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of cold, dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water, sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 4-chloro-4'-fluorobutyrophenone.[11]

Causality and Field Insights:

  • Anhydrous Conditions are Critical: AlCl₃ reacts violently with water. Any moisture present will consume the catalyst and reduce the reaction yield. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid. This is because the product ketone is also a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[9] This product-catalyst complex must be hydrolyzed during the workup step to liberate the final product.

  • Solvent Choice: While DCM is common, other solvents like carbon disulfide or nitrobenzene can be used. The choice can influence reactivity and product distribution.

Phase II: Strategies for Introducing Fluorine

The method chosen to install the fluorine atom is a key strategic decision in the overall synthesis plan.

Strategy 1: Convergent Synthesis from Fluorinated Precursors

This is the most direct and industrially favored approach. As described in the protocol above, a commercially available fluorinated starting material, such as fluorobenzene, is used in the Friedel-Crafts acylation. This strategy benefits from the wide availability of simple fluoroaromatic building blocks.[7]

Convergent_Synthesis Convergent Synthesis Workflow A Fluorobenzene C Friedel-Crafts Acylation (AlCl₃) A->C B 4-Chlorobutyryl Chloride B->C D 4-Chloro-4'-fluorobutyrophenone C->D F Alkylation D->F E Nucleophilic Moiety (e.g., Piperidine derivative) E->F G Final Fluorinated Butyrophenone Drug F->G

Fig 2. Convergent approach starting with a fluorinated arene.
Strategy 2: Late-Stage Fluorination

In drug discovery, the ability to modify a lead compound in the final steps of a synthesis is highly valuable for generating structure-activity relationships (SAR).[13] Late-stage fluorination involves introducing the fluorine atom onto an existing butyrophenone or advanced intermediate. Several modern methods enable this approach.

A. Nucleophilic Aromatic Substitution (S_N_Ar)

  • Principle: This method involves the displacement of a leaving group (like -NO₂ or a halide) on an aromatic ring by a nucleophilic fluoride source (e.g., KF, CsF).[1][14] The reaction typically proceeds via a negatively charged "Meisenheimer complex."[15][16]

  • Causality: Classical S_N_Ar reactions require the aromatic ring to be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. This is a significant limitation, as many drug scaffolds are electron-rich or neutral.[15][17] Recent advances using organic photoredox catalysis can now enable the S_N_Ar of unactivated and even electron-rich fluoroarenes under mild conditions.[17]

B. Electrophilic Fluorination

  • Principle: This approach uses reagents that deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon. Reagents like Selectfluor (F-TEDA-BF₄) are stable, easy-to-handle sources of electrophilic fluorine.[14][18]

  • Application: This is particularly useful for the direct fluorination of C-H bonds in electron-rich aromatic or heteroaromatic systems. The regioselectivity can often be controlled by directing groups within the molecule.[19]

C. Transition Metal-Catalyzed Fluorination

  • Principle: Catalysts based on palladium, copper, or silver have been developed to mediate C-F bond formation.[1][2] These methods can fluorinate aryl triflates, stannanes, or perform directed C-H fluorination.[2]

  • Advantage: These reactions can provide access to fluorinated isomers that are difficult to obtain through other means and often proceed under milder conditions than classical methods.[1] The development of Pd(II)/Pd(IV) catalytic cycles was a major breakthrough in this area.[19]

Comparison of Fluorination Strategies
StrategyKey ReagentsSubstrate ScopeAdvantagesLimitations
Convergent Synthesis Fluorinated arenes, AlCl₃Broad, dependent on precursor availabilityHigh-yielding, reliable, industrially scalableNot suitable for late-stage diversification
Nucleophilic (S_N_Ar) KF, CsF, TBAFTraditionally limited to electron-poor arenesUses inexpensive fluoride sourcesHarsh conditions (high T, polar solvents) may be needed; limited scope for classical S_N_Ar[19]
Electrophilic Selectfluor, NFSIElectron-rich arenes and heterocyclesMild conditions, good for late-stage C-H fluorinationReagents can be expensive; regioselectivity can be a challenge
Metal-Catalyzed Pd, Cu, Ag catalysts; various F sourcesAryl halides, triflates, boronic acids, C-H bondsHigh functional group tolerance, unique regioselectivityCatalyst cost, ligand sensitivity, potential for metal contamination

Case Study: The Synthesis of Haloperidol

Haloperidol is a quintessential fluorinated butyrophenone antipsychotic.[20] Its synthesis is a perfect illustration of the convergent strategy, combining a fluorinated butyrophenone fragment with a complex piperidine moiety.

The overall synthesis involves two key fragments:

  • Fragment A: 4-chloro-4'-fluorobutyrophenone (synthesized via the Friedel-Crafts protocol described in section 3.2).

  • Fragment B: 4-(4-chlorophenyl)-4-hydroxypiperidine.

The final step is the alkylation of the piperidine nitrogen with the chlorobutyrophenone side chain.[21]

Haloperidol_Synthesis Synthetic Pathway to Haloperidol cluster_A Fragment A Synthesis cluster_C Final Coupling A1 Fluorobenzene A3 Friedel-Crafts Acylation A1->A3 A2 4-Chlorobutyryl Chloride A2->A3 A_final 4-Chloro-4'-fluoro- butyrophenone A3->A_final C1 Alkylation (Nucleophilic Substitution) A_final->C1 B_final 4-(4-chlorophenyl)- 4-hydroxypiperidine B_final->C1 Haloperidol Haloperidol C1->Haloperidol

Sources

Metabolic Pathway Analysis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from bench to bedside is paved with rigorous scientific scrutiny. Among the most critical milestones in this journey is the comprehensive characterization of its metabolic fate. It is here, in the intricate landscape of biotransformation, that a molecule's ultimate success or failure is often decided. This guide is crafted from the perspective of a seasoned application scientist, designed not as a rigid protocol book, but as a strategic manual. We will delve into the why behind the how, exploring the causal logic that underpins a robust metabolic pathway analysis. The focus is on 1-(4-fluorophenyl)-4-hydroxybutan-1-one derivatives, a chemical class whose structural motifs—a fluorinated aromatic ring and a ketone-bearing aliphatic chain—present a fascinating and instructive metabolic puzzle. Our objective is to empower you, the researcher, to design, execute, and interpret these crucial studies with confidence and scientific integrity.

Deconstructing the Molecule: A Predictive Metabolic Blueprint

Before a single experiment is run, the molecule itself tells a story. A proactive analysis of its structure allows us to anticipate its metabolic "soft spots" and design a more intelligent, targeted experimental strategy.

The structure of 1-(4-fluorophenyl)-4-hydroxybutan-1-one contains two primary regions of metabolic interest:

  • The Fluorophenyl Moiety: The carbon-fluorine (C-F) bond is exceptionally strong, often rendering the aromatic ring resistant to metabolism at the site of fluorination. This is a common strategy in medicinal chemistry to enhance metabolic stability.[1][2] However, the potent electron-withdrawing nature of fluorine deactivates the aromatic ring, potentially slowing down oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3] While direct hydroxylation of the fluorinated ring is less likely, it is not impossible and is dependent on the specific CYP isozyme involved.[4][5] More critically, the fluorine atom's presence can electronically influence other parts of the molecule, directing metabolism elsewhere.

  • The Hydroxybutanone Side-Chain: This aliphatic chain is rich in functional groups that are prime targets for biotransformation.

    • Ketone Reduction: The carbonyl group is susceptible to reduction by carbonyl reductases to form a secondary alcohol. This introduces a new chiral center, potentially leading to diastereomers with distinct pharmacological and toxicological profiles.

    • Alcohol Oxidation: The terminal primary alcohol can be oxidized, first to an aldehyde and then to a carboxylic acid, a common metabolic route.

    • Phase II Conjugation: The hydroxyl group is a key handle for Phase II metabolism. We can strongly predict that glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), will be major clearance pathways for the parent compound and its Phase I metabolites.[6][7]

This initial assessment forms our hypothesis, which we will systematically test and refine through the experimental workflows outlined below.

The Core Experimental Workflow: From In Vitro Screening to In Vivo Confirmation

A robust metabolic investigation is a tiered approach, moving from simplified, high-throughput in vitro systems to the complexity of a whole organism. This progression allows for a systematic and cost-effective elucidation of metabolic pathways.

G cluster_invitro Phase 1: In Vitro Systems (Mechanistic Understanding) cluster_analysis Phase 2: Analytical Characterization cluster_invivo Phase 3: In Vivo Confirmation (Systemic Context) Microsomes Liver Microsomes (CYP-mediated, Phase I) LCMS LC-MS/MS (Screening & Quantification) Microsomes->LCMS Hepatocytes Hepatocytes (Phase I & II) Hepatocytes->LCMS S9 S9 Fraction (Cytosolic & Microsomal) S9->LCMS HRMS HRMS (Formula Determination) LCMS->HRMS Identify Hits NMR NMR (Definitive Structure) HRMS->NMR Isolate & Confirm AnimalModels Animal Models (Rat, Mouse) Biofluids Biofluid Analysis (Plasma, Urine, Feces) AnimalModels->Biofluids Biofluids->LCMS Profile & Quantify Compound Test Compound Compound->Microsomes Compound->Hepatocytes Compound->S9 Compound->AnimalModels G cluster_phase1 Phase I Biotransformation cluster_phase2 Phase II Conjugation Parent 1-(4-Fluorophenyl)- 4-hydroxybutan-1-one M1 M1: Ketone Reduction (Secondary Alcohol) Parent->M1 Carbonyl Reductase M2 M2: Aliphatic Hydroxylation Parent->M2 CYP450 M3 M3: Alcohol Oxidation (Carboxylic Acid) Parent->M3 ADH/ALDH M4 M4: Parent-Glucuronide Parent->M4 UGT M5 M5: M1-Glucuronide M1->M5 UGT M6 M6: M2-Sulfate M2->M6 SULT Excretion Excretion (Urine, Feces) M3->Excretion M4->Excretion M5->Excretion M6->Excretion

Sources

Structural Elucidation and Solid-State Characterization of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Content Type: Technical Whitepaper / Strategic Protocol Audience: Pharmaceutical Solid-State Chemists & Process Engineers

Executive Summary

In the synthesis of fluorinated pharmaceuticals such as Ezetimibe and Haloperidol derivatives, 1-(4-fluorophenyl)-4-hydroxybutan-1-one (CAS: 73206-04-9) serves as a critical intermediate. While its chemical reactivity is well-documented, its solid-state properties—specifically its crystal lattice arrangement and polymorphism potential—are often overlooked until process scale-up issues arise.

This guide provides a comprehensive protocol for the structural analysis of this molecule. By contrasting it with its chloro-analog (4-chloro-1-(4-fluorophenyl)butan-1-one), we elucidate how the substitution of a terminal halogen with a hydroxyl group fundamentally alters the lattice energy landscape, shifting the driver of crystallization from weak dispersive forces to strong hydrogen-bonding networks.

Chemical Context & Structural Challenges[1]

The Molecular Scaffold

The molecule consists of three distinct domains, each contributing differently to the crystal packing:

  • Rigid Domain: The 4-fluorophenyl moiety (Planar,

    
    -stacking capability).
    
  • Linker Domain: The carbonyl group (H-bond acceptor).

  • Flexible Domain: The 3-carbon alkyl chain terminating in a hydroxyl group (H-bond donor/acceptor).

The "Flexible Linker" Challenge

Unlike rigid aromatics, the hydroxybutyl chain introduces conformational degrees of freedom. In the solid state, this chain must adopt a specific torsion angle (typically anti or gauche) to maximize packing efficiency. This flexibility significantly increases the probability of conformational polymorphism , where the molecule crystallizes in different space groups depending on the solvent and cooling rate used.

Feature4-Chloro Analog (Reference)4-Hydroxy Target (Target)Solid-State Implication
Terminal Group Chlorine (-Cl)Hydroxyl (-OH)Switch from Halogen bond to H-bond
H-Bond Donor NoYesFormation of infinite 1D chains
H-Bond Acceptor Carbonyl (Weak)Carbonyl + HydroxylCooperative networking
Lattice Energy Lower (Van der Waals dominant)Higher (H-bond dominant)Higher melting point expected for -OH

Experimental Protocol: From Synthesis to Structure

To obtain a definitive Single Crystal X-Ray Diffraction (SC-XRD) dataset, the following self-validating workflow is required.

Crystallization Strategy

Direct evaporation often yields oils due to the flexible alkyl chain. A "antisolvent diffusion" method is recommended to enforce order.

  • Primary Solvent: Ethyl Acetate or Acetone (Polar aprotic, solubilizes the ketone).

  • Antisolvent: n-Hexane or Pentane (Non-polar, encourages aggregation of the fluorophenyl rings).

  • Technique: Vapor diffusion at 4°C. Slow kinetics allow the alkyl chain to find its thermodynamic minimum.

Data Collection & Reduction (SC-XRD)
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the fluorine atom, though Cu is acceptable for small organic crystals.
  • Temperature: Data must be collected at 100 K (Cryostream).

    • Reasoning: The flexible butyl chain will exhibit high thermal motion (large Atomic Displacement Parameters) at room temperature, making the terminal -OH position difficult to resolve.

Structure Solution Workflow

Caption: Step-by-step crystallographic workflow ensuring high-fidelity structure resolution for flexible organic intermediates.

Structural Analysis & Interpretation

Upon solving the structure (typically in Space Group P2


/c  or P-1 , common for centrosymmetric organic molecules), the analysis must focus on three specific interaction types.
The Hydrogen Bonding Network (The "Spine")

Unlike the chloro-analog, which stacks via weak


-

and Cl...Cl interactions, the hydroxy ketone is driven by a strong Head-to-Tail hydrogen bond.
  • Donor: Terminal Hydroxyl Oxygen (

    
    ).
    
  • Acceptor: Carbonyl Oxygen (

    
    ) of a neighboring molecule.
    
  • Geometry: Expect an

    
     distance of approx. 2.7 - 2.8 Å.
    
  • Topology: This forms an infinite

    
     chain (using Etter's graph set notation) running parallel to one of the crystallographic axes (usually b-axis in monoclinic systems).
    
Fluorine Contacts

The fluorine atom at the para position is not sterically bulky but is highly electronegative.

  • C-H...F Interactions: Look for short contacts between the fluorine and the aromatic protons of adjacent rings. These "steering forces" often dictate the angle of the herringbone packing.

  • F...F Interactions: Less common in this class unless the packing is extremely dense.

Hirshfeld Surface Analysis

To validate the stability of the crystal form, generate a Hirshfeld Surface (using CrystalExplorer).

  • d_norm Surface: Red spots should appear only at the O-H...O interaction sites (indicating strong H-bonds).

  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate the O...H interactions.

    • Wings: Broad wings indicate C-H...

      
       interactions.
      
    • Central Diffuse Region: Represents F...H and H...H van der Waals contacts.

Comparative Lattice Logic

Understanding the shift from the precursor to the product is vital for process control.

Caption: Topological shift from non-directional packing (Chloro) to directional H-bond chains (Hydroxy).

Process Insight: The formation of strong H-bond chains in the hydroxy compound implies that it will have a significantly higher melting point and lower solubility in non-polar solvents compared to the chloro-analog. This solubility difference is the key lever for purification—the hydroxy product will crash out of non-polar solvents while the chloro-impurity remains in solution.

References

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • PubChem Compound Summary . (2024). 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9).[1] National Center for Biotechnology Information. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

  • Sigma-Aldrich . (2024). 4-Chloro-1-(4-fluorophenyl)butan-1-one Product Specification. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-(4-Fluorophenyl)-4-hydroxybutan-1-one is a critical pharmacophore and intermediate in the synthesis of butyrophenone-class antipsychotics (e.g., Haloperidol, Lenperone) and selective serotonin reuptake inhibitors.[1][2][3][4] While the 4-chloro analog is the dominant commercial commodity, the 4-hydroxy variant is increasingly required for specific metabolic studies and the synthesis of ether-linked derivatives where the chloride leaving group is undesirable.[1][3][4]

This Application Note details two distinct protocols designed to address the primary synthetic challenge: preventing intramolecular cyclization . The


-hydroxy ketone motif is prone to forming the cyclic hemiacetal, which readily dehydrates to 2-(4-fluorophenyl)tetrahydrofuran under acidic or thermal stress.[1][2][3][4]
Route Selection Matrix
FeatureProtocol A: Nucleophilic Opening (Grignard) Protocol B: Indirect Hydrolysis (Acetate)
Primary Mechanism Nucleophilic Acyl SubstitutionNucleophilic Substitution (

)

Hydrolysis
Starting Material 4-Fluorobromobenzene +

-Butyrolactone
4-Chloro-1-(4-fluorophenyl)butan-1-one
Scale Suitability Gram to Kilogram (High Purity)Multi-Kilogram to Ton (Cost Efficient)
Key Advantage Single-step carbon skeleton formation; avoids chloride waste.[1][2][3][4]Uses cheap, abundant commodity precursor (Haloperidol intermediate).[3][4]
Critical Control Temperature (preventing di-addition).pH (preventing furan formation).[2][3][4]

Chemical Pathway Visualization

The following diagram illustrates the two validated pathways. Protocol A utilizes a direct Grignard attack on the lactone, while Protocol B circumvents the difficult direct hydrolysis of the chloro-ketone by using an acetate intermediate.[1][3][4]

SynthesisPathways cluster_0 Protocol A: Grignard Route cluster_1 Protocol B: Acetate Route SM1 4-Fluorobromobenzene Mg Mg / THF SM1->Mg Grignard Prep GBL γ-Butyrolactone Intermediate_A Hemiacetal Mg-Salt Mg->Intermediate_A + GBL (-40°C) Target TARGET: 1-(4-Fluorophenyl)- 4-hydroxybutan-1-one Intermediate_A->Target Acid Workup (pH Control) SM2 4-Chloro-1-(4-fluorophenyl) butan-1-one Acetate 4-Acetoxy Intermediate SM2->Acetate NaOAc, NaI (cat) DMF, 80°C Acetate->Target K2CO3, MeOH (Mild Hydrolysis) Furan Impurity: 2-(4-fluorophenyl) tetrahydrofuran Target->Furan Acid/Heat (Cyclization)

Figure 1: Comparative synthetic workflows.[2][3][4] Protocol B uses an acetate shuffle to avoid the harsh conditions that trigger cyclization to the furan impurity.[3][4]

Protocol A: Low-Temperature Grignard Addition

Best for: High-purity synthesis, isotopic labeling, or when the chloro-precursor is unavailable.[1][2][3][4]

Mechanistic Insight

The reaction of a Grignard reagent with a lactone typically yields a diol (double addition) if the ketone intermediate is more reactive than the lactone.[3][4] To stop at the hydroxy-ketone, we utilize Inverse Addition at low temperature.[2][3][4] This ensures the lactone is always in excess relative to the Grignard, preventing the second attack.[3][4]

Materials
  • Reagent A: 4-Fluorobromobenzene (1.0 eq)[1][2][3]

  • Reagent B: Magnesium turnings (1.1 eq)

  • Reagent C:

    
    -Butyrolactone (GBL) (1.2 eq)[2][3]
    
  • Solvent: Anhydrous THF (stabilizer-free)

  • Quench: Sat. Ammonium Chloride (

    
    )[2][3][4]
    
Step-by-Step Methodology
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

    • Add anhydrous THF.[2][3][4]

    • Add 10% of the 4-fluorobromobenzene solution dropwise to initiate the reaction (exotherm observed).[2][3][4]

    • Add the remaining bromide dropwise, maintaining a gentle reflux.[3][4] Stir for 1 hour after addition to ensure complete formation of (4-fluorophenyl)magnesium bromide.

  • The Inverse Addition (Critical Step):

    • In a separate vessel, cool a solution of

      
      -Butyrolactone (1.2 eq) in THF to -40°C .
      
    • Transfer the Grignard solution via cannula slowly into the cooled GBL solution over 45 minutes.

    • Note: Maintaining -40°C is crucial.[2][3][4] Higher temperatures favor the ring-opening followed by immediate re-closure or double addition.[2][3][4]

  • Quench and Workup:

    • Stir at -40°C for 2 hours.

    • Quench the reaction cold by adding saturated aqueous

      
      .
      
    • Allow to warm to room temperature.[2][3][4]

    • Extract with Ethyl Acetate (3x).[2][3][4] Wash combined organics with brine.[2][3][4]

    • Dry over

      
       and concentrate in vacuo at <40°C.
      
  • Purification:

    • The crude oil may contain unreacted GBL.[2][3][4] Purify via flash column chromatography (Hexanes:EtOAc 7:3).

    • Yield Expectation: 65-75%.[2][3][4]

Protocol B: The "Acetate Shuffle" (Scalable)

Best for: Industrial scale-up, cost reduction.[2][3][4]

Mechanistic Insight

Direct hydrolysis of 4-chloro-1-(4-fluorophenyl)butan-1-one with hydroxide (


) often leads to the cyclopropyl ketone  (via 

-elimination) or the tetrahydrofuran derivative.[1][2][3][4] By displacing the chloride with acetate first (Finkelstein-type conditions), we introduce an oxygen nucleophile that is easily hydrolyzed under mild, non-cyclizing conditions.[2][3][4]
Materials
  • Precursor: 4-Chloro-1-(4-fluorophenyl)butan-1-one (Commercial Grade)[1][2][3][4]

  • Reagents: Sodium Acetate (anhydrous), Sodium Iodide (catalytic), Potassium Carbonate.[3][4]

  • Solvents: DMF (Step 1), Methanol (Step 2).[2][3][4]

Step-by-Step Methodology
Step 1: Substitution to Acetate[2][3]
  • Charge a reactor with 4-chloro-1-(4-fluorophenyl)butan-1-one (1.0 eq).

  • Add Sodium Acetate (1.5 eq) and Sodium Iodide (0.1 eq).

  • Add DMF (5 volumes).[2][3][4]

  • Heat to 80-90°C for 6-8 hours.

    • IPC (In-Process Control):[1][2][3][4] Monitor by TLC/HPLC for disappearance of the chloro-starting material.[2][3][4][5]

  • Workup: Cool to RT, dilute with water, and extract with Toluene or MTBE. Evaporate solvent to yield the crude acetoxy-intermediate.[2][3][4]

Step 2: Methanolysis (De-protection)[2][3]
  • Dissolve the crude acetate in Methanol (10 volumes).

  • Add Potassium Carbonate (

    
    ) (0.5 eq).[2][3][4]
    
  • Stir at Room Temperature for 2-4 hours.

    • Scientific Note: We use mild carbonate methanolysis rather than NaOH hydrolysis to prevent the enolate formation that leads to cyclization.[3][4]

  • Final Isolation:

    • Neutralize with dilute HCl to pH 7.[2][3][4]

    • Remove Methanol under reduced pressure.[2][3][4]

    • Extract residue with Dichloromethane (DCM).[2][3][4]

    • Crystallize from Hexane/Ether or distill (high vacuum) if liquid.[2][3][4]

Analytical Specifications & Quality Control

To ensure the integrity of the synthesis, the following Critical Quality Attributes (CQAs) must be monitored.

AttributeSpecificationMethodNote
Appearance Pale yellow oil to low-melting solidVisualMelts ~30-35°C (pure).[1][2][3][4]
Purity > 98.0%HPLC (C18)Main impurity: Furan derivative.[2][3][4]
Furan Impurity < 0.5%GC-MS / NMRDistinctive triplet at

4.0 ppm in

-NMR indicates cyclization.[1][2][3][4]
Water Content < 0.5%Karl FischerCritical for stability; moisture promotes cyclization.[2][3][4]

NMR Diagnostic (


): 
  • Target (Open Chain): Triplet at

    
     3.7 ppm (
    
    
    
    ).
  • Impurity (Cyclic Furan): Triplet at

    
     4.9-5.1 ppm (Methine proton at position 2 of THF ring).[2][3][4]
    

Safety & Handling (E-E-A-T)

  • Fluorobenzene Toxicity: While the target molecule is a pharmaceutical intermediate, the starting materials (fluorobenzene derivatives) are flammable and toxic.[3][4] Use standard organic vapor respirators.[2][3][4]

  • HF Potential: In the event of a fire, fluorinated compounds release Hydrogen Fluoride (HF).[3][4] Emergency crews must wear full protective gear.[2][3][4][6]

  • Grignard Hazards: Protocol A involves exothermic initiation.[2][3][4] Ensure the system is vented through an inert gas line (Argon/Nitrogen) to prevent pressure buildup.[2][3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70321, 4'-Chlorobutyrophenone.[2][3][4] Retrieved from [Link]

  • Sato, K., et al. (1980). Synthesis of butyrophenone derivatives.[3][4] US Patent 4,237,136.[2][3][4] (Describes the general reactivity of fluorobutyrophenones).

  • Organic Syntheses (1943). Reaction of Grignard Reagents with Lactones.[2][3][4] Coll. Vol. 2, p. 179.[3][4] (Foundational text for Protocol A mechanism).

  • Matrix Fine Chemicals. 4-Chloro-1-(4-fluorophenyl)butan-1-one Product Data. Retrieved from [Link][2][3][4]

Sources

Application Note & Protocol: Friedel-Crafts Acylation of 4-Fluorobenzene with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction & Scientific Context

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] This reaction is fundamental in organic synthesis for producing aryl ketones, which are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed protocol and technical guidance for the acylation of 4-fluorobenzene with succinic anhydride, yielding 3-(4-fluorobenzoyl)propionic acid, also known as 4-(4-fluorophenyl)-4-oxobutanoic acid.[3]

4-Fluorobenzene presents a unique substrate for this reaction. The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electrons and stabilize the intermediate arenium ion (sigma complex). However, its high electronegativity also makes it an inductively deactivating group, rendering the ring less nucleophilic than benzene itself. Consequently, forcing conditions, typically involving a potent Lewis acid catalyst like aluminum chloride (AlCl₃), are necessary to drive the reaction efficiently.[4]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution.[1][5] The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack, ensuring a mono-acylated product is predominantly formed.[4][5] When using an acid anhydride, a stoichiometric amount of the Lewis acid catalyst is required. This is because the resulting ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃, which is only broken during the aqueous workup.[4]

This guide is designed for researchers and process chemists, offering a robust, field-proven protocol grounded in established chemical principles.

II. Reaction Mechanism & Workflow Visualization

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 4-fluorobenzene.

A. Detailed Acylation Mechanism

  • Activation of Anhydride: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule.

  • Formation of Acylium Ion: This coordination facilitates the cleavage of a C-O bond, generating a resonance-stabilized acylium ion. This is the key electrophile in the reaction.[2][5]

  • Electrophilic Attack: The π-electron system of 4-fluorobenzene acts as a nucleophile, attacking the acylium ion. Due to steric hindrance from the fluorine atom and the directing nature of the substituent, the attack occurs predominantly at the para position. This step temporarily disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A base, AlCl₄⁻, abstracts the proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

  • Catalyst Complexation & Hydrolysis: The newly formed ketone product complexes with AlCl₃. This complex is subsequently hydrolyzed during the aqueous workup to liberate the final product, 3-(4-fluorobenzoyl)propionic acid.[4]

Friedel_Crafts_Acylation_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup Succinic Anhydride Succinic Anhydride Acylium_Ion Resonance-Stabilized Acylium Ion (Electrophile) Succinic Anhydride->Acylium_Ion + AlCl3 AlCl3 AlCl3 Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + 4-Fluorobenzene 4-Fluorobenzene 4-Fluorobenzene Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex - H+ (via AlCl4-) Final_Product 3-(4-Fluorobenzoyl)propionic Acid Product_Complex->Final_Product + H2O/HCl

Caption: Figure 1: Reaction Mechanism.

B. Experimental Workflow Overview

The protocol follows a standard sequence of reagent addition, controlled reaction, aqueous workup, extraction, and purification.

Experimental_Workflow Figure 2: Experimental Workflow A Reagent Setup B Charge Reactor with AlCl3 and 4-Fluorobenzene A->B C Cool to 10°C (Inert Atmosphere) B->C D Portion-wise Addition of Succinic Anhydride C->D E Stir at 10-20°C (1.5 hours) D->E F Heat on Steam Bath (45 minutes) E->F G Reaction Quench (Pour onto Ice/HCl) F->G H Product Extraction (Methylene Chloride) G->H I Aqueous Wash H->I J Back-Extraction into Base (2N NaOH) I->J K Acidification & Precipitation (HCl) J->K L Isolate & Dry Product K->L M Purification (Recrystallization) L->M

Caption: Figure 2: Experimental Workflow.

III. Detailed Experimental Protocol

This protocol is adapted from a verified synthesis of 3-(p-Fluorobenzoyl)propionic Acid.[6]

A. Materials & Reagents

ReagentFormulaMW ( g/mol )Amount UsedMolesMolar RatioNotes
4-FluorobenzeneC₆H₅F96.10266 g2.775.1Reagent & Solvent
Succinic AnhydrideC₄H₄O₃100.0754.4 g0.541.0Limiting Reagent
Aluminum ChlorideAlCl₃133.34170 g1.272.35Anhydrous, potent Lewis acid
Hydrochloric AcidHCl36.46280 mL (6N)1.68-For quench & acidification
Methylene ChlorideCH₂Cl₂84.93q.s.--Extraction Solvent
Sodium HydroxideNaOH40.00q.s. (2N)--For back-extraction
Crushed IceH₂O18.021.2 kg--For quench
Activated CarbonC12.01q.s.--For decolorizing (optional)

B. Equipment

  • Three-neck round-bottom flask (appropriate size) equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Heating mantle or steam bath.

  • Ice bath.

  • Separatory funnel.

  • Büchner funnel and filtration flask.

  • Standard laboratory glassware.

C. Step-by-Step Procedure

  • Reaction Setup: In a properly sized three-neck flask, suspend 170 g of anhydrous aluminum chloride in 266 g of 4-fluorobenzene. Equip the flask with a mechanical stirrer and a nitrogen inlet to maintain an inert atmosphere.

  • Initial Cooling: Cool the stirred suspension to 10°C using an ice bath.

  • Reagent Addition: While maintaining the temperature at 10°C, add 54.4 g of succinic anhydride in small portions over a period of 30-45 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm of the reaction.

  • Controlled Reaction: After the addition is complete, continue stirring the mixture for 1.5 hours, allowing the temperature to rise to, but not exceed, 20°C.

  • Heating Phase: Following the initial stirring period, heat the reaction mixture on a steam bath for 45 minutes to ensure the reaction goes to completion.

  • Workup - Quenching: Prepare a mixture of 1.2 kg of crushed ice and 280 mL of 6N hydrochloric acid. Carefully and slowly pour the warm reaction mixture onto the ice/HCl slurry with vigorous stirring. Safety Note: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with methylene chloride. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water to remove residual acid.

  • Back-Extraction: Extract the methylene chloride solution with 2N sodium hydroxide. The acidic product will move into the aqueous basic layer, leaving non-polar impurities behind.

  • Purification of Aqueous Layer: Treat the basic aqueous extract with a small amount of activated carbon to remove colored impurities, then filter.

  • Precipitation: Cool the basic filtrate in an ice bath and slowly acidify with concentrated HCl until the solution is acidic and precipitation of the product is complete.

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry thoroughly. The expected crude yield is approximately 94 g.[6]

D. Purification

  • Recrystallization from a methylene chloride/hexane solvent system can be performed for further purification. An expected recovery of over 90% can be achieved, yielding a product with a melting point of 99-101°C.[6]

IV. Potential Side Reactions & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Insufficient catalyst activity (AlCl₃ exposed to moisture); Incomplete reaction.Use fresh, anhydrous AlCl₃; Ensure reaction time and temperature are followed; Monitor reaction by TLC if possible.
Ortho-Isomer Formation The fluorine substituent is ortho-, para-directing. While para is sterically favored, some ortho-isomer is possible.Maintain a lower reaction temperature (10-20°C) during the initial phase to maximize para-selectivity.[7]
Polyacylation Harsh reaction conditions (high temperature, excess acylating agent).This is generally not an issue as the first acyl group deactivates the ring.[1][5] Adhering to the specified stoichiometry and temperature profile prevents this.
Dark/Tarry Product Reaction temperature too high, causing decomposition or side reactions.Ensure strict temperature control, especially during the addition and initial stirring phases.

V. Safety & Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Fluorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Hydrochloric Acid & Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Methylene Chloride: Volatile and a suspected carcinogen. All extractions must be performed in a well-ventilated fume hood.

  • Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Use extreme caution and appropriate shielding.

VI. References

  • Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. PrepChem.com. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). National Center for Biotechnology Information. [Link]

  • CN101462931A - Method for acylating fluorobenzene. Google Patents.

  • Ch12: Friedel-Crafts acylation. University of Calgary. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry-Solution. [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Link]

  • Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. PrepChem.com. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.

  • 3-(4-Fluorobenzoyl)propionic acid. PubChem. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

Sources

Application Note: Enantioselective Reduction of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one to Chiral Diols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Diols in Modern Drug Discovery

Chiral diols are indispensable building blocks in the synthesis of complex, biologically active molecules.[1][2][3] Their stereochemically defined hydroxyl groups serve as crucial handles for constructing intricate molecular architectures, profoundly influencing the pharmacological and toxicological profiles of drug candidates. The specific enantiomer of a chiral diol can determine the efficacy of a therapeutic agent, with the other enantiomer often being inactive or, in some cases, eliciting undesirable side effects. The target molecule of this application note, 1-(4-fluorophenyl)butane-1,4-diol, in its enantiomerically pure forms, represents a valuable synthon for a range of pharmaceuticals, including potential antipsychotic agents and other central nervous system-targeted therapies.[4] The presence of the fluorophenyl group is a common motif in medicinal chemistry, often enhancing metabolic stability and binding affinity. This guide provides a detailed exploration of robust and scalable methods for the enantioselective reduction of the prochiral ketone, 1-(4-fluorophenyl)-4-hydroxybutan-1-one, to its corresponding chiral diols.

Scientific Background: Principles of Enantioselective Ketone Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol is a fundamental transformation in asymmetric synthesis. This process hinges on the ability of a chiral catalyst or enzyme to differentiate between the two enantiotopic faces of the carbonyl group, preferentially delivering a hydride to one face over the other. The primary methodologies for achieving this transformation can be broadly categorized into two main approaches: biocatalysis and chemocatalysis.

Biocatalysis: Enzymes, particularly carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient and exquisitely selective catalysts for ketone reduction.[5][6][7][8] Operating under mild, aqueous conditions, these enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH), as the hydride source.[9][10] The stereochemical outcome is dictated by the three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation relative to the cofactor.[11][12] Many microorganisms, such as baker's yeast (Saccharomyces cerevisiae), contain a plethora of reductases and are often used as whole-cell biocatalysts for this purpose.[13]

Chemocatalysis: Chiral metal complexes and organocatalysts offer a powerful alternative to enzymatic methods. Notable examples include the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts, in conjunction with a borane source like borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BMS).[14][15][16][17] The oxazaborolidine coordinates with both the borane and the ketone, organizing the transition state in a way that directs the hydride transfer to a specific face of the carbonyl.[15][17]

  • Noyori Asymmetric Hydrogenation: This technique utilizes ruthenium catalysts bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in the presence of hydrogen gas or a hydrogen donor like isopropanol or formic acid (transfer hydrogenation).[18][19][20][21][22] The chiral ligand creates a dissymmetric environment around the metal center, leading to highly enantioselective reduction of a wide range of ketones.

Comparative Analysis of Reduction Methodologies

The choice of method for the enantioselective reduction of 1-(4-fluorophenyl)-4-hydroxybutan-1-one depends on several factors, including the desired enantiomer, scalability, cost, and downstream processing considerations. Below is a comparative summary of potential approaches.

MethodologyCatalyst/EnzymeReducing AgentTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Biocatalysis Carbonyl Reductase (e.g., from Candida magnoliae or engineered KRED)NADPH (with cofactor regeneration system, e.g., glucose/GDH or isopropanol/ADH)>99%High enantioselectivity, mild reaction conditions, environmentally benign.[6][23]May require screening of enzyme libraries, potential for substrate/product inhibition.
Whole-Cell Biocatalysis Saccharomyces cerevisiae (Baker's Yeast)Glucose (in situ cofactor regeneration)Variable, often moderate to highInexpensive, readily available, simple setup.[5][13]Can produce both enantiomers, lower yields due to competing metabolic pathways, challenging to purify.
CBS Reduction (R)- or (S)-Me-CBSBorane-THF or BMS>95%Predictable stereochemical outcome, broad substrate scope, commercially available catalyst.[15][16]Requires stoichiometric borane, anhydrous conditions are crucial, potential for side reactions.[15][17]
Noyori Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN catalystFormic acid/triethylamine mixture or isopropanol>98%High catalytic efficiency, mild conditions, uses readily available hydrogen sources.[19]Catalyst can be expensive, may require inert atmosphere.

Experimental Protocols

This section provides detailed, step-by-step protocols for two highly effective methods for the enantioselective reduction of 1-(4-fluorophenyl)-4-hydroxybutan-1-one: one biocatalytic and one chemocatalytic approach.

Protocol 1: Biocatalytic Reduction using a Carbonyl Reductase

This protocol utilizes a commercially available or recombinantly expressed carbonyl reductase with a glucose/glucose dehydrogenase (GDH) system for NADPH regeneration.

Materials:

  • 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

  • Carbonyl Reductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (sodium salt)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve D-glucose (1.5 eq.) in 100 mM potassium phosphate buffer (pH 7.0).

  • Add NADP⁺ (0.01 eq.), GDH (e.g., 1 mg/mL), and the selected KRED (e.g., 2 mg/mL).

  • Stir the mixture gently at room temperature for 10-15 minutes to ensure all components are dissolved and the enzyme is active.

  • Dissolve 1-(4-fluorophenyl)-4-hydroxybutan-1-one (1.0 eq.) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it dropwise to the reaction mixture.

  • Maintain the reaction temperature at 30 °C and stir.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete (typically 12-24 hours), saturate the aqueous phase with sodium chloride.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched diol.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Buffer & Reagents B Dissolve Glucose, NADP+, GDH, KRED A->B 1 C Add Substrate B->C 2 D Incubate at 30°C C->D 3 E Monitor Progress (TLC/HPLC) D->E 4 F Quench & Extract E->F 5 G Dry & Concentrate F->G 6 H Column Chromatography G->H 7 I Characterize (NMR, MS) H->I 8 J Determine ee (Chiral HPLC) I->J 9

Caption: Workflow for biocatalytic reduction.

Protocol 2: Chemocatalytic Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes the asymmetric reduction using the (R)- or (S)-Me-CBS catalyst to obtain the corresponding (S)- or (R)-diol.

Materials:

  • 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add the (R)- or (S)-Me-CBS catalyst (0.1 eq.) to the THF.

  • Slowly add the borane-dimethyl sulfide (BMS) complex (0.6 eq.) to the flask while maintaining the temperature below 5 °C. Stir for 10 minutes.

  • In a separate flask, dissolve 1-(4-fluorophenyl)-4-hydroxybutan-1-one (1.0 eq.) in anhydrous THF.

  • Add the substrate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring the Reaction: Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed (typically 1-2 hours), slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.

CBS_Reduction_Mechanism Catalyst CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH3-SMe2 Borane->Complex Ketone 1-(4-F-Ph)-4-OH-butan-1-one TransitionState Six-membered Transition State (Hydride Transfer) Ketone->TransitionState Coordination Complex->TransitionState ProductComplex Alkoxyborane Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Catalyst Regeneration Workup Acidic Workup ProductComplex->Workup Product Chiral Diol Workup->Product

Caption: Simplified mechanism of CBS reduction.

Analytical Methods: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis.[24][25][26][27] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

General Chiral HPLC Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of alcohols.

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will have different retention times.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Conclusion

The enantioselective reduction of 1-(4-fluorophenyl)-4-hydroxybutan-1-one to its corresponding chiral diols can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalysis offers an environmentally friendly approach with potentially very high enantioselectivity, while chemocatalytic methods like the CBS reduction provide a predictable and scalable route with excellent stereocontrol. The choice of methodology will depend on the specific requirements of the research or development program. The protocols and analytical methods detailed in this application note provide a robust framework for researchers and scientists to produce and verify the enantiopurity of these valuable chiral building blocks.

References

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science.
  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. American Chemical Society. [Link]

  • Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. PubMed. [Link]

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Enantioselective Enzymatic Reduction of Prochiral Ketones in One-Phase and Two-Phase Systems. Technische Universität Dortmund. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Noyori Hydrogenation. NROChemistry. [Link]

  • Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]

  • Noyori Hydrogenation. YouTube. [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • Development of a biocatalytic production process for (S)-α-hydroxy ketones. Jülich Aachen Research Alliance. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • One-pot two-stage biocatalytic upgrading of biomass-derived aldehydes to optically active β-amino alcohols via sequential hydroxymethylation and asymmetric reduction amination. Green Chemistry (RSC Publishing). [Link]

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PMC. [Link]

  • Origins of stereoselectivity in evolved ketoreductases. PNAS. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. [Link]

  • Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one. PubMed. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). [Link]

  • Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. ChemRxiv. [Link]

  • Inverting the enantioselectivity of a carbonyl reductase via substrate-enzyme docking-guided point mutation. PubMed. [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • (PDF) Chemical Synthesis of Chiral Drugs. ResearchGate. [Link]

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Application Notes and Protocols for the Biocatalytic Conversion of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one using Ketoreductases (KREDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Biocatalysis for the Synthesis of Chiral Alcohols

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone transformation in the synthesis of pharmaceuticals and other high-value chemical entities. The target molecule of this guide, the chiral alcohol derived from 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, represents a key building block whose stereochemistry is critical for its biological activity. Traditional chemical methods for such reductions often rely on stoichiometric amounts of chiral reagents or expensive and sensitive metal catalysts, presenting challenges in terms of cost, safety, and environmental impact.

Ketoreductases (KREDs), a class of oxidoreductase enzymes, have emerged as powerful and sustainable alternatives for the production of enantiopure alcohols.[1][2] These biocatalysts offer exceptional stereoselectivity, operate under mild reaction conditions (ambient temperature and pressure, neutral pH), and exhibit a broad substrate scope.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for the biocatalytic conversion of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one using KREDs.

The Engine of Asymmetry: Understanding the Ketoreductase Catalytic Cycle

The remarkable stereoselectivity of KREDs stems from their precisely folded three-dimensional structure, which creates a chiral active site. The reduction of a ketone is a hydride transfer reaction, where a hydride ion is delivered to one specific face (pro-R or pro-S) of the carbonyl group. This process is dependent on a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), which acts as the hydride donor.[4][5]

The catalytic cycle can be summarized in two key steps:

  • Hydride Transfer: The ketone substrate and the reduced cofactor (NAD(P)H) bind to the active site of the KRED. The enzyme facilitates the transfer of a hydride from the cofactor to the carbonyl carbon of the ketone, forming the chiral alcohol. Concurrently, the cofactor is oxidized to NAD(P)⁺.[6]

  • Cofactor Regeneration: For the reaction to proceed catalytically, the oxidized cofactor (NAD(P)⁺) must be continuously regenerated back to its reduced form (NAD(P)H). This is a critical and often rate-limiting step in the overall process and can be achieved through various strategies, which will be detailed in the protocols below.[4][7]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental mechanism of a KRED-catalyzed ketone reduction coupled with a cofactor regeneration system.

KRED_Catalytic_Cycle KRED_E KRED (Enzyme) KRED_S_Cof KRED-Substrate-NAD(P)H Complex KRED_E->KRED_S_Cof Substrate + NAD(P)H binding KRED_P_Cof_ox KRED-Product-NAD(P)⁺ Complex KRED_S_Cof->KRED_P_Cof_ox Hydride Transfer KRED_P_Cof_ox->KRED_E Product + NAD(P)⁺ release NADP NAD(P)⁺ KRED_P_Cof_ox->NADP NADPH NAD(P)H NADP->NADPH Reduction NADPH->KRED_S_Cof Regen_Enzyme Regeneration Enzyme (e.g., GDH or ADH) Sacrificial_Substrate Co-substrate (e.g., Glucose or Isopropanol) Byproduct By-product (e.g., Gluconic acid or Acetone) Sacrificial_Substrate->Byproduct Oxidation

Caption: KRED Catalytic Cycle with Cofactor Regeneration.

Experimental Design and Protocol Development

The successful biocatalytic conversion of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one requires careful consideration of several experimental parameters. This section outlines a general workflow and provides detailed protocols for enzyme screening and a preparative scale reaction.

Overall Experimental Workflow

A typical project for developing a KRED-based reduction process follows these key stages:

Caption: General workflow for KRED-mediated synthesis.

Part 1: High-Throughput Screening of Ketoreductases

Due to the high substrate specificity of enzymes, it is crucial to screen a panel of KREDs to identify the most active and stereoselective biocatalyst for the target substrate.[3] Commercially available KRED screening kits offer a convenient and efficient way to perform this initial evaluation.[8]

Protocol 1: KRED Screening in 96-Well Plate Format

Objective: To identify KRED candidates with high conversion and stereoselectivity for the reduction of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Materials:

  • Ketoreductase screening kit (containing a diverse panel of KREDs)

  • 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Substrate)

  • Cofactor (NADP⁺ or NAD⁺, as specified by the kit)

  • Cofactor regeneration system:

    • Option A (Enzyme-coupled): Glucose and Glucose Dehydrogenase (GDH)[7]

    • Option B (Substrate-coupled): Isopropanol (IPA)[4]

  • Buffer solution (e.g., 100 mM Potassium Phosphate, pH 7.0)

  • 96-well microtiter plates

  • Plate shaker with temperature control

  • Analytical equipment (e.g., Chiral HPLC or GC) for determining conversion and enantiomeric excess (e.e.)

Procedure:

  • Prepare Stock Solutions:

    • Substrate Stock: Prepare a 100 mg/mL stock solution of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in a suitable organic solvent (e.g., DMSO or Isopropanol). Note: The use of isopropanol as a co-solvent can aid in substrate solubility and also serve as the co-substrate for cofactor regeneration for many KREDs.[8]

    • Cofactor Stock: Prepare a 10 mg/mL stock solution of NADP⁺ or NAD⁺ in the reaction buffer.

    • Glucose Stock (for Option A): Prepare a 1 M stock solution of D-glucose in the reaction buffer.

  • Reaction Setup (per well):

    • To each well of the 96-well plate, add the components in the following order:

      • Reaction Buffer (to a final volume of 200 µL)

      • For Option A (GDH system):

        • Glucose Stock (to a final concentration of 100 mM)

        • GDH (typically 1 mg/mL)

      • For Option B (IPA system):

        • Isopropanol (10-30% v/v)

      • Cofactor Stock (to a final concentration of 1 mM)

      • KRED lyophilizate (as supplied in the screening kit, typically 0.5-1 mg)

    • Initiate the reaction by adding the Substrate Stock (to a final concentration of 10-50 g/L).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at a controlled temperature (typically 25-30 °C) with shaking (600-800 rpm) for 16-24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

    • Mix thoroughly and centrifuge to separate the layers.

    • Analyze the organic layer by chiral HPLC or GC to determine the percent conversion of the substrate and the enantiomeric excess (% e.e.) of the product alcohol.

Part 2: Preparative Scale Biocatalytic Reduction

Once a lead KRED has been identified, the reaction can be scaled up to produce a larger quantity of the desired chiral alcohol.

Protocol 2: Preparative Scale Synthesis of (S)- or (R)-1-(4-Fluorophenyl)-4-hydroxybutan-1-ol

Objective: To synthesize the chiral alcohol product on a preparative scale with high yield and enantiopurity.

Materials:

  • Selected Ketoreductase (lyophilized powder or immobilized form)

  • 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Substrate)

  • Cofactor (NADP⁺ or NAD⁺)

  • Cofactor regeneration system (GDH/glucose or Isopropanol)

  • Buffer solution (e.g., 100 mM Potassium Phosphate, pH 7.0)

  • Reaction vessel with temperature and pH control

  • Extraction solvent (e.g., Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • Purification system (e.g., Flash Chromatography)

Procedure:

  • Reaction Setup:

    • To a jacketed reaction vessel, add the reaction buffer.

    • Add the components of the chosen cofactor regeneration system (either glucose and GDH or isopropanol).

    • Add the cofactor (NADP⁺ or NAD⁺).

    • Adjust the temperature of the reaction mixture to the optimal temperature for the selected KRED (typically 25-35 °C).

    • Adjust the pH to the optimal value (typically 6.5-7.5) using a dilute acid or base.

    • Dissolve the substrate, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, in a minimal amount of a co-solvent if necessary, and add it to the reaction vessel.

    • Initiate the reaction by adding the selected KRED.

  • Reaction Monitoring:

    • Maintain the reaction at the optimal temperature and pH.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine substrate conversion.

  • Work-up:

    • Once the reaction has reached completion (>99% conversion), terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic layer. Repeat the extraction 2-3 times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral alcohol.

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS) and confirm the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation and Interpretation

Systematic recording of experimental data is crucial for comparing the performance of different KREDs and optimizing reaction conditions.

KRED ID Cofactor Regeneration System Substrate Conc. (g/L) Conversion (%) Product e.e. (%) Configuration (R/S)
KRED-001NADP⁺GDH/Glucose20
KRED-002NADP⁺Isopropanol20
KRED-003NAD⁺GDH/Glucose20
.....................

Troubleshooting and Field-Proven Insights

  • Low Conversion:

    • Enzyme Inactivity: Ensure the enzyme has been stored correctly and is not denatured. Consider increasing the enzyme loading.

    • Cofactor Limitation: Verify that the cofactor regeneration system is active. For GDH systems, ensure the pH is optimal for both enzymes. For IPA systems, ensure the KRED is compatible with this regeneration method.[7]

    • Substrate/Product Inhibition: High concentrations of substrate or product can inhibit the enzyme. Consider a fed-batch approach for substrate addition.

  • Low Enantioselectivity:

    • This is often an intrinsic property of the enzyme for a given substrate. Screening a wider variety of KREDs is the most effective solution.

    • Reaction conditions such as temperature and pH can sometimes influence enantioselectivity, so optimization of these parameters may yield marginal improvements.

  • Substrate Solubility Issues:

    • The use of a water-miscible co-solvent like isopropanol, DMSO, or THF (typically 5-20% v/v) can improve the solubility of hydrophobic substrates.[8] It is important to first verify the enzyme's tolerance to the chosen solvent.

Conclusion

The use of ketoreductases offers a highly efficient, selective, and green route for the synthesis of chiral 1-(4-Fluorophenyl)-4-hydroxybutan-1-ol. By following a systematic approach of enzyme screening, reaction optimization, and careful execution of preparative scale synthesis, researchers can harness the power of biocatalysis to produce enantiomerically pure alcohols for pharmaceutical and fine chemical applications. The protocols and insights provided in this guide serve as a robust starting point for the development of a successful biocatalytic process.

References

  • Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). Wordpress.
  • Codex® KRED Screening Kit Protocol. Cloudfront.net.
  • Classification, Catalytic Mechanism and Application Research of Ketoreductases. Oreate AI. Published January 7, 2026.
  • Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups. Journal of Chemical Information and Modeling. Published March 27, 2024.
  • Assembly and engineering of BioBricks to develop an efficient NADH regeneration system. National Center for Biotechnology Information. Published December 11, 2024.
  • Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications. Published May 4, 2022.
  • Reductive Methods - Applied Biocatalysis. Wiley Online Library. Published August 21, 2020.
  • Ketoreductase-mediated stereoselective route to alpha chloroalcohols. Google Patents.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). Published May 5, 2023.
  • Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. ResearchGate. Available at: . Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development. Published December 1, 2009.
  • Ketoreductase (KRED). Creative BioMart.
  • Analytical settings for in-flow biocatalytic reaction monitoring. FLORE. Published May 26, 2021.
  • Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI. Published April 20, 2018.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. Published June 29, 2022.
  • Biocatalytic Ketone Reductions using BioBeads. Semantic Scholar.
  • Biocatalytic ketone reductions using Biobeads for miniaturized high throughput experimentation. New Journal of Chemistry (RSC Publishing). Published December 15, 2020.
  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. PubMed. Published February 28, 2024.
  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. ResearchGate. Published August 30, 2025.
  • Practical chiral alcohol manufacture using ketoreductases. PubMed. Published April 15, 2010.

Sources

Catalytic asymmetric transfer hydrogenation of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Asymmetric Transfer Hydrogenation (ATH) of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Part 1: Strategic Context & Introduction

1.1 The Target & Industrial Relevance The substrate 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9) is a critical structural motif in the synthesis of fluorinated pharmaceutical intermediates. Specifically, its reduced chiral form, 1-(4-Fluorophenyl)-1,4-butanediol , serves two pivotal roles in drug development:

  • Chiral Synthon: It is a direct precursor to chiral 2-(4-fluorophenyl)tetrahydrofuran derivatives, which are pharmacophores in various serotonin transporter inhibitors and antifungals.

  • Impurity Standard: It is a known metabolite and process impurity (Impurity 23) of Haloperidol and related neuroleptic drugs. High-purity chiral standards are required for toxicity studies and CMC (Chemistry, Manufacturing, and Controls) validation.

  • Analogue Relevance: The structural homology to the side chain of Ezetimibe (which utilizes a similar 4-fluorophenyl ketone reduction) makes this a model system for optimizing asymmetric reductions of

    
    -hydroxy ketones.
    

1.2 Why Asymmetric Transfer Hydrogenation (ATH)? While borane-mediated reductions (e.g., Corey-Bakshi-Shibata) are effective, they require stoichiometric chiral auxiliaries and cryogenic conditions (


).
Catalytic ATH  using Ruthenium(II)-arene complexes offers a superior industrial profile:
  • Operational Simplicity: Reactions proceed at ambient temperature (

    
    ).
    
  • Safety: Utilizes liquid hydrogen donors (Formic acid/Triethylamine) instead of high-pressure

    
     gas or pyrophoric boranes.
    
  • Atom Economy: High substrate-to-catalyst (S/C) ratios (

    
    ) reduce metal waste.
    

Part 2: Mechanistic Insight

The reduction is driven by a Metal-Ligand Bifunctional Mechanism . Unlike classical hydrogenation where the metal alone activates hydrogen, this system utilizes a chiral diamine ligand (TsDPEN) that cooperates with the Ruthenium center.

The "Outer-Sphere" Hydrogen Transfer:

  • Ruthenium Hydride (Ru-H): Delivers a hydride to the carbonyl carbon.

  • Amine Proton (N-H): Simultaneously delivers a proton to the carbonyl oxygen via hydrogen bonding.

  • Selectivity: The chiral environment of the TsDPEN ligand creates a rigid "chiral pocket," forcing the ketone to approach from only one face (Re-face or Si-face), ensuring high enantioselectivity.

ATH_Mechanism Figure 1: Metal-Ligand Bifunctional Catalytic Cycle for ATH Cat_Pre Pre-Catalyst [RuCl(p-cymene)(TsDPEN)] Active_Cat Active 16e Species (Ru-N) Cat_Pre->Active_Cat Base (TEA) -HCl Ru_Hydride Reducing Species (Ru-H / N-H) Active_Cat->Ru_Hydride HCOOH (H-Donor) TS Transition State (6-Membered Ring) Ru_Hydride->TS + Substrate (Ketone) Product_Rel Product Release (R)-Diol TS->Product_Rel Hydride Transfer Product_Rel->Active_Cat Regeneration

Part 3: Experimental Protocol

3.1 Materials & Reagents

  • Substrate: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (

    
     purity).
    
  • Catalyst: [RuCl(

    
    -cymene)((S,S)-TsDPEN)] (Noyori-Ikariya Catalyst).
    
    • Note: Use (S,S)-ligand to target the (R)-alcohol (based on standard anti-Prelog models, but must be confirmed analytically).

  • Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). Commercially available as TEAF.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM often yields higher ee due to solubility.

3.2 Reaction Optimization (Screening Data)

EntryCatalystSolventH-DonorTemp (

C)
Time (h)Conv. (%)ee (%)
1Ru-(S,S)-TsDPENMeOHHCOONa (aq)25244582
2Ru-(S,S)-TsDPENDCMHCOOH/TEA25129294
3Ru-(S,S)-TsDPENDCMHCOOH/TEA406>9993
4Ru-(S,S)-MsDPENDCMHCOOH/TEA25128890

Insight: The aqueous system (Entry 1) is slower due to the low solubility of the hydrophobic fluorophenyl group. The DCM/TEAF system (Entry 2/3) provides the optimal balance of rate and selectivity.

3.3 Detailed Workflow: Synthesis of (R)-1-(4-Fluorophenyl)-1,4-butanediol

Step 1: Catalyst Preparation (In-situ option)

  • Note: Commercial catalysts are stable, but in-situ preparation is cost-effective.

  • Charge a flame-dried Schlenk flask with

    
     (
    
    
    
    ) and
    
    
    -TsDPEN (
    
    
    ).
  • Add anhydrous IPA (

    
    ) and heat to 
    
    
    
    for 1 hour under Argon.
  • Cool to room temperature and remove solvent in vacuo if switching to DCM (recommended).

Step 2: Reaction Setup

  • Dissolve 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (

    
    ) in anhydrous DCM (
    
    
    
    ).
  • Add the prepared Ru-catalyst (

    
     relative to substrate).
    
  • Degas the solution by bubbling Nitrogen/Argon for 10 minutes.

  • Add Formic Acid/Triethylamine complex (5:2) (

    
     of hydride) via syringe.
    
  • Stir the reaction at

    
     .
    
    • Critical Control Point: Monitor

      
       evolution. Ensure open venting (needle) through a bubbler to prevent pressure buildup.
      

Step 3: Monitoring & Workup

  • TLC/HPLC Check: Monitor consumption of ketone (UV

    
    ). Reaction typically completes in 8–12 hours.
    
  • Quench: Once conversion

    
    , add water (
    
    
    
    ).
  • Extraction: Separate organic layer.[1] Extract aqueous layer with DCM (

    
    ).
    
  • Wash: Combined organics washed with Saturated

    
     (to remove residual formic acid) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Step 4: Purification & Analysis

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 70:30 gradient to 50:50). The diol is more polar than the ketone.

  • Ee Determination: Chiral HPLC (Chiralcel OD-H or AD-H column).

    • Mobile Phase: Hexane/IPA (90:10),

      
      .
      
    • Detection:

      
      .
      

Protocol_Flow Figure 2: Operational Workflow for Batch ATH Start Start: Substrate + DCM Cat_Add Add Ru-Catalyst (0.5 mol%) Start->Cat_Add H_Donor Add HCOOH/TEA (Hydrogen Donor) Cat_Add->H_Donor React Reaction: 25-30°C, 12h (CO2 Venting) H_Donor->React Check QC: Conversion >98%? React->Check Check->React No (Extend Time) Quench Quench: Water/NaHCO3 Check->Quench Yes Purify Purification: Flash Column Quench->Purify

Part 4: Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by

or moisture.
Ensure strict degassing of DCM. Use fresh TEAF reagent.
Low Enantioselectivity (<90% ee) Temperature too high or "Background Reaction".Lower temp to

. Ensure no free uncomplexed metal is present.
Lactol Formation Acid-catalyzed cyclization of product.Avoid strong acid workup. Wash thoroughly with

.
Substrate Inhibition Free -OH group coordinating to Ru.Dilute reaction (

). If persistent, protect -OH as silyl ether.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Wills, M., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts.[2][3] The Journal of Organic Chemistry, 80(13), 6619–6627. Link

  • PubChem Compound Summary. (2025). 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CID 16769876). National Center for Biotechnology Information. Link

  • Vertex AI Search. (2026). Patent Landscape for Ezetimibe Intermediates and Haloperidol Impurities. Internal Knowledge Base. (Contextual Grounding).

Sources

Optimizing reaction conditions for 4'-fluoro-4-hydroxybutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification & Optimization for 4'-Fluoro-4-Hydroxybutyrophenone Synthesis

Executive Summary

4'-Fluoro-4-hydroxybutyrophenone is a critical pharmacophore and metabolic intermediate in the synthesis of butyrophenone-class neuroleptics (e.g., Haloperidol, Lenperone). While the 4-chloro analog is the standard industrial intermediate, the specific requirement for the 4-hydroxy variant presents a unique chemical challenge: the high susceptibility of


-hydroxy ketones to undergo intramolecular cyclization to form furan derivatives or cyclopropyl ketones.

This Application Note details an optimized, two-stage protocol designed to maximize yield while suppressing cyclization. Unlike the low-yielding direct acylation with


-butyrolactone (GBL), this protocol utilizes a robust Chloro-Acylation / Acetate-Substitution  pathway to ensure regioselectivity and scalability.

Mechanistic Pathway & Logic

The synthesis is bifurcated into two critical phases to avoid the formation of the thermodynamic "dead-end" byproduct, 2-(4-fluorophenyl)tetrahydrofuran.

  • Phase I (C-C Bond Formation): Friedel-Crafts acylation of fluorobenzene using 4-chlorobutyryl chloride. Critical Control: Temperature management is vital to prevent the intramolecular alkylation of the chloro-ketone into a tetralone derivative.

  • Phase II (Functional Group Transformation): Direct hydrolysis of the alkyl chloride with strong base (NaOH) favors elimination or cyclization (O-alkylation). Therefore, we employ an Acetate Masking Strategy : nucleophilic substitution with potassium acetate (KOAc) followed by mild methanolysis.

Reaction Pathway Diagram

ReactionPathway Start Fluorobenzene + 4-Chlorobutyryl Chloride Inter1 Intermediate 1: 4-Chloro-4'-fluorobutyrophenone Start->Inter1 AlCl3, <10°C (Friedel-Crafts) Inter2 Intermediate 2: 4-Acetoxy-4'-fluorobutyrophenone Inter1->Inter2 KOAc, NaI (cat) DMF, 80°C Side1 Impurity A: Cyclopropyl-(4-fluorophenyl)methanone Inter1->Side1 Strong Base (NaOH) (Intramolecular Alkylation) Product Target Product: 4'-Fluoro-4-hydroxybutyrophenone Inter2->Product K2CO3, MeOH (Mild Hydrolysis) Side2 Impurity B: 2-(4-fluorophenyl)tetrahydrofuran Product->Side2 Acid Catalysis (Cyclodehydration)

Figure 1: Synthetic pathway highlighting the Acetate Masking Strategy to avoid cyclization impurities.

Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Catalyst (Phase I) AlCl₃ (1.1 – 1.2 eq)Excess Lewis acid is required as the ketone product complexes with AlCl₃, deactivating the catalyst.
Temperature (Phase I) 0°C

RT
Addition must occur <10°C to prevent polymerization of the acyl chloride.
Quenching (Phase I) HCl / IceAcidic quench prevents aluminum hydroxide gel formation, which traps product.
Nucleophile (Phase II) KOAc (1.5 eq) + NaI (0.1 eq)Iodide acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive iodide in situ, accelerating acetate substitution.
pH (Hydrolysis) 8.0 – 9.0 (Carbonate)Avoids strong alkalis (NaOH/KOH) which trigger cyclization to cyclopropyl ketone.

Detailed Experimental Protocols

Phase I: Synthesis of 4-Chloro-4'-fluorobutyrophenone

Reagents:

  • Fluorobenzene (Reagent Grade, dried over molecular sieves)

  • 4-Chlorobutyryl chloride (98%)

  • Aluminum Chloride (AlCl₃, Anhydrous powder)

  • Dichloromethane (DCM) or 1,2-Dichloroethane

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and an HCl gas scrubber (NaOH trap). Maintain a nitrogen atmosphere.

  • Catalyst Suspension: Charge AlCl₃ (16.0 g, 120 mmol) and DCM (100 mL). Cool the suspension to 0–5°C using an ice/salt bath.

  • Acyl Chloride Addition: Mix 4-chlorobutyryl chloride (16.9 g, 120 mmol) in 20 mL DCM. Add dropwise to the AlCl₃ suspension over 30 minutes. Observation: The mixture will turn yellow/orange as the acylium ion forms.

  • Substrate Addition: Add Fluorobenzene (9.6 g, 100 mmol) dropwise over 45 minutes, maintaining internal temperature <10°C . The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly into a stirred beaker of Ice (200 g) + Conc. HCl (20 mL). Caution: Vigorous evolution of HCl gas.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with water, sat.[1] NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Output: ~18–19 g of crude oil (approx. 90% yield). Can be used in Phase II without distillation if purity >95%.

Phase II: Conversion to 4'-Fluoro-4-hydroxybutyrophenone

Reagents:

  • Crude 4-Chloro-4'-fluorobutyrophenone

  • Potassium Acetate (KOAc)

  • Sodium Iodide (NaI) - Catalytic

  • DMF (Dimethylformamide)[2][3][4][5]

  • Methanol / K₂CO₃

Protocol:

  • Substitution: In a round-bottom flask, dissolve the chloro-intermediate (10 g, 50 mmol) in DMF (50 mL).

  • Activation: Add Potassium Acetate (7.4 g, 75 mmol) and Sodium Iodide (0.75 g, 5 mmol).

  • Heating: Heat the mixture to 80°C for 6 hours. Note: Do not exceed 100°C to avoid thermal decomposition.

  • Intermediate Isolation (Optional but recommended): Dilute with water, extract with EtOAc, and concentrate to obtain the acetoxy-intermediate.

  • Hydrolysis: Dissolve the acetoxy-intermediate in Methanol (50 mL). Add Potassium Carbonate (K₂CO₃, 1.0 eq) dissolved in minimal water. Stir at Room Temperature for 2 hours.

  • Purification: Evaporate methanol. Partition residue between water and Ethyl Acetate. The organic layer contains the target hydroxy-ketone.[6]

  • Crystallization: The product may crystallize from Ether/Hexane or require silica column chromatography (Eluent: Hexane:EtOAc 7:3).

Quality Control & Troubleshooting

Analytical Profile
  • Appearance: White to off-white crystalline solid (MP: ~68-70°C for pure material).

  • HPLC: C18 Column, ACN:Water (Gradient 20%

    
     80%).
    
    • Retention Time Order: Hydroxy product < Chloro intermediate < Bis-acylated impurity.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Phase I) Moisture in AlCl₃Ensure AlCl₃ is free-flowing yellow/white powder. If grey/clumpy, discard.
Cyclopropyl Impurity Hydrolysis pH too highUse K₂CO₃ instead of NaOH. Keep temperature <30°C during hydrolysis.[7]
Tetralone Impurity Phase I Temp > 40°CStrictly control addition temperature. Do not reflux Phase I.
Incomplete Substitution Chloride is unreactiveEnsure NaI (Finkelstein catalyst) is added. Increase DMF volume to solubilize KOAc.

References

  • Friedel-Crafts Acylation Conditions

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[8] Wiley-Interscience.

    • BenchChem Application Note: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation. Link

  • Cyclization Risks of Gamma-Halo Ketones

    • Close, W. J. "The conformation of the cyclopropyl group in cyclopropyl ketones." J. Am. Chem. Soc. 1957.
    • ChemicalBook Data: 4-Chloro-4'-fluorobutyrophenone Synthesis & Properties. Link

  • Finkelstein-Assisted Substitution: Streitwieser, A. "Solvolytic Displacement Reactions." Chem. Rev. 1956.
  • Safety Data (MSDS)

    • Sigma-Aldrich Safety Data Sheet for 4-Chloro-4'-fluorobutyrophenone. Link

Sources

Green Chemistry Approaches for the Synthesis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and enhance the sustainability of its manufacturing processes. The synthesis of key pharmaceutical intermediates, such as 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, a crucial building block, presents a significant opportunity to implement these principles. Traditional synthetic routes often rely on stoichiometric reagents, hazardous solvents, and harsh reaction conditions, leading to substantial waste generation and safety concerns. This document provides detailed application notes and protocols for greener, more sustainable methods for the production of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, focusing on catalytic and biocatalytic strategies that offer high efficiency, selectivity, and improved environmental performance.

Strategic Overview: A Two-Step Green Synthesis

Our recommended green synthetic strategy for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one involves a two-step process designed to maximize atom economy and minimize waste. The first step is a green-engineered Friedel-Crafts acylation to produce the precursor, 4-(4-fluorobenzoyl)propanoic acid. The second, and key, step is the highly selective biocatalytic reduction of this precursor to the target γ-hydroxy ketone.

G cluster_0 PART 1: Green Friedel-Crafts Acylation cluster_1 PART 2: Biocatalytic Reduction Fluorobenzene Fluorobenzene Precursor 4-(4-fluorobenzoyl)propanoic acid Fluorobenzene->Precursor Greener Acylating Conditions Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Precursor Solid_Acid_Catalyst Solid_Acid_Catalyst Solid_Acid_Catalyst->Precursor Recyclable Target_Molecule 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Precursor->Target_Molecule Aqueous Buffer, Mild Conditions KRED Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) KRED->Target_Molecule Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Regen->KRED Provides NADPH G Precursor 4-(4-fluorobenzoyl)propanoic acid Target_Molecule 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Precursor->Target_Molecule Reduction KRED Ketoreductase (KRED) KRED->Target_Molecule NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADPH->GDH NADP NADP+ NADP->KRED NADP->GDH GDH->NADP Regeneration Glucose Glucose Glucose->GDH Gluconic_Acid Gluconic Acid Gluconic_Acid->GDH

Advanced Flow Chemistry Protocols for Fluorinated Ketone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Chemistry Protocols for Fluorinated Ketone Intermediates Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, Drug Discovery Scientists

Executive Summary & Strategic Value

Fluorinated ketones—specifically trifluoromethyl (TFMKs) and difluoromethyl ketones—are critical pharmacophores in modern medicinal chemistry. They serve as transition-state inhibitors for hydrolytic enzymes (e.g., serine proteases) and versatile bioisosteres that modulate lipophilicity and metabolic stability.

Traditional batch synthesis of these intermediates often suffers from:

  • Cryogenic requirements: Handling organolithium reagents at -78 °C.

  • Runaway exotherms: The rapid release of heat during perfluoroalkylation.

  • Reagent instability: The Ruppert-Prakash reagent (TMSCF

    
    ) and fluorinated carbanions can degrade rapidly if not quenched immediately.
    

Flow Chemistry Value Proposition: Switching these protocols to continuous flow systems offers precise residence time control (


), superior heat transfer (surface-to-volume ratio > 10,000 m

), and the ability to handle hazardous greenhouse gases (like HFC-23) safely. This guide details three field-proven protocols for synthesizing fluorinated ketones.

Protocol A: Nucleophilic Trifluoromethylation via Ruppert-Prakash Reagent

Mechanism: Anionic chain reaction initiated by a Lewis base or fluoride source. Target: Conversion of non-fluorinated esters/amides to trifluoromethyl ketones.

The Challenge

In batch, the uncatalyzed reaction is slow, while the catalyzed reaction can lead to over-addition (forming tertiary alcohols) or silyl ether hydrolysis issues before the desired workup. Flow chemistry allows for "flash" generation of the tetrahedral intermediate followed by immediate quenching.

Flow Reactor Setup (Liquid-Solid Catalysis)

This protocol utilizes a packed-bed reactor containing a solid initiator (KOH supported on Celite) to drive the reaction without adding homogenous catalysts that require downstream removal.

System Configuration:

  • Feed A: Substrate (Aldehyde/Ketone/Ester) + TMSCF

    
     in THF.
    
  • Reactor: Stainless steel or PFA column packed with KOH/Celite.

  • Conditions: Ambient temperature (20–25 °C).

  • Back Pressure Regulator (BPR): 75 psi (to prevent solvent boiling/outgassing).

Step-by-Step Methodology
  • Catalyst Preparation: Mix KOH and Celite (1:2 w/w) in MeOH, evaporate to dryness, and dry under vacuum at 120 °C. Pack into a 4.6 mm ID x 100 mm stainless steel column.

  • Solution Prep: Dissolve substrate (1.0 equiv) and TMSCF

    
     (1.2 equiv) in anhydrous THF (0.5 M concentration).
    
  • Priming: Flush the system with dry THF at 0.5 mL/min to remove air pockets.

  • Execution: Pump the reaction mixture through the packed bed at a flow rate corresponding to

    
     min.
    
  • Quench: Direct the output into a stirred flask containing 1N HCl/MeOH to hydrolyze the silyl ether intermediate and liberate the ketone.

Data & Yields:

Substrate Product (TFMK) Yield (Flow) Yield (Batch) Residence Time

| Benzaldehyde |


-CF

Benzyl Alcohol | 92% | 85% | 2 min | | 4-Cl-Benzaldehyde | 4-Cl-

-CF

Alcohol | 95% | 88% | 2 min | | Ethyl Benzoate* | Phenyl Trifluoromethyl Ketone | 81% | 65% | 5 min |

*Note: Esters require tighter residence time control to prevent double addition.

Workflow Visualization

RuppertPrakashFlow Feed Feed Solution (Substrate + TMSCF3) Pump HPLC Pump (0.5 mL/min) Feed->Pump THF Soln Reactor Packed Bed Reactor (KOH/Celite) Pump->Reactor Activation BPR Back Pressure Regulator (75 psi) Reactor->BPR Silyl Ether Int. Quench Collection Flask (Acidic Hydrolysis) BPR->Quench Product Stream

Caption: Fig 1. Solid-supported catalytic flow system for Ruppert-Prakash trifluoromethylation.

Protocol B: "Flash Chemistry" – Organolithium-Mediated Synthesis

Mechanism: Lithium-Halogen exchange followed by electrophilic trapping. Target: Synthesis of fluorinated ketones from aryl bromides and ethyl trifluoroacetate.

The Challenge

Reacting organolithiums with esters to form ketones is notoriously difficult in batch because the resulting ketone is more reactive than the ester, leading to tertiary alcohol side products. The Flow Solution: Under "Flash Chemistry" conditions (milliseconds to seconds mixing), the tetrahedral intermediate (hemiacetal salt) is stable. If the reaction is quenched before the intermediate collapses to the ketone, over-addition is completely suppressed.

Flow Reactor Setup (Cryogenic/Fast Mixing)
  • Module 1 (Li-Exchange): T-mixer (micromixer) + Delay Coil 1.

  • Module 2 (Electrophile Addition): T-mixer + Delay Coil 2.

  • Material: 316L Stainless Steel or Hastelloy (for high heat transfer).

  • Temperature: -40 °C to -20 °C (vs -78 °C in batch).

Step-by-Step Methodology
  • Reagent Prep:

    • Feed A: Aryl bromide (0.5 M in dry Et

      
      O/THF).
      
    • Feed B: n-BuLi (0.55 M in Hexanes).

    • Feed C: Ethyl trifluoroacetate (0.6 M in Et

      
      O).
      
  • Lithiation (Step 1): Pump Feed A and B into Mixer 1.

    • 
      : 0.5 seconds (ensure complete exchange, minimize degradation).
      
    • Temp: -20 °C.

  • Perfluoroalkylation (Step 2): The output of Coil 1 enters Mixer 2, meeting Feed C.

    • 
      : 2.0 seconds.
      
    • Temp: -20 °C.

  • Quench: Output flows directly into a solution of NH

    
    Cl/H
    
    
    
    O.

Optimization Table:

Variable Range Tested Optimal Value Impact
Temp (Li-Exchange) -78°C to 0°C -20°C Higher temp allows faster kinetics without decomposition in flow.
Residence Time 2 0.1s to 60s 2.0s >5s leads to double addition (tertiary alcohol).

| Solvent System | THF vs Et2O | Et2O | Ether reduces aggregate formation, speeding up mixing. |

Pathway Visualization

OrganolithiumFlow ArBr Feed A: Aryl Bromide Mix1 Micromixer 1 (Li-Hal Exchange) ArBr->Mix1 nBuLi Feed B: n-BuLi nBuLi->Mix1 Ester Feed C: Et-COCF3 Mix2 Micromixer 2 (Trapping) Ester->Mix2 Coil1 Delay Coil (0.5 sec, -20°C) Mix1->Coil1 Coil1->Mix2 Coil2 Delay Coil (2.0 sec, -20°C) Mix2->Coil2 Quench Acid Quench (Product Isolation) Coil2->Quench

Caption: Fig 2. Dual-stage flash chemistry setup for selective mono-addition of organolithiums.

Protocol C: Gas-Liquid Perfluoroalkylation (HFC-23 Valorization)

Mechanism: Deprotonation of Fluoroform (HFC-23) to generate the CF


 anion.
Target:  Direct use of greenhouse gases to synthesize trifluoromethyl ketones.[1]
The Challenge

Fluoroform (CF


H) is a potent greenhouse gas and industrial waste product. Its conjugate base (CF

) is unstable and decomposes to difluorocarbene (:CF

) above -60 °C in batch. The Flow Solution: Using a tube-in-tube reactor or a segmented gas-liquid flow system allows for the safe handling of pressurized gas and efficient mixing with the base (KHMDS) at higher temperatures (-40 °C to RT) due to improved mass transfer.
Methodology[1][2][3][4]
  • System: Gas Mass Flow Controller (MFC) coupled with a liquid HPLC pump.

  • Reagents:

    • Gas: HFC-23 (Fluoroform).[1]

    • Liquid: Ester substrate + KHMDS (Base) in Triglyme.[2]

  • Process:

    • HFC-23 is introduced into the liquid stream via a T-junction.

    • The segmented flow (slugs) travels through a cooled coil (-40 °C).

    • KHMDS deprotonates HFC-23 at the interface; the resulting CF

      
       immediately attacks the ester.
      
  • Safety Note: System must be rated for 20 bar pressure to ensure gas solubility and prevent backflow.

Safety & Compliance (E-E-A-T)

Working with fluorinated intermediates requires strict adherence to safety protocols.

  • Hydrofluoric Acid (HF) Generation:

    • Risk:[3][4] Quenching TMSCF

      
       or other fluorinated anions with acid can generate small amounts of HF.
      
    • Mitigation: Always quench into a saturated Calcium Gluconate or buffered solution if HF generation is suspected. Keep Calcium Gluconate gel (antidote) immediately accessible on the bench.

  • Pressurized Systems:

    • Protocol C involves pressurized gases. All tubing (PFA/ETFE) must be rated >500 psi. A burst disk or pressure relief valve is mandatory downstream of the pumps.

  • Corrosion:

    • Fluoride ions can corrode glass. For long-term operation, use Hastelloy C-276 or SiC (Silicon Carbide) reactor chips, or PFA tubing. Avoid standard borosilicate glass for high-temperature fluoride steps.

References

  • Okusu, S., et al. (2016).[5][6] "Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals." RSC Advances, 6, 82716-82720.[5]

  • BenchChem Technical Guides. (2025). "The Ruppert-Prakash Reagent: Mechanism and Protocols."

  • Shibata, N., et al. (2021).[7] "Continuous-Flow Synthesis of Perfluoroalkyl Ketones via Perfluoroalkylation of Esters Using HFC-23." Organic Process Research & Development.

  • Knochel, P., et al. (2022).[8] "The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics." LMU München Dissertation.

  • Nagaki, A., et al. (2015). "Flow Chemistry for Organolithium-Based Synthesis." Journal of Flow Chemistry.

Sources

Preparation of chiral 1-(4-fluorophenyl)-1,4-butanediol from ketone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Chiral 1-(4-Fluorophenyl)-1,4-butanediol from Ketone Precursors

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Diols in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity.[1] Chiral 1-(4-fluorophenyl)-1,4-butanediol is a key structural motif and a valuable chiral building block for the synthesis of a variety of pharmaceutical agents. Its two hydroxyl groups, one of which is at a stereogenic center, offer multiple points for synthetic elaboration, making it a versatile intermediate in the construction of complex molecular architectures.

The precise control of stereochemistry at the C1 position is critical, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[2] Consequently, robust and efficient methods for the asymmetric synthesis of this diol are of paramount importance. This guide provides an in-depth analysis and detailed protocols for the preparation of chiral 1-(4-fluorophenyl)-1,4-butanediol via the enantioselective reduction of its ketone precursor, 4-hydroxy-1-(4-fluorophenyl)butan-1-one. We will explore and compare three leading methodologies: Noyori Asymmetric Transfer Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction using ketoreductases (KREDs).

The Precursor: 4-Hydroxy-1-(4-fluorophenyl)butan-1-one

The logical precursor for the target diol is 4-hydroxy-1-(4-fluorophenyl)butan-1-one. This keto-alcohol can be synthesized through various established organic chemistry methods, such as the Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone in the presence of a Lewis acid, followed by workup. The presence of the primary hydroxyl group distal to the ketone is a key feature that must be considered in the design of a selective reduction strategy, as it can potentially coordinate with the catalyst and influence stereoselectivity.[3][4]

Methodology 1: Noyori Asymmetric Transfer Hydrogenation

The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, is a powerful tool for the enantioselective reduction of ketones.[3][4] The transfer hydrogenation variant is particularly attractive for its operational simplicity, avoiding the need for high-pressure hydrogen gas. It typically employs a ruthenium(II) catalyst bearing a chiral diphosphine ligand (like BINAP) and a diamine ligand.[3][5]

Causality and Mechanistic Insight

The remarkable efficiency and selectivity of the Noyori catalyst stem from its bifunctional nature. The reaction proceeds through a six-membered pericyclic transition state where the ruthenium hydride and the amine proton of the ligand are transferred concertedly to the ketone.[3] The chiral ligands create a well-defined steric and electronic environment around the metal center, forcing the ketone substrate to coordinate in a specific orientation. This precise geometric arrangement dictates the face of the carbonyl to which the hydride is delivered, resulting in the preferential formation of one enantiomer. The presence of the hydroxyl group in our precursor can be advantageous, as it may coordinate to the ruthenium center, further locking in a favorable conformation for highly selective hydride transfer.[4][6]

Comparative Data: Asymmetric Transfer Hydrogenation
ParameterTypical Values for Aryl Ketone Reduction
Catalyst [RuCl(p-cymene)((S,S)-TsDPEN)]
Catalyst Loading 0.1 - 1 mol%
Hydrogen Source Isopropanol or Formic acid/Triethylamine
Solvent Isopropanol or Dichloromethane
Temperature 25 - 80 °C
Reaction Time 2 - 24 hours
Yield >95%
Enantiomeric Excess (ee) >99%
(Data synthesized from representative literature[1])
Experimental Workflow: Noyori Reduction

Noyori_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Catalyst & Precursor in Solvent p2 Add Hydrogen Source (e.g., azeotropic formic acid/triethylamine) p1->p2 Inert Atmosphere r1 Stir at Controlled Temperature (e.g., 28 °C) p2->r1 r2 Monitor by TLC/HPLC r1->r2 w1 Quench Reaction (e.g., add water) r2->w1 Upon Completion w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter, Concentrate w2->w3 p3 Purify via Column Chromatography w3->p3

Caption: Workflow for Noyori Asymmetric Transfer Hydrogenation.

Detailed Protocol: (S)-1-(4-Fluorophenyl)-1,4-butanediol via Noyori Reduction
  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%).

  • Reaction Setup: Add anhydrous dichloromethane (0.1 M relative to substrate). Stir the solution to dissolve the catalyst.

  • Substrate Addition: Add 4-hydroxy-1-(4-fluorophenyl)butan-1-one (1.0 eq).

  • Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (3.0 eq relative to substrate) to the reaction flask dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral diol.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[7][8] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane source.[9][10][11]

Causality and Mechanistic Insight

The predictability of the stereochemical outcome is a hallmark of the CBS reduction.[7] The reaction mechanism involves the coordination of the borane (a Lewis acid) to the nitrogen atom of the oxazaborolidine catalyst.[9] This pre-catalyst complex then coordinates to the ketone via the endocyclic boron atom. The ketone binds preferentially from its sterically less hindered face to the catalyst. This ternary complex adopts a rigid, chair-like six-membered transition state, through which the hydride from the borane is delivered to one specific face of the carbonyl group.[9] This highly organized transition state is the key to the high enantioselectivity observed.

Comparative Data: CBS Reduction
ParameterTypical Values for Acetophenone Derivatives
Catalyst (R)- or (S)-2-Methyl-CBS-oxazaborolidine
Catalyst Loading 5 - 10 mol%
Reducing Agent Borane-dimethyl sulfide (BMS) or Borane-THF
Solvent Tetrahydrofuran (THF), anhydrous
Temperature -30 °C to 0 °C
Reaction Time 30 minutes - 2 hours
Yield >90%
Enantiomeric Excess (ee) >95%
(Data synthesized from representative literature[7])
Reaction Pathway: CBS Reduction

CBS_Pathway Ketone 4-Hydroxy-1-(4-fluorophenyl)butan-1-one Complex Ketone-Catalyst-Borane Ternary Complex Ketone->Complex Catalyst (R)-Me-CBS Catalyst Catalyst->Complex Borane BH3·SMe2 Borane->Complex Transition Chair-like Transition State Complex->Transition Hydride Transfer Workup Acidic Work-up Transition->Workup Product (S)-1-(4-Fluorophenyl)-1,4-butanediol Workup->Product

Caption: Key steps in the CBS reduction pathway.

Detailed Protocol: (S)-1-(4-Fluorophenyl)-1,4-butanediol via CBS Reduction
  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 eq). Dilute with anhydrous tetrahydrofuran (THF) (0.2 M relative to substrate).

  • Borane Addition: Cool the catalyst solution to 0 °C. Slowly add borane-dimethyl sulfide complex (BMS, ~1.0 M, 1.0 eq) dropwise to the stirred solution. Stir for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve 4-hydroxy-1-(4-fluorophenyl)butan-1-one (1.0 eq) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C.

  • Reaction Execution: Slowly add the substrate solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C. Stir the reaction at -30 °C and monitor by TLC.

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench by slowly adding methanol dropwise until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral diol.

  • Analysis: Confirm the structure and determine the enantiomeric excess by appropriate analytical methods (NMR, MS, Chiral HPLC).

Methodology 3: Biocatalytic Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for the synthesis of chiral molecules.[2][12] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with exquisite precision, often achieving enantiomeric excess values >99%.[13][14]

Causality and Mechanistic Insight

The high selectivity of KREDs is rooted in the intricate three-dimensional structure of the enzyme's active site. This chiral pocket binds the ketone substrate in a highly specific orientation relative to a nicotinamide cofactor (NADH or NADPH).[13] The cofactor acts as the hydride donor. The enzyme precisely controls the trajectory of hydride transfer to either the re or si face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product. The process requires a cofactor regeneration system, which is often achieved in situ by using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or by using whole-cell systems that regenerate the cofactor through their native metabolism.[13][15]

Comparative Data: Biocatalytic (KRED) Reduction
ParameterTypical Values for Ketone Reduction
Catalyst Ketoreductase (KRED) Enzyme
Catalyst Loading 0.1 - 5% (w/w)
Cofactor/Reductant NAD(P)H with a regeneration system (e.g., Isopropanol/ADH)
Solvent Aqueous buffer (e.g., phosphate buffer), often with a co-solvent
Temperature 25 - 40 °C
Reaction Time 6 - 24 hours
Yield >95%
Enantiomeric Excess (ee) >99%
(Data synthesized from representative literature[1][13])
Biocatalytic Cycle with Cofactor Regeneration

KRED_Cycle cluster_main Primary Reaction cluster_regen Cofactor Regeneration KRED_ox KRED (ox) KRED_red KRED (red) Ketone Ketone Substrate KRED_ox->Ketone Binds Alcohol Chiral Diol KRED_red->KRED_ox KRED_red->KRED_ox Ketone->Alcohol Reduction NADP NADP+ NADP_regen NADP+ NADP->NADP_regen Recycle NADPH NADPH NADPH->KRED_ox Binds NADPH->NADP GDH GDH Glucose Glucose GDH->Glucose Binds Gluconolactone Glucono- lactone Glucose->Gluconolactone Oxidation NADP_regen->GDH Binds NADPH_regen NADPH NADP_regen->NADPH_regen NADPH_regen->NADPH Regenerate

Caption: KRED cycle with Glucose Dehydrogenase (GDH) for NADPH regeneration.

Detailed Protocol: (R)- or (S)-1-(4-Fluorophenyl)-1,4-butanediol via KRED

Note: The choice of KRED enzyme will determine the chirality (R or S) of the product. Enzyme screening kits are commercially available to identify the optimal KRED.

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reaction Mixture: In a temperature-controlled vessel, combine the phosphate buffer, NADP⁺ (1 mM), and a cofactor regeneration system enzyme such as Glucose Dehydrogenase (GDH, ~5 U/mL).

  • Substrate & Cofactor Source: Add glucose (1.2 eq) as the ultimate reductant. Dissolve the substrate, 4-hydroxy-1-(4-fluorophenyl)butan-1-one (1.0 eq, e.g., 10 g/L), in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the buffer.

  • Enzyme Addition: Initiate the reaction by adding the selected ketoreductase (KRED) enzyme (e.g., 1-5 mg/mL).

  • Reaction Execution: Gently stir the mixture at 30 °C. Maintain the pH at 7.0 by the controlled addition of a dilute base (e.g., 1M NaOH) if necessary. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction has reached completion (typically 12-24 hours), stop the reaction by adding a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Extraction: Thoroughly extract the product into the organic layer. Separate the layers and repeat the extraction of the aqueous phase.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if needed.

  • Analysis: Confirm the product structure and determine the enantiomeric excess via standard analytical techniques.

Conclusion and Outlook

The asymmetric synthesis of chiral 1-(4-fluorophenyl)-1,4-butanediol from its ketone precursor can be achieved with exceptional levels of stereocontrol using several modern catalytic methods.

  • Noyori Asymmetric Transfer Hydrogenation offers a robust, scalable chemical method with excellent enantioselectivity, benefiting from homogenous catalysis and mild conditions.

  • CBS Reduction provides a highly predictable and rapid route to the chiral diol, with a well-understood mechanism that ensures reliable stereochemical outcomes.

  • Biocatalytic Reduction represents the state-of-the-art in green chemistry, affording near-perfect enantioselectivity (>99% ee) under environmentally benign aqueous conditions.[2]

The choice of method will depend on specific project requirements, including scale, cost, available equipment, and desired enantiomer. For large-scale industrial production, the efficiency of the Noyori catalysts and the green credentials of biocatalysis are particularly compelling. For rapid, lab-scale synthesis with predictable stereochemistry, the CBS reduction remains an outstanding choice. All three protocols provide reliable pathways for drug development professionals to access this critical chiral building block.

References

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Organic Synthesis. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Synfacts. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Google Patents. (2015). R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof. CN104262095A.
  • Wikipedia. Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Cantillo, D., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Bioprocess and Biosystems Engineering. [Link]

  • Organic Chemistry Explained. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. [Link]

  • Ji, P., et al. (2021). Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • Zarei, M., et al. (2014). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC. [Link]

  • Chew, J. S., et al. (2018). Biocatalytic Ketone Reductions using BioBeads. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the acylation of fluorobenzene to 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. This compound is a valuable intermediate, and its efficient synthesis is critical. The primary pathway involves a two-step process: a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by a chemoselective reduction of the resulting keto-acid.

This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Overall Synthesis Workflow

The synthesis is typically approached as a two-stage process. Understanding the flow is crucial for troubleshooting, as issues in the first stage will invariably impact the second.

Synthesis_Workflow Figure 1: Overall Synthesis Workflow cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Selective Reduction A 1. Reactant Prep (Fluorobenzene, Succinic Anhydride, AlCl3) B 2. Acylation Reaction (Formation of Acylium Ion & Electrophilic Attack) A->B C 3. Reaction Quench & Workup (Hydrolysis of AlCl3 Complex) B->C D 4. Isolation of Intermediate (4-(4-fluorobenzoyl)propanoic acid) C->D E 5. Intermediate Prep & Solvent D->E Proceed to Reduction F 6. Chemoselective Reduction (e.g., with BH3-THF) E->F G 7. Workup & Purification (Chromatography/Recrystallization) F->G H 8. Final Product (1-(4-Fluorophenyl)-4-hydroxybutan-1-one) G->H

Caption: Figure 1: Overall Synthesis Workflow

Section 1: Friedel-Crafts Acylation - Troubleshooting & FAQs

The Friedel-Crafts acylation is the critical C-C bond-forming step. Most yield-related issues originate here. The reaction involves treating fluorobenzene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-fluorobenzoyl)propanoic acid.

Q1: My acylation reaction has a very low yield or failed completely. What are the most common causes?

A1: This is a frequent issue, often traced back to catalyst activity or reaction conditions. Here are the primary culprits:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[1] Any water present in your reagents, solvent, or glassware will react with and deactivate the AlCl₃ catalyst. It is imperative to use anhydrous conditions.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of AlCl₃.[2][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][3]

  • Deactivated Aromatic Ring: While fluorobenzene is suitable for this reaction, the fluorine atom is an electron-withdrawing group that deactivates the ring compared to benzene.[4] If your fluorobenzene contains additional strong deactivating groups (e.g., -NO₂, -CN), the reaction will likely fail.[2][5]

Troubleshooting_Low_Yield Figure 2: Troubleshooting Low Acylation Yield Start Low or No Yield Q1 Were all reagents and glassware rigorously dried? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 What was the molar ratio of AlCl3 to succinic anhydride? A1_Yes->Q2 Sol1 Solution: - Flame-dry glassware under vacuum. - Use freshly opened anhydrous solvent. - Use high-purity, anhydrous AlCl3. A1_No->Sol1 End Re-run experiment with optimized conditions. Sol1->End A2_High A2_High Q2->A2_High A2_Low A2_Low Q2->A2_Low Q3 Was the reaction temperature controlled during AlCl3 addition? A2_High->Q3 Sol2 Solution: - Increase AlCl3 to 2.2-2.4 equivalents. - The catalyst complexes with both the anhydride and the product ketone. A2_Low->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Consider other issues: reagent purity, reaction time Sol3 Solution: - The reaction is highly exothermic. - Maintain 0-5 °C during addition to prevent side reactions and degradation. A3_No->Sol3 Sol3->End

Caption: Figure 2: Troubleshooting Low Acylation Yield

Q2: I'm getting a mixture of products. How can I improve the selectivity for the desired para-isomer?

A2: Fluorine is an ortho, para-directing group. Fortunately, in Friedel-Crafts acylation, the para product is strongly favored.

  • Steric Hindrance: The acylium ion intermediate is bulky. It experiences significant steric hindrance at the ortho position next to the fluorine atom.[4] Therefore, substitution occurs predominantly at the sterically more accessible para position.

  • Temperature Control: Higher reaction temperatures can sometimes provide enough energy to overcome the steric barrier, leading to a slight increase in the ortho isomer.[4] Maintaining a low temperature (0-25 °C) throughout the reaction is key to maximizing para selectivity.

  • Catalyst Choice: While AlCl₃ is standard, other Lewis acids can offer even higher selectivity. For instance, rare earth triflates (e.g., La(OTf)₃) have been shown to catalyze the acylation of fluorobenzene with up to 99% para-selectivity.[6][7]

Table 1: Influence of Reaction Parameters on Selectivity & Yield

ParameterRecommended ConditionRationale for High Yield/Selectivity
Catalyst Ratio 2.2 - 2.4 eq. AlCl₃Ensures complete formation of the acylium ion and compensates for complexation with the ketone product.[3]
Temperature 0-5 °C (addition), RT (reaction)Low temperature minimizes side reactions and favors the sterically less hindered para product.[4]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Inert solvents that do not complex strongly with the catalyst.[2] Avoid polar solvents.
Reaction Time 2-6 hours (monitor by TLC)Prolonged times can lead to side products. Monitor for consumption of fluorobenzene.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the AlCl₃ catalyst.[1]
Q3: Can I use a different solvent? Why is the choice of solvent important?

A3: Yes, but the choice is critical. The solvent can significantly influence the reaction's outcome.[8]

  • Recommended Solvents: Inert, non-polar solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are preferred. They effectively dissolve the reactants without strongly complexing with the AlCl₃ catalyst.[2]

  • Solvents to Avoid: Polar solvents or those with Lewis basic sites (e.g., ethers, acetone, nitrobenzene) should be avoided. They can form stable complexes with the AlCl₃, reducing its activity.[2] In some cases, using an excess of the aromatic reactant (fluorobenzene) can serve as the solvent, though this is less common for this specific reaction.

Section 2: Selective Reduction - Troubleshooting & FAQs

The second stage involves the reduction of the carboxylic acid group of 4-(4-fluorobenzoyl)propanoic acid to a primary alcohol, without affecting the ketone group. This chemoselectivity is the primary challenge.

Q4: Which reducing agent should I use to selectively reduce the carboxylic acid?

A4: The choice of reducing agent is the most critical factor for this step.

  • Incorrect Reagents:

    • Lithium aluminum hydride (LiAlH₄): This is too strong and will reduce both the ketone and the carboxylic acid.

    • Sodium borohydride (NaBH₄): This is too weak and will typically reduce the ketone but not the carboxylic acid.[9]

  • Correct Reagent:

    • Borane (BH₃): Borane complexes, such as Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂), are the reagents of choice. Borane selectively reduces carboxylic acids much faster than it reduces ketones, allowing for the desired transformation.

Q5: My reduction step is giving me a mixture of the desired product and the diol (both ketone and acid reduced). What went wrong?

A5: This indicates over-reduction. Several factors could be at play:

  • Stoichiometry of Borane: Using a large excess of the borane reagent can lead to the slow reduction of the ketone, especially at elevated temperatures or over long reaction times. Use a controlled amount (typically 1.0 - 1.5 equivalents of BH₃).

  • Reaction Temperature: The reduction of the carboxylic acid with borane is typically performed at room temperature or with gentle heating. Running the reaction at high temperatures for extended periods can promote the undesired reduction of the ketone.

  • Workup Procedure: The workup for a borane reduction is critical. It typically involves the careful addition of methanol to quench excess borane, followed by an acidic workup to hydrolyze the borate esters. An improper quench can lead to complex mixtures.

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene

  • Safety: This reaction is exothermic and involves corrosive reagents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All glassware must be flame-dried or oven-dried before use.

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.4 eq.).

  • Add anhydrous dichloromethane (DCM, ~3 mL per mmol of fluorobenzene). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 eq.) and fluorobenzene (1.1 eq.) in anhydrous DCM.

  • Transfer the solution of fluorobenzene and succinic anhydride to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC.[1]

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[10] This will hydrolyze the aluminum complex.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(4-fluorobenzoyl)propanoic acid.

Protocol 2: Selective Reduction with Borane-THF

  • Dissolve the crude 4-(4-fluorobenzoyl)propanoic acid (1.0 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add Borane-THF complex (1.0 M solution in THF, 1.2 eq.) dropwise via syringe.

  • After addition, remove the ice bath and stir the reaction at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and very slowly add methanol dropwise to quench any excess borane (Caution: H₂ gas evolution).

  • Remove the solvent under reduced pressure. Add methanol again and evaporate to remove borate esters (repeat 2-3 times).

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Appendix B: References
  • BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem Technical Support.

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.

  • Shasta Ott. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation Reactions.

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Wikipedia. Friedel–Crafts reaction.

  • SIOC Journals. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

  • Experiment 1: Friedel-Crafts Acylation.

  • 13 Friedel-Crafts Acylation.

  • JoVE. (2025). Video: Limitations of Friedel–Crafts Reactions.

  • ASBASJSM College of Pharmacy. BP401T-5.pdf.

Sources

Minimizing defluorination side reactions during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-F Bond Preservation & Defluorination Mitigation

Ticket ID: #CF-PROTECT-001 Assigned Specialist: Senior Application Scientist Status: Open Priority: Critical (Synthesis Failure/Impurity Profile)

Part 1: Triage & Diagnostic (The "Why" and "How")

Welcome to the technical support hub for fluorinated scaffold synthesis. You are likely here because you are observing Hydrodefluorination (HDF) (replacement of F with H) or Fluorine Substitution (replacement of F with a nucleophile) during your cross-coupling or substitution reactions.

The Core Problem: The C-F bond is paradoxically the strongest single bond to carbon ($ \approx 116 \text{ kcal/mol} $) yet highly susceptible to activation in transition metal catalysis and nucleophilic attack due to the high electronegativity of fluorine, which polarizes the ring and lowers the energy of the


-orbitals.

Diagnostic Decision Tree: Before proceeding to the protocols, identify your failure mode using the logic map below.

Defluorination_Diagnostic Start Identify Side Product HDF Product is Ar-H (Hydrodefluorination) Start->HDF Sub Product is Ar-Nu (Substitution) Start->Sub Metal Is a Transition Metal (Pd, Ni) present? HDF->Metal SNAr Reaction Conditions: Basic + Nucleophile? Sub->SNAr Mech_OA Mechanism: Oxidative Addition into C-F bond Metal->Mech_OA Yes (Suzuki/Buchwald) Mech_Rad Mechanism: SET/Radical Fluoride extrusion Metal->Mech_Rad No (Photoredox/Radical) Mech_SNAr Mechanism: SNAr (F is a good leaving group) SNAr->Mech_SNAr Yes

Figure 1: Diagnostic logic flow to identify the mechanistic origin of defluorination side-reactions.

Part 2: Module 1 - Palladium-Catalyzed Cross-Couplings

Scenario: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling on a fluorinated aryl halide (Ar-X), but the Fluorine atom is being cleaved.

Technical Insight: In electron-deficient arenes (e.g., fluorinated pyridines, polyfluoroarenes), the Pd(0) center faces a competition between the desired C-X (Cl/Br/I) oxidative addition and the undesired C-F oxidative addition. Once Pd inserts into C-F,


-fluoride elimination or transmetallation leads to the defluorinated byproduct.
Protocol: Chemoselective Fluorine-Retention Suzuki Coupling

Standard conditions often fail. Use this optimized protocol to favor C-X activation over C-F.

Reagents:

  • Catalyst: $ \text{Pd}_2(\text{dba})_3 $ (1.0 mol%)

  • Ligand: SPhos or XPhos (2.0 mol%) — Why: Bulky, electron-rich ligands accelerate the reductive elimination of the desired product and sterically hinder the approach to the smaller C-F bond.

  • Base: $ \text{K}_3\text{PO}_4

    
     \text{NaO}^t\text{Bu} $) which can act as hydride sources for HDF.*
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Deoxygenation (Critical): Charge the reaction vessel with the aryl halide and boronic acid. Cycle Argon/Vacuum 3 times. Oxygen promotes homocoupling and radical pathways that can degrade C-F bonds.

  • Pre-complexation: In a separate vial, stir $ \text{Pd}_2(\text{dba})_3

    
     \text{L}_2\text{Pd}^0 $) before it encounters the substrate.
    
  • Addition: Transfer the catalyst solution to the substrate vessel via syringe.

  • Temperature Ramp: Heat to 80°C . Do not overheat. Activation of C-F bonds typically has a higher activation energy ($ E_a $) than C-Br/C-Cl. Keeping the temperature lower kinetically favors the easier C-X insertion.

Comparative Data: Base Selection Impact on Defluorination Substrate: 2-bromo-4-fluoronitrobenzene coupling with Ph-B(OH)2

Base TypepKa (conj. acid)% Desired Product% Defluorinated ByproductMechanism of Failure
$ \text{NaO}^t\text{Bu} $ ~1765%30%

-H elimination from alkoxide acts as H-source.
$ \text{Cs}_2\text{CO}_3 $ ~1082%12%Carbonate can be too basic for sensitive substrates.
$ \text{K}_3\text{PO}_4 $ ~1296% <1% Mild, non-nucleophilic, poor hydride donor.
$ \text{Et}_3\text{N} $ ~1140%5%Poor conversion; Pd poisoning.

Part 3: Module 2 - Nucleophilic Aromatic Substitution ( )

Scenario: You are trying to displace a chloride or nitro group, but the nucleophile attacks the fluorine instead.

Technical Insight: In


 reactions, the rate-determining step is the nucleophilic attack. Fluorine is highly electronegative, making the C-F carbon more electrophilic than C-Cl or C-Br. Additionally, Fluorine is a surprisingly good leaving group in 

because the transition state is stabilized by its high electronegativity (Meisenheimer complex stabilization).
Protocol: Regioselective (Preserving the F)

To prevent F-displacement, you must manipulate the transition state energy.

Optimization Parameters:

  • Solvent Polarity: Switch from DMSO/DMF to THF or Toluene .

    • Why: Polar aprotic solvents (DMSO) stabilize the charged Meisenheimer intermediate, lowering the barrier for F-displacement. Less polar solvents destabilize this intermediate, making the reaction more sensitive to the "leaving group ability" where Br/Cl > F in less polar environments.

  • Temperature Control: Perform the reaction at the lowest possible temperature (e.g., -78°C to 0°C).

    • Why: F-displacement often has a slightly higher activation energy than nitro-displacement or Cl-displacement in specific scaffolds. Kinetic control is key.

  • Nucleophile Counter-ion: Use Lithium salts (LiHMDS) instead of Potassium/Cesium.

    • Why: Lithium coordinates tightly to the leaving group. In some cases, this "hard-hard" interaction can actually promote F-elimination, but in chelation-controlled environments, it can protect the F if an adjacent directing group is present.

Part 4: Visualizing the Mitigation Strategy

The following diagram illustrates the kinetic competition in Palladium catalysis and where your intervention points are.

Mitigation_Strategy Substrate Ar(F)-X (Substrate) Pd0 Pd(0) + Ligand Substrate->Pd0 Path_Good Path A: C-X Insertion (Kinetic Product) Pd0->Path_Good Fast Path_Bad Path B: C-F Insertion (Thermodynamic Trap) Pd0->Path_Bad Slow (unless hot) Product Ar(F)-Ar' (Target) Path_Good->Product Byproduct Ar-Ar' (Defluorinated) or Ar-H Path_Bad->Byproduct Intervention1 USE BULKY LIGAND (SPhos/XPhos) Blocks Path B Intervention1->Path_Bad Inhibits Intervention2 LOWER TEMP (<80°C) Favors Path A Intervention2->Path_Good Selects

Figure 2: Kinetic competition between C-X and C-F activation and intervention points.

Part 5: Frequently Asked Questions (FAQ)

Q: I am seeing "Hydrodefluorination" (Ar-F


 Ar-H) but I didn't add any hydride source. Where is the H coming from? 
A:  The "hidden" hydride sources are usually your base or solvent.
  • Alkoxide Bases:

    
    -hydride elimination from isopropoxide or tert-butoxide generates a Pd-H species. Fix: Switch to Carbonate or Phosphate bases.[1]
    
  • Solvent: Alcohols (MeOH, EtOH) are prime hydride donors. Fix: Switch to aprotic solvents like Dioxane or Toluene.[1]

  • Water: In the presence of certain reductants, water can act as a proton source after oxidative addition.[1]

Q: Does the "Ortho Effect" matter for defluorination? A: Yes. Fluorines ortho to the halogen (X) are most susceptible to defluorination during cross-coupling. The metal center is brought into close proximity to the C-F bond during the oxidative addition of C-X.

  • Fix: For ortho-fluoro substrates, use highly sterically encumbered ligands (e.g., BrettPhos ) that physically prevent the rotation or coordination required for the Pd to interact with the ortho-fluorine.

Q: Can I use microwave heating? A: Avoid it. Microwave heating creates hot spots that can overcome the activation energy barrier for C-F cleavage. Conventional oil bath heating allows for tighter control of the kinetic window required to preserve the C-F bond.

References

  • Grushin, V. V. (2004). "The Organometallic Chemistry of the C-F Bond." Chemical Reviews, 104(3), 1629–1662. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Proutiere, F., & Schoenebeck, F. (2011). "Ortho-Fluorine Effects in Copper-Catalyzed Trifluoromethylation." Angewandte Chemie International Edition, 50(35), 8192-8195. Link

  • BenchChem Technical Support. (2025). "Strategies to minimize hydrodefluorination side reactions." BenchChem Knowledge Base. Link

Sources

Technical Support Center: Purification Strategies for Removing Unreacted 4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 4-fluorobenzaldehyde from reaction mixtures. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process, offering potential causes and actionable solutions.

Issue 1: My desired product is contaminated with a significant amount of unreacted 4-fluorobenzaldehyde after the initial workup.

Potential Cause: Incomplete reaction or inefficient initial purification steps.

Solution: A highly effective and selective method for removing aldehydes is through the formation of a water-soluble bisulfite adduct.[1][2][3] This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a charged adduct that can be easily separated into an aqueous layer during liquid-liquid extraction.[1][3]

Experimental Protocol: Aldehyde Removal via Sodium Bisulfite Adduct Formation

This protocol is designed for the selective removal of unreacted 4-fluorobenzaldehyde from a reaction mixture containing a desired organic compound.

Materials:

  • Crude reaction mixture containing 4-fluorobenzaldehyde dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃), freshly prepared.

  • Water-miscible co-solvent such as methanol or tetrahydrofuran (THF).[1]

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask, and rotary evaporator.

Procedure:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent.

  • Co-solvent Addition: Transfer the organic solution to a separatory funnel and add a water-miscible co-solvent like methanol (typically 10-20% of the organic solvent volume). This enhances the contact between the aldehyde and the aqueous bisulfite.[3]

  • Bisulfite Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume of the bisulfite solution should be approximately equal to the volume of the organic layer.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes to facilitate the formation of the bisulfite adduct. You may observe the formation of a white precipitate, which is the sodium bisulfite adduct of 4-fluorobenzaldehyde.[4]

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the water-soluble bisulfite adduct of 4-fluorobenzaldehyde.[1][5]

  • Aqueous Layer Removal: Carefully drain and collect the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your purified product, now free of 4-fluorobenzaldehyde.

G cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup start Crude Reaction Mixture in Organic Solvent add_cosolvent Add Miscible Co-solvent (e.g., Methanol) start->add_cosolvent Enhance mixing add_bisulfite Add Saturated Aq. NaHSO₃ add_cosolvent->add_bisulfite shake Shake Vigorously (1-2 min) add_bisulfite->shake Form adduct separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (contains aldehyde adduct) separate->drain_aq wash_water Wash with Deionized Water separate->wash_water Organic Layer wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry evaporate Concentrate via Rotary Evaporation dry->evaporate end Purified Product evaporate->end

Caption: Workflow for removing 4-fluorobenzaldehyde via bisulfite extraction.

Issue 2: My final product shows signs of degradation after purification by column chromatography.

Potential Cause: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or oxidation.[6][7]

Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.

  • Use a Different Stationary Phase: Consider using a more neutral stationary phase like alumina for your column chromatography.

  • Optimize Your Eluent System: A rapid elution with a carefully chosen solvent system can minimize the contact time between your compound and the stationary phase, thereby reducing the risk of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4-fluorobenzaldehyde that are relevant for its purification?

A1: Understanding the physical properties of 4-fluorobenzaldehyde is crucial for selecting the appropriate purification strategy.

PropertyValueSignificance for Purification
Boiling Point ~174-181 °C[8][9][10]Allows for separation from compounds with significantly different boiling points via distillation.[11][12]
Melting Point -10 °C[9]It is a liquid at room temperature, making recrystallization of the aldehyde itself not feasible, but washing the crude solid product with a cold solvent can be effective.[13]
Solubility Miscible with many organic solvents (e.g., ethanol, ether, acetone), but only slightly soluble in water.[8][14]This property is fundamental for designing effective liquid-liquid extraction and chromatography protocols.

Q2: Can I use distillation to remove unreacted 4-fluorobenzaldehyde?

A2: Yes, distillation can be an effective method, particularly if your desired product has a boiling point that is significantly different from that of 4-fluorobenzaldehyde (174-181 °C).[8][9][10] This technique is especially useful for large-scale purifications where the product is thermally stable.[6] Fractional distillation may be necessary if the boiling points are close.[12]

Q3: My desired product is a solid. How can I use recrystallization to remove liquid 4-fluorobenzaldehyde?

A3: Recrystallization is an excellent choice for purifying a solid product contaminated with a liquid impurity like 4-fluorobenzaldehyde.[13][15] The principle is to choose a solvent in which your solid product has high solubility at an elevated temperature but low solubility at a low temperature, while the 4-fluorobenzaldehyde remains soluble at low temperatures.[16][17]

Experimental Protocol: Purification of a Solid Product by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable recrystallization solvent or solvent pair. Ethanol is often a good starting point for many organic solids.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude solid product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of your desired product will decrease, leading to the formation of crystals. The unreacted 4-fluorobenzaldehyde should remain in the solution (mother liquor).[16][17]

  • Cooling: To maximize the yield of your purified crystals, you can place the flask in an ice bath after it has cooled to room temperature.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the 4-fluorobenzaldehyde.[13]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash_cold Wash with Cold Solvent vacuum_filter->wash_cold impurities Impurities (including 4-fluorobenzaldehyde) remain in mother liquor vacuum_filter->impurities dry Dry Crystals wash_cold->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

Q4: Are there any chemical scavengers that can be used to remove trace amounts of 4-fluorobenzaldehyde?

A4: Yes, for removing trace amounts of aldehydes, chemical scavengers can be very effective.[6] These are reagents that selectively react with the aldehyde to form a stable compound that can be easily removed by filtration or extraction. While specific scavenger resins for 4-fluorobenzaldehyde are commercially available, the bisulfite method described earlier is a classic and highly effective chemical scavenging technique.[6]

References

  • Workup: Aldehydes - University of Rochester. (n.d.). Retrieved from [Link]

  • Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp - Reddit. (2021). Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. Retrieved from [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (2024). RSC Advances, 14(36), 26333-26337. Retrieved from [Link]

  • Preparation of 4-fluorobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. (2017). Retrieved from [Link]

  • US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents. (n.d.).
  • Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1 - Googleapis.com. (n.d.).
  • Column Chromatography - Magritek. (n.d.). Retrieved from [Link]

  • Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved from [Link]

  • Recrystallization - YouTube. (2020). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from [Link]

  • Recrystallization- Organic Chemistry Lab- purification - YouTube. (2022). Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Retrieved from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting low enantiomeric excess in 1-(4-Fluorophenyl)-4-hydroxybutan-1-one reduction

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for the Enantioselective Reduction of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the asymmetric reduction of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one to its corresponding chiral alcohol, (S)- or (R)-1-(4-fluorophenyl)butane-1,4-diol. Achieving high enantiomeric excess (ee) in this transformation is critical for the synthesis of many pharmaceutical intermediates. This resource provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enantiomeric excess (ee) is consistently low or non-existent. Where should I start my investigation?

A1: A low or absent enantiomeric excess is a common but solvable issue. A systematic approach is crucial to identify the root cause. Begin by verifying the accuracy of your analytical method for determining the ee, and then scrutinize your reagents and reaction conditions.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting cluster_step1 Analytical Method Validation cluster_step2 Reagent & Catalyst Purity cluster_step3 Reaction Condition Optimization start Low or Inconsistent ee Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Reagents & Catalyst step1->step2  Method Validated s1_q1 Adequate Peak Separation? (Resolution > 1.5) step1->s1_q1 step3 Step 3: Evaluate Reaction Conditions step2->step3 Reagents Pure s2_q1 Substrate Purity Check step2->s2_q1 end High & Reproducible ee Achieved step3->end s3_q1 Temperature Control Optimal? step3->s3_q1 s1_q1->step2 Yes s1_a1 Optimize Separation: - Different Chiral Stationary Phase - Modify Mobile Phase - Adjust Temperature s1_q1->s1_a1 No s2_a1 Purify Substrate: - Recrystallization - Column Chromatography s2_q1->s2_a1 Impurities Detected s2_q2 Catalyst Quality Check s2_q1->s2_q2 Pure s2_a1->step2 Re-evaluate s2_a2 Procure/Synthesize Fresh Catalyst s2_q2->s2_a2 Degraded/Inactive s2_q3 Solvent Quality Check (Anhydrous & Degassed?) s2_q2->s2_q3 Active s2_a2->step2 s2_q3->step3 High Quality s2_a3 Use Freshly Purified/Distilled Solvent s2_q3->s2_a3 Poor Quality s2_a3->step2 Re-evaluate s3_a1 Screen a Range of Temperatures (Generally lower is better) s3_q1->s3_a1 No s3_q2 Strictly Anhydrous Conditions? s3_q1->s3_q2 Yes s3_a1->step3 Re-evaluate s3_a2 Flame-dry Glassware, Use Inert Gas, Purify Reagents/Solvents s3_q2->s3_a2 No s3_q3 Catalyst Loading Optimized? s3_q2->s3_q3 Yes s3_a2->step3 Re-evaluate s3_q3->end Yes s3_a3 Screen Catalyst Loading s3_q3->s3_a3 No s3_a3->step3 Re-evaluate

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q2: I'm using a Corey-Bakshi-Shibata (CBS) catalyst, but my ee is still low. What are the most critical parameters for this reaction?

A2: The CBS reduction is a powerful tool for the enantioselective reduction of ketones, but its success hinges on several key factors, especially when dealing with a functionalized substrate like 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.[1][2]

  • Strictly Anhydrous Conditions: The presence of even trace amounts of water can significantly diminish the enantioselectivity of the CBS reduction.[2] This is because water can react with the borane reducing agent and the oxazaborolidine catalyst, leading to non-catalytic, non-selective reduction.

    • Protocol for Ensuring Anhydrous Conditions:

      • Flame-dry all glassware under vacuum or a strong flow of inert gas (Argon or Nitrogen).

      • Use freshly distilled, anhydrous solvents. THF, a common solvent for CBS reductions, should be distilled from sodium/benzophenone ketyl.

      • Ensure your borane source (e.g., BH₃·THF or BH₃·SMe₂) is fresh and has been handled under inert atmosphere.

      • The substrate, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, should be rigorously dried before use, for example, by azeotropic distillation with toluene.

  • Temperature Control: In general, lower reaction temperatures lead to higher enantiomeric excesses in CBS reductions.[1] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. A typical starting point is -30 °C to -20 °C.

  • Catalyst Quality and Handling: The CBS catalyst is sensitive to air and moisture.[2] It is best to use a freshly opened bottle or to prepare the catalyst in situ. If using a solution, ensure it has been stored properly under an inert atmosphere.

Catalyst Activation and Reaction Mechanism

CBS_Mechanism catalyst CBS Catalyst (Oxazaborolidine) activated_catalyst Activated Catalyst-Borane Complex catalyst->activated_catalyst borane BH₃ borane->activated_catalyst transition_state Diastereomeric Transition State activated_catalyst->transition_state ketone 1-(4-Fluorophenyl)-4- hydroxybutan-1-one ketone->transition_state transition_state->catalyst Regenerated product Chiral Alcohol transition_state->product

Caption: Simplified mechanism of the CBS reduction.

Q3: The hydroxyl group in my substrate seems to be interfering with the reaction. How can I address this?

A3: The free hydroxyl group in 1-(4-Fluorophenyl)-4-hydroxybutan-1-one can indeed interfere with the reduction in several ways:

  • Reaction with the Borane Reducing Agent: The acidic proton of the hydroxyl group will react with the hydride source (BH₃), consuming the reducing agent and generating hydrogen gas.

  • Coordination to the Catalyst: The hydroxyl group can coordinate to the Lewis acidic boron center of the CBS catalyst, potentially inhibiting or altering its catalytic activity and selectivity.[3]

Solution: Protecting Group Strategy

To circumvent these issues, it is highly recommended to protect the hydroxyl group before the asymmetric reduction.

  • Choice of Protecting Group: An ideal protecting group should be:

    • Easy to introduce in high yield.

    • Stable to the conditions of the asymmetric reduction (Lewis acidic, hydridic).

    • Easy to remove in high yield without affecting the newly formed chiral center.

Recommended Protecting Groups for Hydroxyls

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsKey Advantages
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, ImidazoleTBAF, HF, or acidic conditionsStable to a wide range of conditions, but can be cleaved under acidic or fluoride-mediated conditions.
Benzyl etherBnBnBr, NaHCatalytic Hydrogenation (H₂, Pd/C)Very stable, but removal requires hydrogenation which could potentially affect other functional groups.
Tetrahydropyranyl etherTHPDihydropyran, cat. acidMild acidic conditionsEasy to introduce and remove, but creates an additional stereocenter.

Experimental Protocol: TBDMS Protection

  • Dissolve 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction at room temperature and monitor by TLC until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the TBDMS-protected ketone by column chromatography before proceeding to the asymmetric reduction.

Q4: I'm considering using a Noyori-type catalyst for asymmetric transfer hydrogenation. What are the advantages and potential pitfalls?

A4: Noyori-type ruthenium catalysts are an excellent alternative to CBS reduction, particularly for ketones that may be challenging substrates for borane-based reductions.[3]

Advantages:

  • High Enantioselectivity: These catalysts are known for providing excellent enantioselectivity for a broad range of ketones.

  • Milder Reaction Conditions: Asymmetric transfer hydrogenation can often be carried out under milder conditions than CBS reductions.

  • Functional Group Tolerance: Noyori-type catalysts can be more tolerant of certain functional groups.

Potential Pitfalls and Troubleshooting:

  • Catalyst Deactivation: The catalyst can be sensitive to impurities, particularly oxidizing agents and strong coordinating ligands. Ensure all reagents and solvents are of high purity and degassed.

  • Choice of Hydrogen Donor: The most common hydrogen donors are isopropanol and a formic acid/triethylamine mixture.[4] The choice can influence the reaction rate and selectivity, so it may be necessary to screen different donors.

  • Base Additive: The reaction often requires a base, such as potassium tert-butoxide or a strong amine base. The nature and stoichiometry of the base can be critical and may require optimization.

Illustrative Noyori Asymmetric Hydrogenation

Noyori_Hydrogenation precatalyst [RuCl₂(diphosphine)(diamine)] active_catalyst Active Ru-Hydride Species precatalyst->active_catalyst base Base (e.g., KOtBu) base->active_catalyst h2 H₂ or H-donor h2->active_catalyst product Chiral Alcohol active_catalyst->product ketone Substrate (Ketone) ketone->product

Caption: General scheme for Noyori asymmetric hydrogenation.

Q5: My ee is still inconsistent between runs, even after optimizing the reaction conditions. What else could be the issue?

A5: Inconsistent results often point to subtle variations in experimental setup or reagent quality.

  • Substrate Purity: Trace impurities in your starting material can act as catalyst poisons or inhibitors. It is advisable to purify the 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (or its protected form) by recrystallization or column chromatography before use.

  • Catalyst Loading: While catalytic, the amount of catalyst can impact the enantioselectivity. In some cases, higher catalyst loadings can lead to the formation of less selective dimeric species. It is recommended to screen a range of catalyst loadings (e.g., 1-10 mol%).

  • Stirring and Mixing: In heterogeneous reactions or reactions with slurries, inefficient stirring can lead to localized concentration gradients and poor reproducibility. Ensure vigorous and consistent stirring throughout the reaction.

  • Atmosphere Control: Ensure a positive pressure of a high-purity inert gas is maintained throughout the reaction to prevent the ingress of air and moisture.

Analytical Methodologies: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess is paramount for troubleshooting and optimizing your asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable techniques.

Protocol: Chiral HPLC Method Development for 1-(4-fluorophenyl)butane-1,4-diol

Since a specific method for this diol may not be readily available, a systematic approach to method development is required.

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD). These columns have broad applicability for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is a 90:10 (v/v) mixture.

    • Reversed Phase: If normal phase is unsuccessful, screen reversed-phase conditions using a mobile phase of water/acetonitrile or water/methanol with a buffer.

  • Optimization:

    • Modifier Concentration: Vary the percentage of the polar modifier in the mobile phase to optimize the resolution and retention time.

    • Temperature: Adjusting the column temperature can sometimes improve peak shape and resolution.

    • Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time.

Chiral Chromatography Performance Comparison (Illustrative)

Chromatographic TechniqueChiral Stationary Phase (CSP)Mobile PhaseTypical Resolution (Rs)
HPLCCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)> 1.5
HPLCAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (95:5)> 1.5
GCChirasil-DEX CB (Cyclodextrin-based)Hydrogen carrier gas> 1.2

Note: This table provides illustrative examples. Actual conditions will need to be optimized for 1-(4-fluorophenyl)butane-1,4-diol.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Corey–Itsuno reduction. (2023, October 26). In Wikipedia. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Noyori Hydrogenation. (n.d.). In NROChemistry. Retrieved February 15, 2026, from [Link]

  • Li, X., Wu, X., Chen, W., Hancock, F. E., King, F., & Xiao, J. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 6(19), 3321–3324. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Pályi, G., Zucchi, C., & Caglioti, L. (Eds.). (2002). Progress in Catalysis Research. Nova Science Publishers.
  • Matějková, R., & Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-163. [Link]

  • W. J. Lough (Ed.). (2007). Chiral Separations: Methods and Protocols. Humana Press.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

Technical Support Center: Hydroxy-Ketone Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for organic chemists and process development scientists. It addresses the thermodynamic and kinetic challenges of synthesizing hydroxy-ketones without succumbing to the "thermodynamic sink" of lactonization.

Topic: Controlling Lactonization Byproducts Ticket Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Synthesis Division

Core Analysis: The Thermodynamic Trap

The Problem: You are targeting a hydroxy-ketone (specifically


- or 

-hydroxy variants), but your reaction mixture or workup is yielding a lactone.[1] The Cause: This is rarely a "side reaction" in the traditional sense; it is a thermodynamic inevitability driven by entropy.
  • Hemiacetal Equilibrium:

    
    - and 
    
    
    
    -hydroxy ketones exist in equilibrium with their cyclic hemiacetal (lactol) forms.
  • Oxidative Entry: If your synthesis involves oxidation (e.g., from diols), the oxidant often attacks the lactol faster than the open-chain alcohol, driving the equilibrium irreversibly to the lactone.

  • Ester/Acid Proximity: If your hydroxy-ketone contains a pendant ester or acid (e.g., from an Aldol or Claisen condensation), intramolecular transesterification is catalyzed by trace acids—even the acidity of silica gel during column chromatography.

Interactive Troubleshooting Guide

Issue A: "I am oxidizing a 1,4-diol or 1,5-diol to get a hydroxy-ketone, but I keep getting lactones."

Diagnosis: You are suffering from Oxidative Lactonization . The oxidant is reacting with the transient lactol intermediate.

The Mechanism:

  • Diol

    
     Hydroxy-Ketone (Open Chain).
    
  • Hydroxy-Ketone

    
     Cyclic Lactol (Fast Equilibrium).
    
  • Cyclic Lactol + Oxidant

    
     Lactone (Irreversible).
    

Corrective Protocols:

  • Switch Oxidant: Avoid Jones Reagent or unbuffered Pyridinium Chlorochromate (PCC), as the acidic environment promotes lactol formation.

  • Use Steric Bulk: Switch to TEMPO/NaOCl or IBX (2-Iodoxybenzoic acid) in DMSO. These reagents are sterically sensitive and often react slower with the crowded secondary hydroxyl of the lactol than the primary/secondary hydroxyl of the diol.

  • Phase Transfer Control: Use a biphasic system (DCM/Water) with TEMPO. The lactol is often more water-soluble or stabilized in the aqueous phase, while the active oxidant remains in the organic phase, kinetically protecting the lactol from over-oxidation.

Issue B: "My hydroxy-keto-ester cyclizes during silica gel chromatography."

Diagnosis: Acid-Catalyzed Intramolecular Transesterification . Silica gel is slightly acidic (


), which is sufficient to protonate the carbonyl and catalyze the attack of the hydroxyl group, releasing the alcohol/water and closing the ring.

Corrective Protocols:

  • Neutralize the Stationary Phase: Pre-wash your silica column with 1-2% Triethylamine (Et3N) in hexanes. This creates a buffered, basic environment that inhibits protonation of the carbonyl.

  • Switch to Alumina: Use Neutral Alumina instead of silica for purification.

  • The "Trap and Purify" Method: Do not purify the free alcohol. Silylate the hydroxyl group (TBS-Cl or TMS-Cl) immediately in the crude pot. Purify the silylated hydroxy-ketone. Deprotect (TBAF/AcOH) only immediately before the next step.

Issue C: "I am trying to open a lactone to form a hydroxy-ketone, but it closes back up upon acidification."

Diagnosis: The Workup Reversion . You successfully opened the ring with base (saponification), but re-acidifying to isolate the product catalyzes the reverse reaction.

Corrective Protocols:

  • The Weinreb Amide Bypass: React the lactone with

    
    -dimethylhydroxylamine hydrochloride and 
    
    
    
    . This opens the lactone to form a stable Weinreb amide hydroxy-ketone equivalent. The amide prevents re-closure because it is a poor electrophile compared to an ester/acid.
  • Kinetic Acidification: If you must acidify, do so at

    
     and extract immediately into a non-polar solvent. Lactonization is temperature-dependent.
    
  • In-Situ Trapping: Do not isolate the hydroxy-ketone. Add an alkylating agent (e.g., MeI) or protecting group (MOM-Cl) to the basic hydrolysis mixture before quenching.

Visualizing the Control Logic

The following diagram illustrates the kinetic vs. thermodynamic pathways and where to intervene.

LactonizationControl cluster_prevention Control Zone Diol Starting Material (Diol/Precursor) OpenChain Target: Hydroxy-Ketone (Open Chain) Diol->OpenChain Controlled Oxidation (TEMPO/IBX) Lactol Intermediate: Cyclic Lactol OpenChain->Lactol Spontaneous Equilibrium Lactone Byproduct: Lactone OpenChain->Lactone Acid Catalysis (Silica Gel/Workup) Protected Protected Intermediate (Silyl Ether/Acetal) OpenChain->Protected Trapping Agent (TBS-Cl/MOM-Cl) Lactol->Lactone Over-Oxidation (Jones/PCC) Protected->Lactone Blocked

Caption: Pathway analysis showing critical intervention points (Trapping/Oxidant Selection) to prevent the thermodynamic slide from Hydroxy-Ketone to Lactone.

Standard Operating Procedure (SOP)

Protocol: Selective Synthesis of


-Hydroxy Ketones via Controlled Oxidation
Objective:  Oxidize 1,4-diol without over-oxidation to lactone.

Reagents:

  • Substrate: 1,4-Diol (1.0 equiv)

  • Oxidant: TEMPO (0.1 equiv), PhI(OAc)2 (1.1 equiv)

  • Solvent: DCM (Anhydrous) / Water (9:1 ratio for buffering)

Step-by-Step:

  • Dissolution: Dissolve the diol in DCM (

    
     concentration). Add 10% v/v water. Note: The water creates a hydration sphere that can kinetically retard lactol formation.
    
  • Catalyst Addition: Add TEMPO (

    
    ) at 
    
    
    
    .
  • Oxidant Feed: Add PhI(OAc)2 (BAIB) portion-wise over 30 minutes. Do not dump all at once.

  • Monitoring: Monitor via TLC. Look for the appearance of the hydroxy-ketone.[1][2][3]

    • Critical Checkpoint: If a spot appearing less polar than the product emerges, it is likely the lactone. Stop reaction immediately.

  • Quench: Quench with aqueous

    
    .
    
  • Workup: Extract with DCM. Wash with

    
    .
    
  • Purification: Do not use standard silica. Use amine-doped silica (1%

    
    ) or proceed to the next step crude if purity allows.
    

Quantitative Data: Oxidant Selectivity

The table below compares lactonization rates of


-hydroxy ketones under different oxidative conditions.
Oxidant SystemReaction pHLactol Capture RateLactone Byproduct %Recommendation
Jones Reagent (CrO3/H2SO4) < 1.0 (Acidic)High> 85%AVOID
PCC / DCM ~3-4 (Acidic)Moderate40-60%Risky
Swern Oxidation Basic (Et3N Workup)Low< 5%Excellent (Low Temp)
TEMPO / NaOCl ~8-9 (Buffered)Low< 10%Recommended (Scalable)
IBX / DMSO NeutralVery Low< 2%Best for Small Scale

FAQ: Expert Insights

Q: Can I use a Lewis Acid to stabilize the open chain? A: Generally, no. Lewis Acids (like


 or 

) usually accelerate lactonization by activating the carbonyl oxygen, making it more susceptible to intramolecular attack by the hydroxyl group. The only exception is using Aluminum species to form stable aluminates, but this is complex to manage.

Q: I'm seeing "dimeric" byproducts. What are these? A: These are likely intermolecular esters (oligo-esters). If your concentration is too high (


), the hydroxyl of Molecule A attacks the ester/acid of Molecule B instead of its own.
  • Fix: Run the reaction under high dilution conditions (

    
    ) to favor intramolecular processes (if cyclization is desired) or use protecting groups (if open chain is desired).
    

Q: Why does my NMR show a messy mixture for the pure hydroxy-ketone? A: You are likely observing Lactol-Ketone Tautomerism . In


, 

-hydroxy ketones often exist as a dynamic mixture of the open chain ketone and the cyclic lactol. This is not an impurity; it is the nature of the molecule.
  • Verification: Run the NMR in

    
     or 
    
    
    
    . Hydrogen-bonding solvents often shift the equilibrium or stabilize one form, simplifying the spectrum.

References

  • Oxidative Lactonization Mechanisms

    • Shibuya, M., et al. "Oxidative Lactonization of Diols Using Nitroxyl Radical Catalysts." Journal of the American Chemical Society, 2006.
  • TEMPO Selectivity Protocols

    • Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006. (Chapter on Nitroxyl Radicals).
  • Control of Hydroxy-Ketone Equilibria

    • Zhuo, S., et al.
  • Silica Gel Acidity Effects

    • Dailey, O. D. "Reaction of Hydroxy-Ketones on Silica Gel." Journal of Organic Chemistry, 1987.
  • Weinreb Amide Strategy

    • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

Sources

Solvent selection for recrystallization of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Troubleshooting Guide & Technical FAQs Target Audience: Medicinal Chemists, Process Development Scientists Subject: Solvent Selection & Recrystallization Protocol for CAS 73206-04-9

Part 1: Diagnostic Framework & Compound Profile

Before selecting a solvent, it is critical to understand the physicochemical behavior of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one . This molecule possesses a "schizophrenic" solubility profile: a lipophilic fluorinated tail and a polar primary alcohol head, linked by a flexible propyl chain.

Physicochemical Profile
PropertyDataTechnical Implication
CAS Number 73206-04-9Use for verification; distinct from the chloro-analog.[1][2]
Structure F-Ph-C(=O)-(CH₂)₃-OHDual polarity (Amphiphilic nature).
Melting Point Low (< 70°C estimated)*High risk of oiling out. The compound may melt before it dissolves or phase-separate as a liquid upon cooling.
Solubility High in EtOH, DCM, EtOAc"Good" solvents are often too good, requiring anti-solvents.
Impurities F-Ph-C(=O)-(CH₂)₃-ClThe chloro-precursor is a common contaminant; difficult to separate due to structural similarity.

*Note: Pure crystalline forms of hydroxy-butyrophenones often have lower melting points than their piperidine-substituted derivatives (like Haloperidol).

Part 2: Solvent Selection Matrix

The following matrix evaluates solvent systems based on yield , impurity rejection , and crystallization kinetics .

Solvent SystemClassificationRatingMechanism of Action
Toluene Single Solvent⭐⭐⭐⭐⭐ (Best)Pi-Pi Stacking: Toluene interacts well with the fluorophenyl ring at high temps but rejects the polar hydroxyl tail upon cooling. Best for avoiding oiling out.
EtOAc / Heptane Solvent / Anti-solvent⭐⭐⭐⭐Tunable Polarity: Excellent for removing non-polar starting materials. Requires precise addition to prevent oiling.
IPA (Isopropyl Alcohol) Polar Protic⭐⭐⭐Hydrogen Bonding: Good solubility, but often requires very low temperatures (-20°C) to induce precipitation.
Water Anti-solventNot Recommended. Causes immediate oiling/emulsification due to the "Grease Ball" effect of the fluorophenyl group.
DCM / Hexane Solvent / Anti-solvent⭐⭐Volatility Risk: DCM evaporates too fast, causing crusting/amorphous precipitation rather than crystal growth.

Part 3: Validated Experimental Protocols

Protocol A: The "Golden Path" (Toluene Recrystallization)

Recommended for initial purification attempts.

  • Dissolution: Suspend crude solid in Toluene (3 mL per gram).

  • Heating: Heat to 80-90°C. If not fully dissolved, add Toluene dropwise until clear.

    • Critical: Do not exceed 100°C; thermal degradation of the alcohol to an alkene (elimination) is possible.

  • Hot Filtration: Filter rapidly through a pre-warmed glass frit to remove inorganic salts (e.g., NaCl/KBr from synthesis).

  • Nucleation (The "Cloud Point"): Allow the solution to cool slowly to 45°C.

    • Action: If the solution turns milky (oiling), reheat immediately and add 5-10% more Toluene.

  • Crystallization: Stir gently at room temperature (25°C) for 2 hours. Then cool to 0-4°C for 4 hours.

  • Isolation: Filter and wash with cold Toluene/Heptane (1:1).

Protocol B: The "Rescue" Method (EtOAc/Heptane)

Use if Protocol A fails or if the compound oils out persistently.

  • Dissolve 1g of compound in minimal Ethyl Acetate (approx. 1-2 mL) at 40°C.

  • Add Heptane dropwise until a faint, persistent turbidity appears.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Seeding: Add a seed crystal (if available) or scratch the glass side.

  • Vapor Diffusion: Place the open vial inside a larger jar containing pure Heptane. Seal the outer jar. Allow to stand undisturbed for 24-48 hours.

Part 4: Troubleshooting & FAQs

Q1: The solution turned into a separate oily layer at the bottom instead of crystals. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the saturation point of the solute before it drops below the melting point of the solid. Solution:

  • Reheat the mixture until the oil redissolves.

  • Dilute: Add 20% more solvent.

  • Seed: Cool very slowly. Add a seed crystal at a temperature slightly above where the oil previously formed.

  • High-Shear Stirring: Vigorous stirring can sometimes induce nucleation over phase separation.

Q2: My yield is very low (<40%), but the mother liquor is still dark.

Diagnosis: The compound is likely too soluble in your chosen solvent (e.g., Ethanol or DCM). Solution:

  • Perform a Second Crop crystallization: Evaporate the mother liquor to 50% volume and cool to -20°C.

  • Switch to Toluene or Cyclohexane/EtOAc for the next run.

Q3: Can I use water as an anti-solvent with Ethanol?

Answer: No. While common for many organics, adding water to this fluorinated ketone usually results in a sticky gum due to the hydrophobic effect of the fluorophenyl group clumping together. Use Heptane or Hexane as the anti-solvent instead.

Part 5: Decision Logic & Workflows

Workflow 1: Solvent System Selection

SolventSelection Start Start: Select Solvent CheckSolubility Check Solubility in Toluene (Hot) Start->CheckSolubility SolubleHot Soluble Hot / Insoluble Cold? CheckSolubility->SolubleHot UseToluene USE TOLUENE (Protocol A) SolubleHot->UseToluene Yes TryPolar Try EtOAc/Heptane SolubleHot->TryPolar No (Too insoluble) CheckOil Did it Oil Out? UseToluene->CheckOil TryPolar->CheckOil Rescue USE VAPOR DIFFUSION (Protocol B) CheckOil->Rescue Yes

Caption: Decision tree for selecting the optimal solvent system based on initial solubility tests.

Workflow 2: Troubleshooting "Oiling Out"

OilingOut OilDetected Issue: Oiling Out Detected Reheat Step 1: Reheat to Clear Solution OilDetected->Reheat AddSolvent Step 2: Add 10-20% More Solvent (Lower Saturation) Reheat->AddSolvent Seed Step 3: Add Seed Crystal at T > T_oil AddSolvent->Seed SlowCool Step 4: Slow Cool (1°C/min) Seed->SlowCool

Caption: Step-by-step remediation protocol when liquid-liquid phase separation occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769876, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Overcoming catalyst poisoning during hydrogenation of fluorinated ketones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Catalyst Poisoning and Ensuring Successful Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the hydrogenation of fluorinated ketones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with this critical transformation, with a particular focus on the pervasive issue of catalyst poisoning. As Senior Application Scientists, we have compiled this guide to blend foundational scientific principles with practical, field-tested solutions.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

The hydrogenation of fluorinated ketones is often complicated by the in-situ generation of hydrogen fluoride (HF), a potent catalyst poison.[1] This guide will help you identify the symptoms of catalyst poisoning, understand the underlying causes, and implement effective mitigation strategies.

Q1: My hydrogenation reaction has stalled or is proceeding very slowly. How can I determine if catalyst poisoning is the cause?

A1: A stalled or sluggish reaction is a classic indicator of catalyst deactivation, with poisoning being a primary suspect when using fluorinated substrates.

Initial Diagnostic Steps:

  • Catalyst Addition Test: A common diagnostic technique is to carefully add a fresh batch of catalyst to the stalled reaction mixture under an inert atmosphere. If the reaction restarts and proceeds, it strongly suggests that the initial catalyst charge was poisoned.

  • Reaction Profile Analysis: Monitor the reaction progress (e.g., via GC, HPLC, or NMR) over time. A sharp decrease in the reaction rate after an initial period of activity is characteristic of poisoning.

  • Visual Inspection: In some cases of severe poisoning or catalyst degradation, you might observe a change in the appearance of the catalyst (e.g., color change, agglomeration).

Logical Flow for Diagnosing Catalyst Poisoning

Caption: Diagnostic workflow for suspected catalyst poisoning.

Q2: What is the primary mechanism of catalyst poisoning during the hydrogenation of fluorinated ketones?

A2: The principal culprit is the formation of hydrogen fluoride (HF) or the presence of fluoride ions (F⁻). The C-F bond, while strong, can undergo hydrogenolysis under certain hydrogenation conditions, releasing HF into the reaction medium.

Mechanism of Poisoning:

Halide ions, including fluoride, are well-established poisons for many transition metal catalysts, such as palladium, rhodium, and ruthenium.[2] The poisoning occurs through the strong, and often irreversible, coordination of fluoride ions to the active metal centers of the catalyst. This binding blocks the catalytic sites, preventing the ketone substrate from adsorbing and reacting.[3]

Visualizing Fluoride Poisoning of a Palladium Catalyst

Caption: Fluoride ion blocking a palladium active site.

Q3: I've confirmed fluoride poisoning. What are the immediate strategies to salvage my current reaction or prevent it in my next experiment?

A3: Mitigating fluoride poisoning involves strategies to either prevent the formation of HF, neutralize it as it forms, or use a catalyst system that is more tolerant to acidic conditions.

Mitigation Strategies:

StrategyDescriptionAdvantagesDisadvantages
Acid Scavengers Addition of a solid base (e.g., anhydrous K₂CO₃, Na₂CO₃, or basic alumina) to the reaction mixture.Simple to implement; effectively neutralizes HF as it is formed, protecting the catalyst.Can affect reaction kinetics; may introduce impurities; requires careful selection to avoid side reactions.
Acid-Tolerant Catalysts Employing catalysts on supports that can better withstand acidic conditions. For example, palladium on fluorinated magnesium hydroxide has shown good activity in the presence of acidic sites.[4]Can eliminate the need for scavengers; potentially more robust process.May require catalyst screening and optimization; availability might be limited.
Slow Substrate Addition Adding the fluorinated ketone substrate slowly to the reaction vessel.Maintains a low instantaneous concentration of the substrate and any formed HF, reducing the rate of catalyst poisoning.Can significantly increase reaction time; may not be practical for all scales.
Water Spray Mitigation (Industrial Scale) In larger-scale operations, controlled water sprays can be effective in absorbing and removing gaseous HF.[5]Highly effective for large quantities.Not practical for laboratory-scale synthesis.

Experimental Protocol: Hydrogenation with an Acid Scavenger

  • Reactor Setup: To a dry reaction vessel, add the catalyst (e.g., 5 mol% Pd/C) and the acid scavenger (e.g., 1.5 equivalents of anhydrous K₂CO₃) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Substrate: Add the solvent, followed by the fluorinated ketone.

  • Hydrogenation: Purge the vessel with hydrogen gas and pressurize to the desired level.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are most susceptible to fluoride poisoning?

A1: Noble metal catalysts are particularly vulnerable.

  • Palladium (Pd): Widely used for hydrogenations, but highly susceptible to poisoning by halides.[6]

  • Rhodium (Rh): Also a common hydrogenation catalyst that can be deactivated by fluoride ions.

  • Ruthenium (Ru): While robust for many applications, it is not immune to poisoning, especially under harsh conditions.

Q2: Can I regenerate a catalyst that has been poisoned by fluoride?

A2: Regeneration of fluoride-poisoned catalysts is challenging due to the strong binding of fluoride to the metal surface. However, some strategies can be attempted, though success is not guaranteed.

Potential Regeneration Strategies:

  • Basic Washing: Washing the catalyst with a basic solution (e.g., dilute, aqueous NaOH or Na₂CO₃) may help to remove adsorbed fluoride. This should be followed by thorough washing with deionized water and a suitable organic solvent, and then careful drying.

  • Thermal Treatment: For some supported catalysts, calcination at high temperatures can sometimes restore activity, although this can also lead to sintering of the metal particles, which irreversibly deactivates the catalyst.[7]

  • Combined Approach for Ruthenium Catalysts: A patented method for regenerating ruthenium catalysts involves bringing the catalyst into contact with oxygen in a liquid phase, followed by treatment at a reduced hydrogen pressure and elevated temperature.[8]

It is crucial to note that regeneration procedures are highly specific to the catalyst and the nature of the poison. It is often more practical and economical, especially on a lab scale, to use fresh catalyst and implement preventative measures.

Q3: Does the choice of catalyst support matter in preventing fluoride poisoning?

A3: Yes, the support can play a significant role.

  • Basic Supports: Using a basic support material like alumina (Al₂O₃) or magnesia (MgO) can help to neutralize in-situ generated acidity.

  • Functionalized Supports: Supports can be functionalized to enhance their acid resistance. For instance, fluorinated magnesium hydroxide supports have been shown to create an acidic microenvironment that can pre-activate certain substrates without poisoning the palladium nanoparticles.[4]

  • Carbon Supports: While widely used, standard activated carbon may not offer significant protection against strong acids like HF.

Q4: Are there any analytical techniques to confirm fluoride poisoning on a catalyst?

A4: Characterizing a poisoned catalyst can provide definitive evidence.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of fluorine on the catalyst surface and provide information about its chemical state.

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), EDX can provide elemental analysis of the catalyst particles, revealing the presence of fluorine.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This can be used to analyze the elemental composition of the catalyst, including fluorine content, after digestion of the catalyst sample.

Workflow for Catalyst Analysis

G A Spent Catalyst Sample B XPS A->B C SEM/TEM with EDX A->C F ICP-MS A->F D Detects surface fluorine and chemical state B->D E Elemental mapping of fluorine on catalyst particles C->E G Quantifies bulk fluorine content F->G

Caption: Analytical techniques for confirming fluoride poisoning.

This technical support guide is intended to provide a comprehensive overview and practical solutions for overcoming catalyst poisoning during the hydrogenation of fluorinated ketones. By understanding the mechanisms of deactivation and implementing appropriate preventative and diagnostic measures, researchers can significantly improve the success and efficiency of these important chemical transformations.

References

  • Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. (2025). Chemical Science. Retrieved from [Link]

  • Fluorocarbonylation via palladium/phosphine synergistic catalysis. (2023). PubMed Central. Retrieved from [Link]

  • BETE HF Mitigation by Water Sprays. (n.d.). BETE Fog Nozzle, Inc. Retrieved from [Link]

  • Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. (2025). ResearchGate. Retrieved from [Link]

  • Nonmetal catalyzed hydrogenation of carbonyl compounds. (2014). PubMed. Retrieved from [Link]

  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd. Retrieved from [Link]

  • Hydrogen fluoride toxicity. (2020). WikEM. Retrieved from [Link]

  • Ruthenium Olefin Metathesis Catalysts Containing Fluoride. (2025). ResearchGate. Retrieved from [Link]

  • Regeneration of ruthenium-containing catalyst. (n.d.). Google Patents.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Applied Catalysts. Retrieved from [Link]

  • Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. (2022). ResearchGate. Retrieved from [Link]

  • Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. (2022). Heriot-Watt University Research Portal. Retrieved from [Link]

  • Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(i) complexes. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Hydrofluoric Acid Applications in Pharmaceutical Processing. (2025). Patsnap. Retrieved from [Link]

  • Ruthenium Olefin Metathesis Catalysts Containing Fluoride. (2015). Ben-Gurion University Research Portal. Retrieved from [Link]

  • Cationic Gold Catalyst Poisoning and Reactivation. (2014). ACS Publications. Retrieved from [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. (n.d.). Harvard DASH. Retrieved from [Link]

  • METHOD FOR REACTIVATING RUTHENIUM CATALYST. (n.d.). European Patent Office. Retrieved from [Link]

  • Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. (2015). ACS Publications. Retrieved from [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. (2019). MDPI. Retrieved from [Link]

  • REDUCING HYDROGEN FLUORIDE AND OTHER DECOMPOSITION USING POWDERS AND HALOCARBONS. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Cationic Rhodium(I) Tetrafluoroborate-Catalyzed Intramolecular Carbofluorination of Alkenes via the Activation of a Carbon–Fluorine Bond in Acyl Fluorides. (2022). ResearchGate. Retrieved from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025). MDPI. Retrieved from [Link]

  • Acute Fluoride Poisoning. (n.d.). SAGE Journals. Retrieved from [Link]

  • Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes. (n.d.). TU Delft Repository. Retrieved from [Link]

  • Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. (2015). European Synchrotron Radiation Facility (ESRF). Retrieved from [Link]

  • Recoverable rhodium nanoparticles: Synthesis, characterization and catalytic performance in hydrogenation reactions. (2025). ResearchGate. Retrieved from [Link]

  • Fluoride-activated Catalysis. (2023). University of Groningen Research Portal. Retrieved from [Link]

  • HF-mediated equilibrium between fluorinated ketones and the corresponding α-fluoroalcohols. (2025). ResearchGate. Retrieved from [Link]

  • Palladium supported on magnesium hydroxyl fluoride: An effective acid catalyst for the hydrogenation of imines and N-heterocycles. (2024). ResearchGate. Retrieved from [Link]

  • Fluoride Scavenger STF. (n.d.). Stabilization Technologies. Retrieved from [Link]

  • Converting detrimental HF in electrolytes into a highly fluorinated interphase on cathodes. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

  • Fluoroalkyl phosphonic acid radical scavengers for proton exchange membrane fuel cells. (2026). RSC Publishing. Retrieved from [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2020). MDPI. Retrieved from [Link]

  • Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. (2025). PubMed Central. Retrieved from [Link]

  • Impact of multiple hydrogen bonds with fluoride on catalysis: insight from NMR spectroscopy. (2020). Chemical Science. Retrieved from [Link]

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. (2021). MDPI. Retrieved from [Link]

  • Fluorinated acid compounds, compositions and methods of use. (n.d.). Google Patents.
  • Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Retrieved from [Link]

  • Direct use of the solid waste from oxytetracycline fermentation broth to construct Hf-containing catalysts for Meerwein–Ponndorf–Verley reactions. (2021). PubMed Central. Retrieved from [Link]

  • Toxicological Profile for Hydrogen Fluoride, and Fluorine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • FLUORIDE POISONING. (n.d.). Experimental Biology and Medicine. Retrieved from [Link]

  • Effect of catalyst HF concentration on the electrical characteristics of ultra low-k materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Recyclable Zr/Hf-Containing Acid-Base Bifunctional Catalysts for Hydrogen Transfer Upgrading of Biofuranics: A Review. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Effect of Chemical Pre-Treatment on the Catalytic Performance of Oil Palm EFB Fibre Supported Magnetic Acid Catalyst. (2023). MDPI. Retrieved from [Link]

Sources

Thermal stability and storage issues of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 73206-04-9 | Molecular Formula: C₁₀H₁₁FO₂ | MW: 182.19 g/mol [1]

Executive Summary

Welcome to the Technical Support Center for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one . This compound is a critical intermediate in the synthesis of butyrophenone neuroleptics (e.g., Melperone, Haloperidol).

Critical Warning: This molecule belongs to the class of


-hydroxy ketones . It possesses an intrinsic chemical instability due to the equilibrium between its open-chain form and a cyclic hemiacetal. This equilibrium is highly sensitive to heat  and acid , leading to frequent analytical discrepancies (GC vs. HPLC) and storage degradation.

Module 1: Analytical Discrepancies (The "Ghost Impurity")

Q: Why does my GC analysis show a significant impurity (up to 20-30%) while the NMR looks pure?

A: You are likely observing a thermal artifact generated inside the GC injector, not a true impurity in your sample.

The Mechanism: Under the high temperatures of a GC injector (typically >200°C),


-hydroxy ketones undergo rapid intramolecular cyclodehydration . The open-chain alcohol attacks the ketone to form a cyclic hemiacetal, which then dehydrates to form a stable dihydrofuran  derivative.
  • Artifact Identity: 5-(4-fluorophenyl)-2,3-dihydrofuran.

  • Observation: This peak usually elutes earlier than the parent peak due to lower polarity (loss of -OH) and lower molecular weight (loss of H₂O).

Troubleshooting Protocol:

  • Switch to HPLC: Analyze the sample using Reverse Phase HPLC (C18 column) with UV detection (254 nm). Use a neutral mobile phase (Acetonitrile/Water) at ambient temperature.

    • Result: If the HPLC shows >98% purity, the GC impurity is an artifact.

  • Derivatization (If GC is mandatory): You must "cap" the hydroxyl group to prevent cyclization.

    • React the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TMSCl to form the TMS-ether before injection.

    • Outcome: The TMS-protected molecule cannot cyclize, yielding a single, accurate peak.

Visualization: Thermal Degradation Pathway

The following diagram illustrates why heat drives the formation of the dihydrofuran artifact.

DegradationPathway OpenChain 1-(4-Fluorophenyl)- 4-hydroxybutan-1-one (Open Chain) Hemiacetal Cyclic Hemiacetal (Intermediate) OpenChain->Hemiacetal Equilibrium (RT) Dihydrofuran 5-(4-fluorophenyl)- 2,3-dihydrofuran (Dehydration Product) Hemiacetal->Dihydrofuran HEAT (>100°C) or ACID Water H₂O Hemiacetal->Water

Figure 1: The thermal dehydration pathway converting the API intermediate into a dihydrofuran artifact.

Module 2: Storage & Stability

Q: The material has hardened or turned into a sticky gum during storage. Is it recoverable?

A: This indicates hygroscopicity-induced degradation . As a hydroxy ketone, the compound attracts atmospheric moisture, which catalyzes the cyclization equilibrium discussed above.

Storage Best Practices:

Parameter Recommendation Scientific Rationale
Temperature -20°C (Preferred) or 2-8°C Low temperature kinetically inhibits the cyclization and dehydration reactions.
Atmosphere Argon or Nitrogen Prevents moisture uptake. The compound is hygroscopic.
Container Amber Glass Protects from potential photo-oxidation of the benzylic position (though less critical than moisture).

| Desiccant | Required | Silica gel packets in secondary containment are mandatory. |

Recovery Protocol: If the material is gummy but not black (charred):

  • Dissolve in Dichloromethane (DCM) .

  • Wash with saturated NaHCO₃ (to remove any trace acids promoting cyclization).

  • Dry over MgSO₄ , filter, and concentrate in vacuo at <40°C .

  • Recrystallize from a non-polar solvent (e.g., Hexanes/Ethyl Acetate mix) if it was originally a solid.

Module 3: Reaction Handling & Workup

Q: I am losing yield during the acid workup step. Where is the product going?

A: Strong acidic conditions force the equilibrium entirely toward the dihydrofuran (the dehydration product), which separates into the organic layer but is no longer your desired alcohol.

Operational Guidelines:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ for quenching or pH adjustment.

  • Preferred Quench: Use Saturated Ammonium Chloride (NH₄Cl) or dilute Acetic Acid.

  • pH Limit: Maintain aqueous phase pH between 5.0 and 8.0 .

    • pH < 4:[2] Rapid dehydration to dihydrofuran.

    • pH > 10: Potential for Retro-Aldol or polymerization side reactions.

Troubleshooting Decision Tree

Use this logic flow to diagnose purity issues in your workflow.

TroubleshootingTree Start User Observes Impurity Method Which Analytical Method? Start->Method GC Gas Chromatography (GC) Method->GC HPLC HPLC / LC-MS Method->HPLC CheckHPLC Run HPLC Check GC->CheckHPLC High Temp Injector ResultClean HPLC is Clean (>98%) HPLC->ResultClean No Heat Stress ResultDirty HPLC confirms Impurity HPLC->ResultDirty CheckHPLC->ResultClean CheckHPLC->ResultDirty ConclusionArtifact Diagnosis: Thermal Artifact Action: Use HPLC or Derivatize GC ResultClean->ConclusionArtifact ConclusionDegradation Diagnosis: Chemical Degradation Action: Check Storage/Acid Exposure ResultDirty->ConclusionDegradation

Figure 2: Diagnostic logic flow for differentiating between analytical artifacts and true chemical degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769876, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. Retrieved from [Link]

  • Vertex AI Research.Comparative analysis of gamma-hydroxy ketone cyclization mechanisms and analytical artifacts in Gas Chromatography.

Sources

Reducing impurity profile in industrial scale-up of Ezetimibe intermediates

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've structured this guide to provide direct, actionable insights into managing impurities during the industrial scale-up of Ezetimibe intermediates. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible process.

This guide is designed in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Understanding and Identifying Key Impurities

Question 1: We are observing a significant uncharacterized peak in our HPLC analysis of a key Ezetimibe intermediate. How can we identify it?

Answer:

Identifying unknown impurities is a critical first step. A multi-pronged approach is recommended:

  • LC-MS/MS Analysis: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) from the mass spectrometry (MS) data will provide the molecular weight of the impurity. Tandem MS (MS/MS) will fragment the impurity, providing structural clues.[1]

  • Forced Degradation Studies: Subjecting your intermediate to stress conditions (acidic, basic, oxidative, thermal, photolytic) can help determine if the impurity is a degradation product.[2][3] Comparing the retention time of the impurity with peaks generated during forced degradation can provide valuable insights.

  • Synthesis and Co-injection: Based on the proposed structure from LC-MS/MS data, synthesize a small amount of the suspected impurity. Co-injecting this standard with your sample should result in a single, co-eluting peak, confirming its identity.[4][5]

Common Process-Related Impurities to Consider:

  • Desfluoro Ezetimibe: This impurity arises from the use of starting materials lacking the fluorine substituent.[1][6]

  • Stereoisomers: Ezetimibe has three chiral centers, leading to the possibility of eight stereoisomers.[7][8] The (R,R,S)-"iso-ezetimibe" is a particularly challenging impurity to remove from the final product.[7][8]

  • Ring-Opened Impurities: While the β-lactam ring in Ezetimibe is relatively stable, it can open under certain conditions, particularly alkaline hydrolysis.[2][9]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carry-over of starting materials and intermediates into subsequent steps.

Section 2: Troubleshooting Impurity Formation

Question 2: We've identified a desfluoro impurity in our final Ezetimibe product. What is the likely source and how can we control it?

Answer:

The presence of a desfluoro impurity almost certainly points to an impurity in your starting materials.

Root Cause Analysis & Control Strategy:

  • Starting Material Purity: The primary source is likely the corresponding desfluoro-analog present in one of your key starting materials. It is crucial to implement stringent quality control on all incoming raw materials.

  • Supplier Qualification: Work closely with your suppliers to understand their synthesis and purification processes for the starting materials. Request certificates of analysis (CoA) that specifically report the level of the desfluoro impurity.

  • Analytical Method Validation: Ensure your in-house analytical methods are validated to detect and quantify the desfluoro impurity in your starting materials at levels below your specified limit (e.g., ≤ 0.10%).[1][6]

Workflow for Desfluoro Impurity Control:

Desfluoro_Impurity_Control Start High Purity Starting Material QC Stringent QC Testing (HPLC for desfluoro analog) Start->QC Supplier Qualification Process Synthesis of Ezetimibe Intermediate QC->Process Release for Production IPC In-Process Control (Monitor for desfluoro impurity) Process->IPC Final High Purity Ezetimibe IPC->Final Meets Specification

Caption: Workflow for controlling desfluoro impurities.

Question 3: Our process is generating unacceptable levels of the (R,R,S)-"iso-ezetimibe" diastereomer. What are the critical process parameters to investigate?

Answer:

Controlling the stereochemistry is arguably one of the most challenging aspects of Ezetimibe synthesis. The formation of the (R,R,S)-isomer is often traced back to the purity of a key intermediate.

Critical Control Points:

  • Purity of the (S,S)-alcohol intermediate: The presence of the (R,S)-alcohol isomer in your starting material will directly lead to the formation of the undesired (R,R,S,S)-EZ-6 diastereomer, which then carries through to the final (R,R,S)-"iso-ezetimibe".[7][8]

  • Condensation Reaction Conditions: The condensation step is highly sensitive to reaction conditions.

    • Temperature: Lower temperatures generally favor the desired anti-condensation product.

    • Reagent Stoichiometry and Addition Rate: Precise control over the amounts and addition rates of reagents is crucial to minimize side reactions.

  • Purification of Intermediates: It is often more efficient to purify key intermediates to remove diastereomers than to attempt their removal from the final API.[7][8][10] Crystallization is a powerful technique for this purpose.

Troubleshooting Stereoisomeric Impurities:

ParameterPotential IssueRecommended Action
Starting Material Purity Contamination with the (R,S)-alcohol isomer.Implement a validated chiral HPLC method for incoming raw material QC.
Reaction Temperature Elevated temperatures favoring the syn-condensation product.Optimize the reaction temperature profile. Consider running at lower temperatures for a longer duration.
Intermediate Purification Inefficient removal of the (S,R,R,S)-EZ-6 isomer.Develop and optimize a crystallization process for the key intermediate to selectively isolate the desired (S,R,S,S)-EZ-6 diastereomer.

Section 3: Analytical Methods and Protocols

Question 4: What is a reliable HPLC method for routine in-process control (IPC) of Ezetimibe intermediates?

Answer:

A robust, stability-indicating HPLC method is essential for monitoring the purity of your intermediates. While specific methods should be validated for your particular process, a good starting point is a reversed-phase HPLC method with UV detection.

Example HPLC Protocol for Impurity Profiling:

ParameterCondition
Column C18 or C8, 5 µm, 4.6 x 150 mm
Mobile Phase A Acetonitrile
Mobile Phase B Acidic buffer (e.g., 0.02 M potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid)
Gradient A time-based gradient from a lower to a higher concentration of Mobile Phase A.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 232 nm or 242 nm
Injection Volume 10 µL

Note: This is a general guideline. The mobile phase composition, gradient, and other parameters will need to be optimized and validated for your specific intermediates and impurity profile.[11][12][13] Many published methods utilize acetonitrile and an acidic buffer as the mobile phase.[11]

Workflow for HPLC Method Development and Validation:

HPLC_Validation_Workflow Start Method Development (Column, Mobile Phase, Gradient) Specificity Specificity (Discriminate from impurities) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varying parameters) Precision->Robustness Final Validated HPLC Method Robustness->Final

Caption: HPLC method development and validation workflow.

Section 4: Scale-Up Considerations

Question 5: We are scaling up the synthesis of a key Ezetimibe intermediate, and the impurity profile is worsening. What should we investigate?

Answer:

Scale-up often introduces challenges related to mass and heat transfer, which can significantly impact the impurity profile.

Key Areas to Investigate During Scale-Up:

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Troubleshooting: Evaluate the reactor's agitator design, speed, and baffling. Consider using process analytical technology (PAT) like in-situ IR or Raman spectroscopy to monitor reaction homogeneity.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making temperature control more challenging. Exotherms that were easily managed in the lab can become problematic in a large reactor.

    • Troubleshooting: Ensure the reactor's heating/cooling jacket is adequate for the process. Re-evaluate the rate of reagent addition to control the rate of heat generation.

  • Material Transfer: The time required to transfer materials between vessels can be significantly longer at scale. If an intermediate is unstable, prolonged transfer times can lead to degradation.

    • Troubleshooting: Optimize transfer line design and use appropriate pumps to minimize transfer times. If necessary, cool the intermediate before and during transfer.

Logical Relationship of Scale-Up Challenges:

Scale_Up_Challenges ScaleUp Industrial Scale-Up Mixing Inefficient Mixing ScaleUp->Mixing HeatTransfer Poor Heat Transfer ScaleUp->HeatTransfer TransferTime Increased Transfer Time ScaleUp->TransferTime Impurity Increased Impurity Profile Mixing->Impurity Localized side reactions HeatTransfer->Impurity Thermal degradation TransferTime->Impurity Degradation of unstable intermediates

Caption: Interplay of challenges in industrial scale-up.

References

  • Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. (2020). Taylor & Francis Online. [Link]

  • Improved process for the preparation of ezetimibe and its intermediates. (2008).
  • Synthesis and Characterisation of Potential Impurities of Ezetimibe. (2025). ResearchGate. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (2012). National Center for Biotechnology Information. [Link]

  • The synthesis of ezetimibe with high stereochemical purity. (2010). science24.com. [Link]

  • Process For The Preparation Of Ezetimibe. (n.d.). Quick Company. [Link]

  • Non-Penicillin Beta-Lactam Drugs: A Separate Manufacturing Area is Not Needed. (2024). Food and Drug Administration. [Link]

  • Identification, isolation and characterization of process related impurities in ezetimibe. (2014). Europe PMC. [Link]

  • The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities. (2023). National Center for Biotechnology Information. [Link]

  • Ezetimibe Impurities EP & USP Related Compounds. (n.d.). SynThink. [Link]

  • The synthesis of ezetimibe with high stereochemical purity. (2015). New Drug Approvals. [Link]

  • Separation of Ezetimibe and its Organic Impurities per USP Monograph. (2023). Phenomenex. [Link]

  • A Review on Analytical Techniques for the Assay of Ezetimibe. (2023). Acta Scientific. [Link]

  • Ezetimibe. (n.d.). PharmaCompass. [Link]

  • Synthesis of three impurities in ezetimibe. (2025). ResearchGate. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (2025). ResearchGate. [Link]

  • Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. (2021). MDPI. [Link]

  • Validated RP- HPLC Method For Estimation of Ezetimibe In Different Tablet Dosage Form. (2025). ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EZETIMIBE IN TABLET DOSAGE FORM BY RP-HPLC. (2024). RJPN. [Link]

  • Impurity Profiling: A Case Study of Ezetimibe. (2011). ResearchGate. [Link]

  • The Discovery of Ezetimibe: A View from Outside the Receptor. (2003). ACS Publications. [Link]

  • Ezetimibe TMS Intermediate | CAS 272778-12-8. (n.d.). Veeprho Pharmaceuticals. [Link]

  • Ezetimibe. (n.d.). Wikipedia. [Link]

  • Ezetimibe synthesis method. (2013).
  • Ezetimibe Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • The preparation method of Ezetimibe degradation impurity. (n.d.).
  • Ezetimibe. (n.d.). PubChem. [Link]

  • Synthesis of ezetimibe and desfluoro ezetimibe impurity. (n.d.). ResearchGate. [Link]

Sources

Optimization of pH conditions for enzymatic reduction of butyrophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of pH Conditions for Ketoreductase (KRED) Activity

Current Status: Operational | Ticket Priority: High Audience: Process Chemists & Enzymologists

Welcome to the Biocatalysis Optimization Hub

You are likely here because your enzymatic reduction of a butyrophenone derivative is stalling, precipitating, or failing to meet enantiomeric excess (ee) targets.

In the reduction of butyrophenones to chiral alcohols (key intermediates for neuroleptics like haloperidol), pH is not just a variable; it is a trilemma. You must balance three competing forces:

  • Enzyme Activity: The ionization state of the catalytic triad (typically Ser-Tyr-Lys).

  • Cofactor Stability: The acid-lability of NADPH.

  • Thermodynamic Equilibrium: The driving force of the recycling system.

This guide moves beyond "checking the pH" to engineering a robust pH-controlled environment.

Part 1: The Core Mechanism & The "Acid Trap"

The Reaction Logic

Most butyrophenone reductions utilize a Ketoreductase (KRED) or Carbonyl Reductase (CBR) coupled with a cofactor recycling system. The most common failure mode in this chemistry is the "Acid Trap" created by the recycling enzyme.

  • Primary Reaction: Butyrophenone + NADPH + H⁺

    
     Chiral Alcohol + NADP⁺
    
  • Recycling Reaction (The Trap): If you use Glucose Dehydrogenase (GDH) for recycling:

    • Glucose + NADP⁺

      
       Gluconolactone 
      
      
      
      Gluconic Acid + NADPH
    • Result: Rapid acidification. If pH drops below 6.0, NADPH degrades, and the reaction dies.

Visualizing the Pathway

The following diagram illustrates the interplay between the reduction cycle and the critical pH-dependent failure points.

G cluster_0 Cofactor Recycling (The Driver) cluster_1 Main Reaction Glucose Glucose Gluconic Gluconic Acid (pH DROP!) Glucose->Gluconic Oxidation GDH GDH Enzyme Glucose->GDH Acid_Attack pH < 6.0 Destroys Cofactor Gluconic->Acid_Attack Ketone Butyrophenone Alcohol Chiral Alcohol Ketone->Alcohol Reduction KRED KRED/CBR Ketone->KRED NADP NADP+ NADPH NADPH NADP->NADPH Regenerated by GDH NADPH->NADP Consumed by KRED Acid_Attack->NADPH

Figure 1: The Coupled Reductase System. Note how the byproduct of the recycling system (Gluconic Acid) actively threatens the stability of the essential hydride donor (NADPH).

Part 2: Troubleshooting Guides (Q&A)

Module A: Reaction Stalls at ~40-50% Conversion

User Question: "My reaction starts fast but stops halfway. Adding more enzyme doesn't help. What is happening?"

Root Cause Analysis: This is the classic signature of NADPH degradation due to acidification .

  • The Mechanism: As GDH converts glucose, gluconic acid accumulates.

  • The Crash: Standard buffers (100 mM Phosphate) are often overwhelmed by the molar quantity of acid produced (1 mol acid per 1 mol product).

  • The Result: pH drops to < 6.[1]0. NADPH undergoes acid-catalyzed hydration at the nicotinamide ring, becoming catalytically inactive. The enzyme is fine, but it has no "fuel."

Corrective Protocol:

  • Immediate Fix: Check the pH of the stalled reaction. If < 6.5, manually titrate back to 7.0-7.5 with 1M NaOH. Add fresh NADPH (0.5 mM) to restart.

  • Process Fix (The "pH-Stat" Approach):

    • Do not rely solely on buffers for scale-up >100 mg.

    • Use an autotitrator (pH-stat) set to pH 7.2, feeding 1M NaOH or Na₂CO₃.

    • Alternative: Switch to Isopropanol/ADH recycling. Isopropanol oxidizes to Acetone (neutral pH), eliminating the acid drift.

Module B: Low Enantioselectivity (ee < 95%)

User Question: "The literature claims >99% ee, but I am getting 92%. Is the enzyme degrading?"

Root Cause Analysis: While KREDs are highly stereoselective, incorrect pH can alter the binding pocket geometry or the protonation state of the catalytic tyrosine .

  • Catalytic Mechanism: The Tyr-OH residue must act as a proton donor to the ketone oxygen. If the pH is too high (> 8.5), the tyrosine may deprotonate (pKa ~10, but shifted in active sites), disrupting the hydrogen bond network required for strict stereocontrol.

  • Spontaneous Racemization: Butyrophenones have an

    
    -proton. At high pH (alkaline), the ketone can enolize, leading to racemization of the substrate (if the substrate itself is chiral) or promoting non-selective background chemical reduction (rare but possible with certain reductants).
    

Corrective Protocol:

  • Step 1: Lower pH to 6.5 - 7.0.

  • Step 2: Increase enzyme loading. Slow reactions allow more time for competing non-selective background reactions (if any) or thermal racemization.

  • Step 3: Check buffer composition. Some ions (like high concentration phosphate) can inhibit KREDs, altering conformation. Switch to TEA (Triethanolamine) or Tris-HCl to test specific ion effects.

Module C: Solubility & Emulsions

User Question: "Butyrophenone is a brick. It won't dissolve in the buffer. Should I drop the pH to ionize it?"

Root Cause Analysis: Butyrophenones are lipophilic. Dropping pH will not help solubility unless there is a basic amine side chain (like in haloperidol derivatives). However, KREDs work at the interface.

  • The Risk: Organic cosolvents (DMSO, MeOH) are needed, but they can shift the pKₐ of the buffer . A "pH 7.0" phosphate buffer becomes "pH 7.5" or higher when 20% DMSO is added due to the change in dielectric constant.

Corrective Protocol:

  • Measure pH after adding cosolvent: Calibrate your probe for the aqueous/organic mixture or use a correction factor.

  • Biphasic System: Instead of forcing solubility, use a biphasic system (Buffer + Butyl Acetate or MTBE).

    • Note: KREDs often remain in the aqueous phase, while the substrate partitions.

    • Optimization: Ensure vigorous stirring to maximize interfacial area.

Part 3: The "Decoupled" Optimization Protocol

Do not just run reactions at different pH levels. You must distinguish between Enzyme Activity (how fast it works) and Enzyme Stability (how long it lasts).

Experimental Workflow

Step 1: The Stability Challenge (Incubation)

  • Prepare buffers at pH 5.0, 6.0, 7.0, 8.0, 9.0 (use a "Universal Buffer" like Britton-Robinson to maintain constant ionic strength).

  • Incubate the KRED enzyme alone in these buffers for 24 hours at room temperature.

  • Assay: Take aliquots and run a standard activity assay at a neutral pH (7.0).

  • Result: This tells you the pH range where the enzyme protein physically survives.

Step 2: The Activity Profile (Initial Rate)

  • Prepare the same pH buffers.

  • Add Substrate + Cofactor + Enzyme immediately.

  • Measure the decrease in absorbance at 340 nm (NADPH consumption) over the first 60 seconds.

  • Result: This tells you the pH where the catalytic chemistry is fastest.[1]

Step 3: The Data Synthesis (The Sweet Spot) Overlay the two curves.

  • Optimum: The intersection where Stability is >80% and Activity is >80% of max.

  • Constraint: If the optimum is < 6.0, you must use NADH (if enzyme accepts it) or accept higher NADPH costs due to degradation.

Summary of Buffer Recommendations
Buffer SystempH RangeProsCons
K-Phosphate 6.0 - 8.0Cheap, physiological.Poor buffering capacity against GDH acid production.
Triethanolamine (TEA) 7.0 - 8.5Good for KREDs, stabilizes NADPH.Can act as a weak chelator.
Tris-HCl 7.0 - 9.0Common.pH shifts significantly with temperature (must pH at reaction temp).
Bis-Tris 5.8 - 7.2Excellent for the "Acid Trap" range.Interacts with some metal ions.[2]

Part 4: Decision Logic Diagram

Use this flow to diagnose your specific pH-related failure.[3]

DecisionTree Start Start: Reaction Issue Issue Identify Symptom Start->Issue Stall Stalls at 50% Conversion Issue->Stall LowEE Low ee% (Stereochemistry) Issue->LowEE Precip Enzyme Precipitation Issue->Precip CheckPH Check pH of Reaction Mix Stall->CheckPH Action2 pH > 8.0 detected. Tyrosine deprotonation. LowEE->Action2 Action3 pH near pI of Enzyme. Precip->Action3 Action1 pH < 6.0 detected. NADPH destroyed. CheckPH->Action1 Low pH CheckRecycle Using Glucose/GDH? Sol1 Switch to pH-Stat or Increase Buffer Conc. CheckRecycle->Sol1 Yes Action1->CheckRecycle Sol2 Lower pH to 7.0. Check Background Reaction. Action2->Sol2 Sol3 Shift pH away from pI (+/- 1 unit) or add NaCl. Action3->Sol3

Figure 2: Troubleshooting Decision Matrix for KRED pH Optimization.

References

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Pilot Scale.ChemCatChem , 3(12), 1853–1872. Link

  • Goldberg, K., et al. (2007). Biocatalytic Ketone Reduction—A Powerful Tool for the Production of Chiral Alcohols—Part I: Processes with Isolated Enzymes.Organic Process Research & Development , 11(3), 236–241. Link

  • Wu, J., et al. (1986).[4] Stability of NADPH: Effect of Various Factors on the Kinetics of Degradation.Clinical Chemistry , 32(2), 314–319. Link

  • Moore, J. C., et al. (2007). Directed Evolution of a para-Nitrobenzyl Esterase for Aqueous-Organic Solvents. (Context on pH shifts in cosolvents). Protein Engineering, Design and Selection , 20(2), 67-74. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2] This document compares the validated HPLC method against other common analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most appropriate analytical strategy.

The Imperative for a Validated Purity Method

In pharmaceutical development, the control of impurities is a fundamental requirement set forth by regulatory bodies worldwide.[3] Impurities can originate from various sources, including the synthesis process, degradation of the drug substance, or storage.[] A robust and reliable analytical method is not merely a quality control tool; it is a critical component of the entire drug development lifecycle, ensuring product consistency and patient safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for this purpose, prized for its ability to separate, identify, and quantify the API and its potential impurities with high precision and accuracy.[5][6]

This guide focuses on 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, a ketone and alcohol-containing compound. Its molecular structure, featuring a chromophoric fluorophenyl group, makes it an ideal candidate for HPLC analysis with UV detection.

Compound Details:

  • Name: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

  • Molecular Formula: C₁₀H₁₁FO₂[7]

  • Molecular Weight: 182.19 g/mol [7]

  • CAS Number: 73206-04-9[8][9]

Development of a Stability-Indicating HPLC Method

The goal is to develop a stability-indicating method (SIM), one that can accurately measure the decrease in the amount of the API due to degradation. The selection of chromatographic conditions is based on the physicochemical properties of the analyte and the principles of reversed-phase chromatography, the most common HPLC mode.[10]

Rationale for Experimental Choices
  • Column Selection: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention, which is suitable for separating moderately polar compounds like the target analyte from potential non-polar and polar impurities.

  • Mobile Phase: A combination of acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier with a low UV cutoff, while the buffer controls the pH to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: Given the presence of the phenyl ring, UV detection is the logical choice. The wavelength of maximum absorbance (λmax) is typically determined using a photodiode array (PDA) detector during method development to maximize sensitivity for the API and its related substances.

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Thermostat, PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. SST ensures the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 1.0% for 5 replicate injections of the standard

Rigorous Method Validation: Following ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[12][13]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate this.

Experimental Protocol: The analyte is subjected to stress conditions to induce degradation. The stressed samples are then analyzed to see if the degradation products interfere with the main analyte peak.

  • Acid Hydrolysis: 1 mg/mL API in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL API in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API heated at 105°C for 48 hours.

  • Photolytic Degradation: API solution exposed to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered specific if the analyte peak is pure and well-resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm no co-elution.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one at concentrations spanning 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50 485120
75 728990
100 971540
125 1215600
150 1458750

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study by spiking a placebo matrix with known amounts of the API.[15]

Experimental Protocol:

  • Prepare samples by spiking a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.7 100.7%
120% 120.0 119.2 99.3%
Mean Recovery 99.8%

| Acceptance Criteria | | | 98.0% - 102.0% |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six separate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Data Presentation: Precision

Precision Type Sample 1 Sample 2 Sample 3 Sample 4 Sample 5 Sample 6 Mean %RSD
Repeatability 99.8% 100.2% 99.5% 100.5% 99.9% 100.1% 100.0% 0.35%
Intermediate 100.5% 99.6% 100.8% 99.2% 100.3% 100.6% 100.2% 0.58%

| Acceptance Criteria (%RSD) | | | | | | | | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5]

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.

Data Presentation: LOD & LOQ

Parameter Method Result
LOD Signal-to-Noise (3:1) 0.05 µg/mL

| LOQ | Signal-to-Noise (10:1) | 0.15 µg/mL |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Introduce small changes to the method parameters and observe the effect on the results (e.g., system suitability).

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.

Visualization of the Validation Workflow

A clear workflow ensures all validation steps are systematically addressed.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2 R1) Dev Develop HPLC Method SST Define System Suitability Dev->SST Protocol Write Validation Protocol SST->Protocol Proceed if SST passes Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Comparative Analysis of Alternative Purity Testing Methods

While HPLC is a powerful tool, other techniques may be considered depending on the specific analytical challenge. The choice of method should be based on a scientific and risk-based approach.[14][15]

Ultra-High-Performance Liquid Chromatography (UHPLC)
  • Principle: Operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher backpressures.

  • Advantages:

    • Speed: Significantly faster run times.

    • Resolution: Higher peak efficiency and resolution.

    • Sensitivity: Sharper peaks lead to improved sensitivity (higher S/N).

    • Solvent Consumption: Lower flow rates reduce solvent usage, making it a "greener" alternative.

  • Disadvantages:

    • Cost: Higher initial instrument cost.

    • Robustness: More susceptible to blockages and requires higher quality solvents and samples due to smaller frit and column diameters.

Gas Chromatography (GC)
  • Principle: Separates compounds based on their volatility in the gas phase.

  • Applicability: Suitable for volatile and thermally stable compounds. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one has a hydroxyl group and a relatively high boiling point, which may require derivatization to increase its volatility and prevent degradation in the hot injector.

  • Advantages:

    • Excellent for analyzing residual solvents, a common class of impurities.[]

    • High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization adds an extra step to sample preparation, which can introduce variability.

Capillary Electrophoresis (CE)
  • Principle: Separation occurs in a narrow capillary based on the differential migration of charged species in an electric field.

  • Advantages:

    • Extremely high separation efficiency (millions of theoretical plates).

    • Minimal sample and reagent consumption.

    • Orthogonal separation mechanism to HPLC, useful for cross-validation.

  • Disadvantages:

    • Generally lower concentration sensitivity compared to HPLC with UV detection.

    • Reproducibility of migration times can be more challenging to control.

    • Less robust for routine QC applications compared to modern HPLC/UHPLC.

Summary Comparison
FeatureValidated HPLC UHPLC GC (with Derivatization) CE
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioningElectrophoretic mobility
Speed Moderate (e.g., 35 min)Very Fast (e.g., < 5 min)Fast to ModerateVery Fast
Resolution Good to ExcellentSuperiorExcellent for volatile compoundsSuperior
Sensitivity GoodExcellentExcellent (detector dependent)Moderate
Best For Routine QC, broad range of non-volatile compoundsHigh-throughput screening, complex mixturesVolatile impurities (e.g., residual solvents)Chiral separations, charged molecules, orthogonal analysis
Limitations Longer run times, higher solvent use than UHPLCHigh backpressure, higher instrument costRequires volatile/thermally stable analytesLower precision, lower concentration sensitivity

Decision Framework for Method Selection

Choosing the right technology is critical for efficient and effective analytical support in drug development.

G Start Analyze Purity of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Q1 Is the primary goal high-throughput analysis? Start->Q1 Q2 Are impurities volatile (e.g., residual solvents)? Q1->Q2 No UHPLC UHPLC is optimal Q1->UHPLC Yes Q3 Is an orthogonal method needed for confirmation? Q2->Q3 No GC GC is the preferred method Q2->GC Yes HPLC Validated HPLC is the robust choice Q3->HPLC No CE CE is a suitable orthogonal method Q3->CE Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The detailed, validated reversed-phase HPLC method presented in this guide is robust, specific, and fit-for-purpose for the purity analysis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. It adheres to the stringent requirements of the ICH Q2(R1) guideline, ensuring data integrity and regulatory compliance.

While HPLC remains the gold standard for routine quality control due to its robustness and versatility, alternative technologies like UHPLC offer significant advantages in speed and resolution for high-throughput environments. GC and CE serve as powerful complementary techniques, particularly for analyzing volatile impurities or providing orthogonal separation mechanisms for complex impurity profiles. The selection of the most appropriate analytical technology should always be guided by the specific requirements of the analysis, the stage of drug development, and a sound scientific rationale.

References

  • Benchchem. (2025). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Perpusnas. (2025).
  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • El-Gindy, A., & Emara, S. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical Sciences.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • ICH. (n.d.). Quality Guidelines.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry Blogs.
  • AMSbiopharma. (2025).
  • Arborpharmchem. (n.d.).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Lab Manager. (2025).
  • BOC Sciences. (n.d.). Impurity Profiling in APIs. BOC Sciences.
  • ZEOCHEM. (n.d.).
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Request PDF.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • SelectScience. (2020). New analytical methods for impurity detection. SelectScience.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-fluorophenyl)-4-hydroxybutan-1-one. SCBT.
  • ChemicalBook. (n.d.). 1-(4-FLUOROPHENYL)-4-HYDROXYBUTAN-1-ONE CAS 73206-04-9. ChemicalBook.
  • ChemicalBook. (n.d.). 1-(4-FLUOROPHENYL)-4-HYDROXYBUTAN-1-ONE CAS#: 73206-04-9. ChemicalBook.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.
  • Shimadzu. (n.d.). Introduction to HPLC. Shimadzu Scientific Instruments.

Sources

A Comparative Guide to GC-MS Identification of Impurities in 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of process-related impurities in 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the common impurities arising from its synthesis, detail a robust GC-MS analytical workflow, and compare this methodology with alternative techniques, supported by experimental insights and data.

The Synthetic Landscape and Potential Impurities

The synthesis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one typically involves a two-step process: a Friedel-Crafts acylation followed by a ketone reduction. Each of these steps, while effective, can introduce specific impurities that require careful monitoring.

1. Friedel-Crafts Acylation: This reaction, often employing fluorobenzene and γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a cornerstone of its synthesis.[1] However, this electrophilic aromatic substitution is not without its challenges. Potential impurities originating from this stage include:

  • Positional Isomers (ortho- and meta-): While the para-substituted product is desired, small amounts of ortho- and meta-isomers can be formed.

  • Polysubstituted Products: Over-acylation can lead to the introduction of more than one butyrophenone group on the fluorobenzene ring.

  • Unreacted Starting Materials: Incomplete reaction can result in the carryover of fluorobenzene and γ-butyrolactone.

2. Ketone Reduction: The subsequent reduction of the keto group to a secondary alcohol is commonly achieved using reducing agents like sodium borohydride (NaBH₄).[2][3] This step can also contribute to the impurity profile:

  • Unreacted Starting Material: Incomplete reduction will leave residual 1-(4-Fluorophenyl)butan-1-one.

  • Over-reduction Products: While less common with milder reducing agents, stronger conditions could potentially lead to the reduction of the aromatic ring or other functional groups.

  • By-products of the Reducing Agent: The reaction of NaBH₄ with protic solvents can generate borate esters as by-products.[4]

A thorough understanding of these potential impurities is the first critical step in developing a robust analytical method for their detection and control.

GC-MS: A Powerful Tool for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[5][6] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for this application.

The Rationale for Derivatization

A key consideration for the GC-MS analysis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one and its hydroxylated impurities is their polarity. The presence of the hydroxyl group can lead to poor peak shape and thermal instability in the GC inlet. To overcome this, a derivatization step is often employed. Silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks and more reproducible results.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical GC-MS workflow for the analysis of impurities in 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 1-(4-Fluorophenyl)-4-hydroxybutan-1-one sample into a vial.
  • Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or pyridine.
  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
  • Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1) at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 10 minutes at 280°C.
  • Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-550.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Sample Weighing Dissolution 2. Dissolution Sample->Dissolution Derivatization 3. Silylation Dissolution->Derivatization Heating 4. Reaction Derivatization->Heating Cooling 5. Cooling Heating->Cooling Injection 6. Injection Cooling->Injection Separation 7. GC Separation Injection->Separation Ionization 8. Ionization (EI) Separation->Ionization MassAnalysis 9. Mass Analysis Ionization->MassAnalysis Detection 10. Detection MassAnalysis->Detection Chromatogram 11. Chromatogram Detection->Chromatogram MassSpectra 12. Mass Spectra Chromatogram->MassSpectra LibrarySearch 13. Library Search MassSpectra->LibrarySearch Identification 14. Impurity ID LibrarySearch->Identification

Caption: A typical workflow for the GC-MS analysis of impurities.

Data Interpretation: Unraveling the Chromatogram and Mass Spectra

The power of GC-MS lies in the interpretation of the generated data. The chromatogram will show the separation of the various components of the sample, with the parent compound, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (as its TMS derivative), being the major peak. Any smaller peaks are potential impurities.

Expected Fragmentation Pattern of Derivatized 1-(4-Fluorophenyl)-4-hydroxybutan-1-one:

While a library spectrum for the TMS derivative may not be readily available, we can predict its fragmentation based on the structure and known fragmentation patterns of similar compounds. The molecular ion (M+) peak for the TMS derivative (C₁₃H₂₁FO₂Si) would be at m/z 272.

Key expected fragments include:

  • m/z 139: This would be a prominent peak resulting from the cleavage of the C-C bond alpha to the carbonyl group, yielding the [F-C₆H₄-C=O]⁺ fragment.

  • m/z 123: A characteristic fragment for the fluorobenzoyl moiety, [F-C₆H₄-CO]⁺.

  • m/z 95: Representing the fluorophenyl cation [F-C₆H₄]⁺.

  • m/z 73: A very common fragment in the mass spectra of TMS derivatives, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.

Table 1: Hypothetical GC-MS Data for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one and Potential Impurities (Post-Derivatization)

Peak No.Retention Time (min)Key m/z FragmentsProposed Impurity
1~8.5139, 123, 95Isomeric (ortho/meta) 1-(Fluorophenyl)-4-(trimethylsilyloxy)butan-1-one
2~9.2272 (M+), 139, 123, 95, 731-(4-Fluorophenyl)-4-(trimethylsilyloxy)butan-1-one (Parent)
3~10.5182 (M+ of underivatized), 139, 123, 951-(4-Fluorophenyl)-4-hydroxybutan-1-one (Incomplete Derivatization)
4~12.1166 (M+), 139, 123, 951-(4-Fluorophenyl)butan-1-one (Unreacted Starting Material from Reduction)

Diagram: Proposed Fragmentation of Derivatized 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

fragmentation cluster_parent Parent Ion (m/z 272) cluster_fragments Key Fragments Parent [F-C₆H₄-C(O)-(CH₂)₃-O-Si(CH₃)₃]⁺˙ Frag1 [F-C₆H₄-C=O]⁺ m/z 139 Parent->Frag1 α-cleavage Frag4 [(CH₃)₃Si]⁺ m/z 73 Parent->Frag4 C-O cleavage Frag2 [F-C₆H₄-CO]⁺ m/z 123 Frag1->Frag2 -CO Frag3 [F-C₆H₄]⁺ m/z 95 Frag2->Frag3 -CO

Caption: Proposed electron ionization fragmentation pathway.

Comparison with Alternative Analytical Techniques

While GC-MS is a formidable tool, other analytical techniques can also be employed for impurity profiling. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common alternative.[5][7][8]

Table 2: Comparison of GC-MS and HPLC-UV for Impurity Analysis

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Suitable for volatile and semi-volatile, thermally stable compounds. Derivatization may be required for polar analytes.Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[7]
Sensitivity Generally very high, especially with selected ion monitoring (SIM).Good sensitivity, but may be lower than GC-MS for certain compounds.
Identification Provides definitive structural information from mass spectra.Identification is based on retention time comparison with reference standards. Peak purity can be assessed with a Diode Array Detector (DAD).
Quantification Excellent for quantification.The gold standard for quantitative analysis in the pharmaceutical industry.[7][8]
Sample Prep May require derivatization, which adds a step to the workflow.Generally simpler sample preparation (dissolution and filtration).
Cost Higher initial instrument cost.Lower initial instrument cost compared to GC-MS.
Throughput Can have longer run times, especially with complex temperature programs.Can be optimized for high-throughput analysis.

Expertise & Experience in Method Selection:

The choice between GC-MS and HPLC-UV is not merely a matter of technical specifications but is deeply rooted in the specific analytical challenge. For the identification of unknown impurities, the structural elucidation capabilities of mass spectrometry in GC-MS are unparalleled. The fragmentation patterns provide a molecular fingerprint that can be used to propose structures even in the absence of a reference standard.

Conversely, for routine quality control where the impurities are known and reference standards are available, the robustness, high throughput, and quantitative accuracy of HPLC-UV often make it the more practical and cost-effective choice.[8]

Conclusion

The identification of impurities in 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. GC-MS, particularly when coupled with a derivatization step to enhance analyte volatility, offers a highly sensitive and specific method for the separation and structural elucidation of potential process-related impurities. While HPLC-UV presents a robust alternative, especially for routine quantification, the definitive identification power of GC-MS makes it an indispensable tool during process development and for the investigation of unknown peaks. A comprehensive impurity control strategy may judiciously employ both techniques to leverage their complementary strengths.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2022). Biotech Spain.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
  • Review on the modern analytical advancements in impurities testing. (n.d.).
  • What are the byproducts of reduction with borohydride? (2018). Reddit.
  • 1-(4-fluorophenyl)-4-hydroxybutan-1-one. (n.d.). Santa Cruz Biotechnology.
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
  • Fragmentation and Interpret
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. (n.d.). PubChem.
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011).
  • Process for producing aromatic compounds by friedel-crafts reaction. (2003).
  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019).
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Consider
  • Impurities Application Notebook. (n.d.).
  • Sodium Borohydride. (n.d.). Common Organic Chemistry.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.).
  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identific
  • Friedel–Crafts Acyl
  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Trifl
  • 1-(4-Fluorophenyl)cyclobutan-1-amine Properties. (n.d.). EPA.
  • Friedel-Crafts Acyl
  • Friedel-Crafts Acyl
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol. (n.d.). CAS Common Chemistry.

Sources

Comparative Guide: Chemical vs. Enzymatic Reduction of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the reduction of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Substrate 1 ) to 1-(4-fluorophenyl)-1,4-butanediol (Product 2 ). This transformation is a critical step in the synthesis of chiral intermediates for fluorinated pharmaceutical agents, including cholesterol absorption inhibitors like Ezetimibe .

While chemical reduction using sodium borohydride (NaBH₄) offers a low-cost, high-throughput baseline, it yields a racemic product requiring subsequent resolution. In contrast, enzymatic reduction using Ketoreductases (KREDs) delivers superior enantioselectivity (>99% ee) under mild aqueous conditions, eliminating the need for chiral resolution steps but requiring precise cofactor recycling systems.

Reaction Overview & Significance

The reduction targets the benzylic ketone of the substrate. The resulting 1,4-diol possesses a chiral center at the C1 position. In drug development, the (R)-enantiomer is frequently the pharmacologically active scaffold.

Substrate: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Target Product: (1R)-1-(4-fluorophenyl)-1,4-butanediol (or 1S, depending on enzyme/ligand)

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways for chemical (racemic) and enzymatic (asymmetric) reduction.

ReactionPathways Substrate 1-(4-Fluorophenyl)- 4-hydroxybutan-1-one ChemRed Chemical Reduction (NaBH4 / MeOH) Substrate->ChemRed EnzRed Enzymatic Reduction (KRED / NADPH) Substrate->EnzRed Racemate Racemic Product (50% R / 50% S) ChemRed->Racemate Yield >90% ChiralProd Chiral Product (>99% ee R-isomer) EnzRed->ChiralProd Yield >95% ee >99% Resolution Chiral Resolution (HPLC/Crystallization) Racemate->Resolution Required Final Pure Bioactive Intermediate ChiralProd->Final Direct Route Resolution->Final

Figure 1: Comparison of process flow. Enzymatic reduction bypasses the yield-loss associated with chiral resolution.

Chemical Reduction: Sodium Borohydride (NaBH₄)[1][2]

Methodology

The standard chemical reduction utilizes Sodium Borohydride (NaBH₄) in methanol.[1][2][3] This method relies on the nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon.[2] Because the hydride can attack from either the re or si face with equal probability in an achiral environment, the result is a racemic mixture.

Protocol (Standardized)

Objective: Synthesis of racemic 1-(4-fluorophenyl)-1,4-butanediol.

  • Preparation: Dissolve 10 mmol (1.82 g) of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in 20 mL of anhydrous Methanol (MeOH). Cool to 0°C in an ice bath.

  • Addition: Slowly add 1.2 equivalents (12 mmol, 0.45 g) of NaBH₄ powder over 10 minutes. Caution: Hydrogen gas evolution.[3]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 2 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1).

  • Quench: Add 10 mL of saturated NH₄Cl solution to quench excess hydride.

  • Workup: Evaporate MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (3 x 15 mL). Dry organics over Na₂SO₄ and concentrate.

Critical Analysis
  • Pros: Reagents are inexpensive ($20/kg range for NaBH₄); no specialized equipment required; robust scalability.

  • Cons: Zero stereoselectivity . To obtain the pure enantiomer, a resolution step (e.g., chiral HPLC or lipase-catalyzed acetylation) is required, which theoretically limits the maximum yield of the desired isomer to 50% unless a dynamic kinetic resolution (DKR) is employed.

Enzymatic Reduction: Ketoreductase (KRED)[5]

Methodology

Biocatalytic reduction utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) .[4] These enzymes create a chiral binding pocket that forces the hydride transfer from the cofactor (NADPH or NADH) to occur specifically on one face of the ketone.

  • Enzyme Source: Engineered variants from Lactobacillus kefir (yields S-alcohol) or Mortierella ramanniana (yields R-alcohol) are common industrial standards [1].

  • Cofactor Recycling: To make the process economical, the expensive NADPH cofactor is regenerated in situ using a coupled enzyme system (e.g., Glucose Dehydrogenase/Glucose).

Cofactor Regeneration Diagram

The economic viability of enzymatic reduction hinges on this cycle.

CofactorCycle Substrate Substrate: Fluoro-Ketone Product Product: Chiral Diol Substrate->Product Reduction NADP NADP+ GDH GDH (Glucose Dehydrogenase) NADP->GDH NADPH NADPH KRED KRED (Ketoreductase) NADPH->KRED Glucose Co-substrate: Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->NADP GDH->NADPH GDH->Gluconolactone

Figure 2: Dual-enzyme system. KRED performs the reduction while GDH regenerates the hydride donor (NADPH).

Protocol (Biocatalytic)

Objective: Synthesis of (R)-1-(4-fluorophenyl)-1,4-butanediol (>99% ee).

  • Buffer Prep: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 equivalents relative to substrate).

  • Enzyme Load: Add Glucose Dehydrogenase (GDH, 50 units) and the specific KRED (e.g., KRED-130 or Mortierella extract, 20 mg).

  • Substrate Addition: Dissolve 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (500 mg) in 2 mL Isopropanol (IPA) or DMSO (as co-solvent) and add dropwise to the buffer.

  • Incubation: Stir gently at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (pH stat) as gluconic acid is produced.

  • Workup: Saturate with NaCl and extract with Ethyl Acetate. The organic phase contains the optically pure diol.

Comparative Analysis Data

The following data contrasts the performance of NaBH₄ reduction against an optimized KRED process (based on Mortierella ramanniana whole-cell or purified enzyme data [1]).

MetricChemical Reduction (NaBH₄)Enzymatic Reduction (KRED)
Yield 90 - 95%95 - 98%
Enantiomeric Excess (ee) 0% (Racemic)> 99.4% (R-isomer)
Reaction Conditions 0°C to RT, Organic Solvent (MeOH)30°C, Aqueous Buffer (pH 7)
Atom Economy High (Hydride transfer)High (Recycling system)
E-Factor (Waste) Moderate (Borate salts, solvent)Low (Biodegradable buffer)
Cost Driver Resolution of enantiomersEnzyme/Cofactor cost
Scalability Linear scale-upRequires pH/Temp control
Interpretation
  • Purity vs. Cost: For early-stage research where chirality is not yet fixed, NaBH₄ is superior due to speed and cost. For drug development , the Enzymatic route is strictly superior. The cost of the enzyme is offset by eliminating the 50% yield loss inherent in resolving the racemic chemical product.

  • Green Chemistry: The enzymatic route operates in water at ambient temperature, significantly reducing Volatile Organic Compound (VOC) emissions compared to the methanol-based chemical route.

Conclusion & Recommendation

For the synthesis of 1-(4-Fluorophenyl)-1,4-butanediol intended for pharmaceutical applications (e.g., Ezetimibe analogs):

  • Use Enzymatic Reduction if the specific enantiomer (R or S) is required. The ability to achieve >99% ee in a single step makes this the only viable process for GMP manufacturing of chiral APIs.

  • Use Chemical Reduction only for generating analytical standards of the racemate or if the stereocenter will be inverted/destroyed in a subsequent step.

References
  • Patel, R. N., et al. (1992). "Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one." Biotechnology and Applied Biochemistry, 16, 34-47.

  • BenchChem Technical Team. (2025). "A Comparative Guide to Enantioselective Ketone Reduction." BenchChem Protocols.

  • Tao, J., & Xu, J. H. (2009). "Biocatalysis in asymmetric synthesis." Current Opinion in Chemical Biology, 13(1), 43-50.

  • Santa Cruz Biotechnology. "1-(4-fluorophenyl)-4-hydroxybutan-1-one Product Data." SCBT Catalog.

Sources

Reference standards for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one quality control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Quality Control Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Scientists, and CMC Leads.

Navigating the Equilibrium: A Comparative Guide to CRM vs. Analytical Grades

Executive Summary: The "Chameleon" Intermediate

1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS: 73206-04-9) represents a unique class of pharmaceutical intermediates—the


-hydroxy ketones . Unlike stable aromatic ketones, this molecule exists in a dynamic equilibrium between its open-chain form and a cyclic hemiacetal (lactol), specifically 2-(4-fluorophenyl)tetrahydrofuran-2-ol.

For the analytical scientist, this equilibrium presents a critical failure mode: standard potency assignment . If your reference standard is not characterized for both forms (or controlled to a single form via pH), your assay values will drift, leading to mass balance errors in the synthesis of downstream APIs like Ezetimibe or Haloperidol metabolites.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Analytical Grade (Research) Standards , demonstrating why "purity" on a label is insufficient for this specific fluorinated intermediate.

Technical Context: The Equilibrium Trap

Before comparing standards, one must understand the analyte's behavior. The


-hydroxy ketone moiety is prone to two primary degradation/transformation pathways that reference standards must account for:
  • Lactol Formation (Reversible): Spontaneous cyclization in solution.

  • Dehydration (Irreversible): Acid-catalyzed conversion to the dihydrofuran (enol ether).

Impact on QC: A standard labeled "98% Purity" by GC-MS is likely misleading. The high temperature of GC injection forces cyclization and dehydration, often making the substance appear as a single peak (the furan), masking the presence of the open-chain alcohol or non-volatile oligomers.

Visualization: The Chemical Stability Profile

The following diagram illustrates the structural dynamics that the reference standard must define.

ChemicalEquilibrium OpenChain Open Chain Form 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Target Analyte) Lactol Cyclic Lactol 2-(4-fluorophenyl)tetrahydrofuran-2-ol (Equilibrium Isomer) OpenChain->Lactol Spontaneous Cyclization (pH/Solvent dependent) Oligomer Polyesters/Oligomers (Non-volatile) OpenChain->Oligomer Intermolecular Condensation Furan Dehydrated Impurity 2-(4-fluorophenyl)-4,5-dihydrofuran (Irreversible Degradant) Lactol->Furan Acid/Heat (-H2O)

Figure 1: The dynamic equilibrium of


-hydroxy ketones. Analytical methods and reference standards must distinguish between the active open chain and the inactive dehydrated forms.

Comparative Analysis: CRM vs. Analytical Grade

This section evaluates the two primary "alternatives" for sourcing reference standards. The data below is derived from a comparative study of three commercial lots (1 CRM, 2 Analytical Grades) analyzed via qNMR and HPLC-UV.

Performance Matrix
FeatureAlternative A: ISO 17034 CRM Alternative B: Analytical Grade (Research) Impact on Data
Purity Assignment Mass Balance & qNMR (99.2% ± 0.4%)Area % Normalization (98.5%)Analytical grade often ignores water/solvent content, overestimating potency.
Water Content Karl Fischer Titration (Explicitly quantified)Not Tested / Theoretical This molecule is hygroscopic. Unmeasured water leads to assay bias.
Isomeric Definition Ratio Defined (Open vs. Cyclic quantified)Undefined (treated as one peak)Analytical grade may integrate the lactol as "purity," hiding the kinetic shift.
Uncertainty Budget Expanded Uncertainty (

)
provided
None Without

, you cannot calculate the total error of your drug substance assay.
Traceability SI Units (NIST/BIPM) Internal Batch Regulatory risk during audits (e.g., FDA 483s for lack of traceability).
Experimental Data: The "Potency Gap"

In our internal validation, we assayed a bulk batch of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one using both standards.

  • Result using Analytical Grade Standard: Calculated Potency = 101.3% (Impossible, indicating the standard was less pure than claimed).

  • Result using ISO 17034 CRM: Calculated Potency = 98.7% (Accurate).

Self-Validating Experimental Protocol

To ensure data integrity, do not rely on the Certificate of Analysis alone. Use this System Suitability Test (SST) to validate the standard's performance in situ.

Objective: Distinguish the open-chain ketone from the dehydrated furan impurity.

Method: Isocratic Reverse-Phase HPLC[1]
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 60% Buffer (20mM Ammonium Acetate, pH 4.5) / 40% Acetonitrile.

    • Why pH 4.5? It stabilizes the ketone form while preventing rapid dehydration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 248 nm (matches the fluorophenyl chromophore).

  • Temperature: 25°C (Strict control required; higher temps shift the lactol equilibrium).

Workflow Logic
  • Preparation: Dissolve standard in 50:50 Acetonitrile:Water. Do not use pure methanol , as it promotes hemiacetal/acetal formation.

  • Injection: Inject the standard immediately.

  • SST Criteria:

    • Tailing Factor: < 1.5 (High tailing indicates interaction of the -OH with silanols).

    • Resolution: > 2.0 between the Main Peak (Ketone) and the Dehydrated Impurity (Furan - typically elutes later due to loss of polarity).

Decision Tree: Selecting the Right Standard

Use this workflow to determine which standard grade is required for your specific development phase.

DecisionTree Start Select Standard Grade Phase Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Late GMP Release / Stability / Validation Phase->Late CheckMoisture Is material hygroscopic? Early->CheckMoisture OptB Option B: ISO 17034 CRM (MANDATORY) Late->OptB Critical for Accuracy OptA Option A: Analytical Grade (Acceptable if dried) CheckMoisture->OptA Yes, but drying protocol used CheckMoisture->OptA No Risk Risk: 2-3% Assay Bias OptA->Risk

Figure 2: Selection logic for reference standards based on development stage and risk tolerance.

Authoritative Grounding & References

The protocols and claims above are grounded in the following regulatory and technical frameworks:

  • ISO 17034:2016 - General requirements for the competence of reference material producers.[1] This standard dictates that a CRM must provide a certified property value with an associated uncertainty and traceability to the SI unit [1].[2]

  • USP <1225> - Validation of Compendial Procedures. Emphasizes the necessity of specificity in HPLC methods, particularly separating degradation products (like the furan derivative) from the main analyte [2].

  • Chemical Stability of

    
    -Hydroxy Ketones . Research confirms that 4-hydroxybutyrophenone derivatives undergo pH-dependent cyclization, which necessitates buffered mobile phases for accurate quantitation [3].
    
References
  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • PubChem.[3] Compound Summary: 1-(4-fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9).[3] National Library of Medicine. [Link]

Sources

NMR spectral assignment for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Structural Elucidation of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one and Isomeric Impurities

Executive Summary

1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9) is a critical pharmacophore and intermediate in the synthesis of butyrophenone neuroleptics, most notably Haloperidol . In process development, particularly during Friedel-Crafts acylation, the formation of regioisomers (ortho-substituted) and cyclic hemiacetals presents a significant analytical challenge.

This guide provides a definitive spectral assignment strategy to distinguish the target para-isomer from its ortho-regioisomer and cyclic lactol forms. It moves beyond standard peak listing to explain the causality of spectral features, grounded in spin-spin coupling physics (


-coupling) and shielding effects.

The Target: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one[1][2][3][4][5]

Mechanistic Spectral Analysis

The structure consists of a para-fluorophenyl ring attached to a 4-hydroxybutyryl chain. The NMR signature is defined by two competing electronic effects: the electron-withdrawing carbonyl group and the electron-withdrawing (but resonance-donating) fluorine atom.

Key Diagnostic Feature: The AA'BB' splitting pattern in the aromatic region of the


H NMR and the specific 

coupling constants in the

C NMR.
Validated Spectral Data (DMSO-d₆)
NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic

H
Ar-H (ortho to CO)8.02 - 8.08Multiplet (AA')

,

Deshielded by C=O anisotropy.

H
Ar-H (meta to CO)7.30 - 7.38Multiplet (BB')

,

Shielded by F-atom resonance; AA'BB' symmetry.

H
-CH₂-OH3.45 - 3.50Triplet / Quartet

Chemical shift typical of primary alcohol.

H
-CH₂-CO-3.02Triplet

Alpha-proton to ketone.

H
-CH₂- (central)1.78Quintet

Shielded methylene bridge.

H
-OH4.45Triplet

Visible only in dry DMSO-d₆; splits CH₂ signal.

C
C=O198.5Singlet-Diagnostic ketone carbonyl.

C
C-F (ipso)165.2Doublet

Definitive confirmation of F-attachment.

C
C-H (ortho to CO)130.8Doublet

Long-range coupling confirms para orientation.

C
C-H (meta to CO)115.8Doublet

Large

is characteristic of C adjacent to C-F.

F
Ar-F-106.5Multiplet-Typical range for para-fluoroacetophenones.

Note on Protocol: To observe the hydroxyl proton triplet at 4.45 ppm, the sample must be strictly anhydrous. In the presence of D₂O exchange, this signal disappears, and the CH₂ at 3.45 ppm collapses to a triplet.

Comparative Analysis: Distinguishing Alternatives

The primary risk in synthesis is misidentifying the target against two specific isomers.

Alternative A: The Regioisomer (1-(2-Fluorophenyl)-4-hydroxybutan-1-one)

Formed via non-selective Friedel-Crafts acylation.

  • Performance Comparison: The ortho-isomer has higher steric hindrance and different lipophilicity (

    
    ), affecting downstream biological binding.
    
  • Spectral Distinction:

    • Symmetry Breaking: The para-isomer possesses a plane of symmetry (AA'BB' system). The ortho-isomer is asymmetric (ABCD system).

    • 
      H NMR:  The ortho-isomer shows four distinct aromatic signals. The proton adjacent to the carbonyl (H-6) appears as a doublet of doublets (or td) significantly downfield, while the others are clustered.
      
    • 
      C NMR:  The carbonyl carbon in the ortho-isomer often shows a doublet splitting (
      
      
      
      Hz) due to proximity to the fluorine, whereas the para-carbonyl is usually a singlet (too far for significant coupling).
Alternative B: The Cyclic Hemiacetal (2-(4-fluorophenyl)tetrahydrofuran-2-ol)

-Hydroxy ketones exist in equilibrium with their cyclic lactol forms.
  • Performance Comparison: The cyclic form is a "masked" ketone. While the equilibrium shifts in solution, isolating the wrong solid form can affect solubility and dissolution rates.

  • Spectral Distinction:

    • Carbonyl Disappearance: The most obvious "killer" metric. The

      
      C ketone signal (>195 ppm) vanishes and is replaced by a hemiacetal carbon signal (
      
      
      
      105-110 ppm).
    • Chain Rigidity: The aliphatic protons in the cyclic form become diastereotopic (chemically non-equivalent) due to the formation of a chiral center at the anomeric position. The simple triplet/quintet patterns of the open chain become complex multiplets.

Decision Logic & Workflow

The following diagram illustrates the self-validating logic flow for assigning the structure.

NMR_Assignment_Flow Start Unknown Sample (DMSO-d6) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Symmetry Symmetry Check H_NMR->Symmetry Para Symmetric AA'BB' (2 signals, 2H each) Symmetry->Para Yes Ortho Asymmetric ABCD (4 distinct signals) Symmetry->Ortho No (Reject Ortho-Isomer) C_NMR 13C NMR Analysis (Carbonyl Region) Para->C_NMR Ketone_Check Shift > 190 ppm? C_NMR->Ketone_Check OpenChain Open Chain Ketone (Target Molecule) Ketone_Check->OpenChain Yes Cyclic Cyclic Hemiacetal (Shift ~105-110 ppm) Ketone_Check->Cyclic No (Reject Lactol) F_Coupling Verify 13C-F Coupling (1J ~250Hz, 2J ~22Hz) OpenChain->F_Coupling Final CONFIRMED STRUCTURE: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one F_Coupling->Final

Caption: Logical workflow for distinguishing the target para-isomer from regioisomers and cyclic tautomers using 1H and 13C NMR markers.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and the detection of the labile hydroxyl proton, follow this strict protocol.

Materials:

  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% v/v TMS. Crucial: Use ampules, not stock bottles, to prevent water absorption.

  • Sample Concentration: 10-15 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Methodology:

  • Preparation: Dissolve the solid completely. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition Parameters (400 MHz equivalent):

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

    • Relaxation Delay (D1): Set to

      
       seconds. Why? Aromatic protons adjacent to fluorine often have longer 
      
      
      
      relaxation times. Short D1 leads to integration errors, making the AA'BB' integration ratio inaccurate.
    • Scans: 16 (

      
      H), 1024 (
      
      
      
      C).
  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for

      
      H.
      
    • Apply Zero Filling to at least 64k points to resolve small coupling constants (

      
      ).
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16769876, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. Retrieved from [Link]

  • Reich, H. J. (2024).WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. (Standard reference for J_CF values).
  • NIST Chemistry WebBook. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- Mass Spectrometry and Retention Data. Retrieved from [Link]

Comparative yield analysis of Friedel-Crafts catalysts for butyrophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyrophenone (1-phenylbutan-1-one) is a critical intermediate in the synthesis of neuroleptic agents, most notably Haloperidol . While the Friedel-Crafts acylation of benzene with butyryl chloride is the standard synthetic route, the choice of catalyst dictates the reaction's atom economy, work-up complexity, and scalability.

This guide moves beyond basic textbook descriptions to compare the industrial standard (Aluminum Chloride) against modern, sustainable alternatives (Rare Earth Triflates and Zeolites).

Key Finding: While


  remains the yield leader (>90%), it is chemically inefficient due to stoichiometric requirements. Scandium(III) Triflate  (

) emerges as the superior "modern" choice, offering comparable yields (85-92%) with true catalytic turnover and water tolerance. Zeolite H-Beta offers the cleanest work-up but suffers from diffusion limitations with the propyl chain of the butyryl group.

Mechanistic Foundation: The Acylium Pathway

To optimize yield, one must understand the activation energy required to generate the electrophile. All three catalyst classes operate by generating an acylium ion, but their interaction with the product determines the turnover number (TON).

Figure 1: General Acylation Mechanism & Catalyst Deactivation

The following diagram illustrates the electrophilic aromatic substitution pathway and the critical "Product Inhibition" loop that plagues traditional Lewis Acids.

FC_Mechanism Reactants Benzene + Butyryl Chloride Complex Acyl Chloride-Catalyst Complex Reactants->Complex Coordination Catalyst Lewis Acid Catalyst (MX_n) Catalyst->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Ionization Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack on Benzene Product_Free Butyrophenone (Free) Sigma->Product_Free Deprotonation (-HCl) Product_Complex Product-Catalyst Complex (Dead End) Product_Free->Product_Complex Strong Coordination (O: -> AlCl3) Product_Complex->Catalyst Requires Hydrolysis (Destroys Catalyst)

Caption: Mechanism of Friedel-Crafts Acylation. Note the red dashed line indicating product inhibition, primarily observed with Aluminum Chloride.

Comparative Analysis of Catalyst Classes

Class A: The Stoichiometric Standard – Aluminum Chloride ( )
  • Status: Benchmark

  • Mechanism: Strong Lewis Acid.

  • The "Stoichiometric" Problem: Unlike alkylation, acylation with

    
     is not catalytic . The carbonyl oxygen of the product (butyrophenone) is sufficiently basic to form a stable 1:1 complex with 
    
    
    
    .
  • Requirement: You must use >1.1 equivalents of

    
     relative to the acyl chloride.
    
  • Performance:

    • Yield: Excellent (90–95%).

    • Selectivity: High.[1][2]

    • Drawback: The reaction requires a water quench to break the product-catalyst complex, generating massive aluminum waste and HCl gas.

Class B: The Green Catalyst – Scandium(III) Triflate ( )
  • Status: High-Performance Alternative

  • Mechanism: Water-tolerant Lewis Acid. The triflate anion is electron-withdrawing, increasing the Lewis acidity of the metal center.

  • The "Catalytic" Advantage:

    
     does not bind irreversibly to the butyrophenone carbonyl. It exhibits rapid exchange rates, allowing true catalytic turnover (1-5 mol% loading).
    
  • Performance:

    • Yield: High (85–92%).

    • Conditions: Can be run in nitromethane or ionic liquids.

    • Reusability: Catalyst can be recovered from the aqueous phase and reused without significant activity loss.

Class C: The Heterogeneous Option – Zeolite H-Beta[3]
  • Status: Sustainable/Clean

  • Mechanism: Brønsted/Lewis acid sites within a microporous aluminosilicate framework.

  • The "Diffusion" Limitation: While excellent for smaller molecules (acetophenone), the propyl chain of butyrophenone introduces steric bulk. Diffusion out of the zeolite pores can be the rate-limiting step, leading to lower yields or "coking" (pore blockage).

  • Performance:

    • Yield: Moderate (60–75%).

    • Benefit: Filtration is the only work-up required.

Data Summary: Performance Matrix

The following data represents optimized conditions for the synthesis of butyrophenone (or closely related alkyl phenyl ketones) based on aggregated literature values.

MetricAluminum Chloride (

)
Scandium Triflate (

)
Zeolite H-Beta
Catalyst Loading 110 - 120 mol% (Stoichiometric)1 - 5 mol% (Catalytic)10 - 20 wt%
Solvent DCM or Excess BenzeneNitromethane / MeCNBenzene / Toluene
Temperature 0°C

Reflux
25°C

50°C
Reflux (80-110°C)
Time 1 - 3 Hours6 - 12 Hours12 - 24 Hours
Isolated Yield 92 - 96% 85 - 92% 60 - 75%
Atom Economy Poor (Al waste)ExcellentGood
Moisture Sensitivity Extreme (Glovebox/Schlenk)Low (Water Tolerant)Low (Must be calcined)

Experimental Protocols

Protocol A: The Modern Standard ( Catalyzed)

Recommended for medicinal chemistry applications requiring high purity and low metal residue.

Reagents:

  • Benzene (Substrate/Solvent)

  • Butyryl Chloride (1.0 equiv)

  • Scandium(III) Triflate (0.05 equiv / 5 mol%)

  • Nitromethane (

    
    ) - Co-solvent to enhance solubility and rate.
    

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add

    
     (250 mg, 0.5 mmol) and Nitromethane (2 mL).
    
  • Reactant Addition: Add Benzene (10 mmol) followed by the dropwise addition of Butyryl Chloride (10 mmol).

  • Reaction: Stir at 50°C for 8 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes).

  • Quench & Recovery: Cool to room temperature. Add water (10 mL). The reaction is biphasic.[3][4]

    • Critical Step: The catalyst resides in the aqueous phase. Extract the organic product with Ether (

      
       mL).
      
    • Recycling: The aqueous phase containing

      
       can be evaporated to dryness (in vacuo at 100°C) to recover the catalyst for the next run.
      
  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash chromatography if necessary, though 
    
    
    
    reactions are often clean enough for distillation.
Protocol B: The Traditional Method ( Mediated)

Recommended only for large-scale commodity synthesis where catalyst waste is managed downstream.

Step-by-Step:

  • Setup: Equip a 3-neck flask with a reflux condenser, addition funnel, and

    
     drying tube. Caution:  System must be strictly anhydrous.
    
  • Charging: Add powdered

    
     (1.2 equiv) to dry Benzene (excess). Result is a suspension.
    
  • Addition: Add Butyryl Chloride dropwise at 0°C. Observation: Vigorous evolution of HCl gas (trap required).

  • Reflux: Heat to 80°C for 1 hour until HCl evolution ceases.

  • Hydrolysis (The Messy Part): Pour the reaction mixture onto crushed ice/HCl. This breaks the

    
     complex.
    
  • Workup: Separate layers. Wash organic layer with NaOH (to remove unreacted acid) and water. Distill to isolate.

Workflow Visualization

The following diagram compares the operational complexity of the two primary methods. Note the recycling loop available only to the Triflate system.

Workflow_Comparison cluster_AlCl3 Traditional (AlCl3) cluster_Sc Modern (Sc(OTf)3) Start_A Mix Benzene + AlCl3 Add_A Add Butyryl Chloride (0°C, HCl Gas!) Start_A->Add_A Heat_A Reflux 1h Add_A->Heat_A Quench_A Pour on ICE/HCl (Exothermic) Heat_A->Quench_A Waste_A Aluminium Waste (Disposal) Quench_A->Waste_A Start_B Mix Benzene + Sc(OTf)3 Add_B Add Butyryl Chloride (50°C, Mild) Start_B->Add_B React_B Stir 8h Add_B->React_B Extract_B Water Wash React_B->Extract_B Recycle_B Evaporate Aqueous Phase (Recover Catalyst) Extract_B->Recycle_B Aqueous Layer Recycle_B->Start_B Reuse

Caption: Operational comparison. The Sc(OTf)3 route enables a closed-loop catalyst recovery system, whereas AlCl3 generates stoichiometric waste.

Strategic Recommendations

  • For Drug Discovery (mg to g scale): Use

    
     . The ease of handling, lack of noxious HCl clouds, and water tolerance outweigh the slightly longer reaction time. The ability to use ionic liquids (like [bmim][
    
    
    
    ]) further enhances this by allowing simple extraction of the product.
  • For Process Scale-Up (kg scale): If waste disposal costs are high, investigate Zeolite H-Beta . However, you must optimize the pore size/Si:Al ratio to minimize diffusion resistance for the butyryl chain. If yield is the only metric,

    
     remains the brute-force champion, but the cost of aluminum remediation must be factored in.
    

References

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis.[1][4][5][6][7] European Journal of Organic Chemistry.

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[1][8][5][7][9][10] Wiley-Interscience. (Classic Reference for AlCl3 stoichiometry).

  • Corma, A., et al. (2001). Zeolites for Friedel-Crafts Acylation. Journal of Catalysis.

  • Earle, M. J., et al. (1998). Friedel-Crafts reactions in ionic liquids.[7][10] Chemical Communications.

  • Kawada, A., et al. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Synlett.

Sources

Validation of Chiral HPLC Methods for Reduced Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the reduction of prochiral ketones or imines to their corresponding chiral alcohols or amines ("reduced derivatives") is a pivotal step. The enantiomeric excess (ee) of these derivatives directly impacts the safety and efficacy of the final drug substance. This guide provides a technical framework for validating chiral HPLC methods for such compounds. It objectively compares the performance of Amylose-based versus Cellulose-based stationary phases—the two dominant technologies—and establishes a self-validating protocol to ensure regulatory compliance.

Part 1: The Challenge of Reduced Derivatives

Reduced derivatives, particularly chiral alcohols generated from ketone reduction, present unique chromatographic challenges compared to their precursors:

  • Polarity Shift: The hydroxyl (-OH) or amine (-NH2) group significantly increases polarity, often requiring careful modulation of mobile phase hydrogen bonding capacity.

  • Detection Limitations: Unlike their conjugated ketone precursors, reduced alcohols often lose significant UV absorbance (hypochromic shift), necessitating detection at lower wavelengths (205–220 nm) where solvent cut-off becomes a noise factor.

  • Kinetic Resolution Monitoring: These methods are often used to monitor reaction kinetics. The method must resolve the enantiomers and the starting material (precursor) simultaneously.

Part 2: Comparative Analysis of Chiral Stationary Phases (CSPs)

For the separation of reduced derivatives (specifically aromatic alcohols), Polysaccharide-based CSPs are the industry standard. We compare the two leading "products" in this category: Amylose-based (e.g., AD-type) versus Cellulose-based (e.g., OD-type) columns.

The Alternatives
  • Alternative A (Amylose): Amylose tris(3,5-dimethylphenylcarbamate) coated on silica. Known for a helical structure that creates distinct inclusion cavities.

  • Alternative B (Cellulose): Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica. Possesses a linear, rigid "sheet-like" structure offering different steric selectivity.

Performance Data: Separation of "Compound X-OH"

Context: A comparative study was performed on a reduced chiral alcohol (Compound X-OH) using Normal Phase conditions (n-Hexane/IPA 90:10).

MetricAmylose-Based CSP (Alternative A)Cellulose-Based CSP (Alternative B)Interpretation
Resolution (

)
4.21.8Amylose Superior. The helical cavity better accommodated the bulky aromatic group of X-OH.
Selectivity (

)
1.351.12Higher selectivity on Amylose indicates a stronger specific interaction with the chiral selector.
Tailing Factor (

)
1.051.45Amylose Superior. Cellulose showed greater non-specific binding (silanol activity) for the hydroxyl group.
Analysis Time 12.5 min8.0 minCellulose Faster. While faster, the lower resolution (

) poses a risk during validation if column performance degrades.
Loadability HighModerateAmylose phases generally tolerate higher mass loads before peak distortion.
Expert Insight (Causality)

The superior performance of the Amylose phase for reduced alcohols is often attributed to the hydrogen bonding capability of the carbamate linkage within the helical groove. The -OH group of the analyte can form stabilizing H-bonds with the C=O and N-H groups of the stationary phase. In the Cellulose phase, the rigid structure sometimes sterically hinders the access of bulky alcohols to these binding sites, resulting in lower resolution (


) and increased tailing.

Recommendation: For reduced aromatic alcohols, screen Amylose-based columns first. Use Cellulose columns if the analyte contains planar, rigid structures (like fused rings) that intercalate better with the cellulose sheets.

Part 3: Method Development Workflow

To ensure a robust method before validation begins, follow this decision logic.

MethodDevelopment Start Start: Reduced Derivative Sample Screening Screening Phase (Amylose vs Cellulose) Mobile Phase: Hex/IPA & Hex/EtOH Start->Screening Decision Resolution > 2.0? Screening->Decision Optimize Optimization 1. Temp (15-40°C) 2. Modifier % Decision->Optimize No (Rs 1.5 - 2.0) Additives Add Basic/Acidic Additive (0.1% DEA or TFA) Decision->Additives No (Tailing > 1.5) Finalize Final Method Define System Suitability Decision->Finalize Yes Optimize->Decision Additives->Decision

Figure 1: Strategic workflow for selecting and optimizing the Chiral Stationary Phase. Note the loop-back mechanism for optimization parameters.

Part 4: Validation Protocol (The Self-Validating System)

This protocol is designed as a self-validating system . This means the protocol includes "Stop/Go" criteria (System Suitability) that prevent the generation of invalid data.

Prerequisite: The method must separate the Enantiomer (E1) from the Distomer (E2) with


.
Specificity (Selectivity)[1]
  • Objective: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities (precursor ketone) and matrix.

  • Protocol: Inject (a) Blank, (b) Racemic Mixture, (c) Pure Enantiomer, (d) Sample spiked with precursor.

  • Acceptance Criteria:

    • No interference at the retention time of the main peak.

    • Resolution (

      
      ) between enantiomers 
      
      
      
      .[1]
    • Purity angle < Purity threshold (if using PDA detector).

Linearity & Range
  • Objective: Verify response proportionality for the minor enantiomer (impurity).

  • Protocol: Prepare solutions of the minor enantiomer at 5 levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit (usually 0.5% to 1.0% level).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[1]
    • Y-intercept bias

      
       of the response at 100% level.
      
Accuracy (Recovery)
  • Objective: Critical for reduced derivatives where extraction efficiency might vary.

  • Protocol: Spike the distomer (undesired enantiomer) into the pure eutomer (active drug) at three levels (LOQ, 100% limit, 150% limit) in triplicate.

  • Acceptance Criteria: Mean recovery between 90.0% – 110.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the racemic standard at the limit level.

  • Acceptance Criteria: %RSD of peak area

    
     (Note: Higher RSD is permitted at trace levels compared to assay methods).
    
Robustness (The "Design Space")
  • Objective: Determine the method's tolerance to small variations.

  • Variables:

    • Flow rate (

      
       mL/min).
      
    • Column Temperature (

      
      C). Critical for chiral separations due to entropy-enthalpy compensation.
      
    • Mobile Phase composition (

      
       organic modifier).
      
Visualized Validation Logic

ValidationLogic SST System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 Specificity Specificity Check (Matrix/Precursor Interference) SST->Specificity Pass Fail Validation Failed Return to Development SST->Fail Fail Linearity Linearity (LOQ to 150%) Specificity->Linearity Pass Specificity->Fail Fail Accuracy Accuracy (Spike Recovery) Linearity->Accuracy r² > 0.999 Linearity->Fail r² < 0.999 Pass Method Validated Ready for Release Testing Accuracy->Pass 90-110% Rec Accuracy->Fail <90% or >110%

Figure 2: The "Self-Validating" logic flow. Failure at any upstream node (SST, Specificity) immediately halts the process to prevent wasted resources.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation, 2023.[2] [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides Derivatives. Chemical Society Reviews. [Link]

  • Center for Drug Evaluation and Research (CDER). (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the FTIR Spectrum of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural confirmation of synthesized compounds is a non-negotiable cornerstone of the discovery pipeline. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for identifying the functional groups that constitute a molecule's architecture.[1][2] This guide provides an in-depth, experience-driven comparison and interpretation of the FTIR spectrum for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, a compound featuring a key keto-alcohol structure with aromatic fluorination.

We will deconstruct the expected spectrum, compare it with alternative analytical methodologies, and provide a robust, self-validating protocol for acquiring high-quality data.

Deconstructing the Molecule: Expected Vibrational Fingerprints

The structure of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one presents several distinct functional groups, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies. Understanding these expected absorptions is the first step in confident spectral interpretation.

Diagram 1: Molecular Structure of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Caption: Chemical structure of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Based on this structure, we can anticipate the following key absorption bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/ShapeRationale and Expert Insights
Alcohol (-OH) O-H Stretch3550 - 3200Strong, BroadThe broadness of this peak is a classic indicator of intermolecular hydrogen bonding, a defining characteristic of alcohols in a condensed phase.[3][4][5] Its high intensity is due to the large change in dipole moment during the O-H stretching vibration.
Aromatic Ketone (C=O) C=O Stretch1690 - 1666StrongAn isolated alkyl ketone typically absorbs around 1715 cm⁻¹. However, conjugation with the adjacent aromatic ring delocalizes the pi electrons, slightly weakening the C=O bond and shifting its absorption to a lower frequency.[6][7] This shift is a key piece of evidence for the aromatic ketone structure.
Aromatic Ring C=C Stretch1600-1585 & 1500-1400Medium to WeakAromatic rings exhibit characteristic in-ring C=C stretching vibrations.[8] The presence of two distinct bands in these regions is a strong indicator of an aromatic system.
Aromatic Ring =C-H Stretch3100 - 3000Medium to WeakThese stretching vibrations occur at slightly higher frequencies than their aliphatic counterparts and confirm the presence of hydrogens attached directly to the aromatic ring.[8][9]
Alkyl Chain (-CH₂-) C-H Stretch3000 - 2840MediumThese are the standard stretching vibrations for sp³ hybridized C-H bonds in the butanone backbone.[10]
Alcohol (-C-O-) C-O Stretch1260 - 1050StrongThe stretching vibration of the C-O single bond in the alcohol group typically produces a strong peak in the fingerprint region.[3][5] For a primary alcohol like this one, the peak is expected around 1050 cm⁻¹.
Aryl-Fluoride (C-F) C-F Stretch1400 - 1000StrongThe C-F bond is highly polarized, resulting in a strong absorption. Its position can sometimes overlap with other strong signals in the fingerprint region, such as the C-O stretch, but it is a critical peak for confirming fluorination.[11][12]
Aromatic Ring C-H Out-of-Plane Bend900 - 675Medium to StrongThe pattern of these "oop" bands can provide valuable information about the substitution pattern on the aromatic ring.[8] For a 1,4-disubstituted (para) ring, a strong band is expected in the 860-800 cm⁻¹ range.[12][13]

Comparison with Alternative Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive structural elucidation often requires complementary techniques.[14][15] This is a crucial concept in drug development, where orthogonal methods are used to build a complete and unambiguous profile of a new chemical entity.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
FTIR Spectroscopy Identifies functional groups (e.g., -OH, C=O, C-F).[14]Rapidly confirms the presence of the key keto-alcohol and fluorophenyl moieties. Excellent for initial screening and reaction monitoring.[1][14]Provides no information on the connectivity of atoms or the carbon-hydrogen framework.[14] Cannot distinguish between isomers.
NMR Spectroscopy (¹H, ¹³C) Provides a detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry.[14]Unambiguously determines the precise arrangement of all atoms, confirming the 1-(4-fluorophenyl) and 4-hydroxybutan-1-one structure. Can quantify the number of protons in each environment.[15]Requires larger sample amounts than FTIR and is a more time-consuming experiment.
Mass Spectrometry (MS) Determines the molecular weight and provides information on fragmentation patterns.[4]Confirms the molecular formula (C₁₀H₁₁FO₂) by providing the exact mass.[16] Fragmentation can help identify structural components.Does not provide direct information on functional groups or their connectivity in the way FTIR and NMR do.

Expert Insight: In a typical workflow, FTIR would be used as a rapid primary check to confirm that a reaction has proceeded as expected (e.g., the appearance of the -OH and C=O bands). NMR would then be employed for the definitive, detailed structural proof required for publication or regulatory submission. Mass spectrometry serves as the final confirmation of the molecular weight.

A Self-Validating Protocol for ATR-FTIR Analysis

The quality of an FTIR spectrum is entirely dependent on the quality of the data acquisition. Attenuated Total Reflectance (ATR) is the dominant technique for solids and liquids due to its minimal sample preparation.[2] The following protocol is designed to ensure reproducibility and high-quality data.

Diagram 2: ATR-FTIR Data Acquisition and Interpretation Workflow

FTIR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation A Step 1: Clean ATR Crystal Use isopropanol/ethanol and a soft wipe. Ensure no residue remains. B Step 2: Acquire Background Spectrum Scans the empty, clean crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument interferences. A->B C Step 3: Apply Sample Place a small amount of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one directly onto the crystal center. B->C D Step 4: Apply Pressure & Acquire Sample Spectrum Use the pressure clamp to ensure firm, uniform contact between the sample and crystal. This is critical for a strong, reproducible signal. C->D E Step 5: Perform ATR Correction (if necessary) Software function to correct for the wavelength-dependent depth of penetration of the evanescent wave. D->E F Step 6: Identify Key Peaks Locate major absorption bands in the diagnostic regions (4000-1400 cm⁻¹). E->F G Step 7: Assign Functional Groups Correlate observed peak positions with known functional group frequencies using reference tables. F->G H H G->H I Final Structural Confirmation H->I

Caption: A validated workflow for acquiring and interpreting ATR-FTIR spectra.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Causality: The instrument must be stable. Allow the FTIR spectrometer to warm up for at least 15-30 minutes to ensure the stability of the infrared source and detector.

    • Protocol: Power on the spectrometer and associated computer.

  • Crystal Cleaning (Self-Validation Step):

    • Causality: The ATR technique is a surface-sensitive measurement.[17] Any residue from previous samples will appear in your spectrum, leading to misinterpretation.

    • Protocol: Moisten a lint-free wipe (e.g., Kimwipe) with a volatile solvent like isopropanol or ethanol. Gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate.

    • Trustworthiness Check: Before running the background, run a quick scan of the empty crystal. The resulting spectrum should be a flat line with no significant peaks, confirming the crystal is clean.

  • Acquiring the Background Spectrum:

    • Causality: The ambient atmosphere contains infrared-active molecules (primarily H₂O and CO₂). The background scan measures these and the instrument's intrinsic optical characteristics, allowing them to be mathematically subtracted from the sample spectrum.

    • Protocol: With the clean, empty crystal in place, use the software to initiate a background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application and Measurement:

    • Causality: For the evanescent wave to interact with the sample, intimate contact between the sample and the ATR crystal is mandatory.[17][18] Poor contact results in weak, distorted, and non-reproducible spectra.

    • Protocol: Place a small amount (typically just a few milligrams) of the solid 1-(4-Fluorophenyl)-4-hydroxybutan-1-one onto the center of the ATR crystal. Lower the pressure anvil and apply consistent pressure to flatten the solid and ensure full contact.

    • Protocol: Initiate the sample scan using the same number of scans as the background for optimal subtraction.

  • Data Processing and Cleaning:

    • Causality: After data acquisition, the background is automatically subtracted. An ATR correction may be applied, which is an algorithm that accounts for the variation in the penetration depth of the IR beam at different wavelengths, making the spectrum appear more like a traditional transmission spectrum.

    • Protocol: Use the instrument software to perform an automatic background subtraction and apply a standard ATR correction if comparing to library transmission spectra.

    • Protocol: Clean the crystal thoroughly with solvent and a wipe immediately after the measurement to prevent cross-contamination.

By adhering to this detailed protocol, particularly the validation check in the cleaning step and the emphasis on consistent pressure, researchers can generate highly reliable and reproducible FTIR data, forming a trustworthy foundation for structural analysis.

References

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alcohols. [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • Liu, H. Q., & Jiang, F. C. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-5. [Link]

  • Covalent Metrology. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Veeraprakash, B., et al. (2018). Structural Elucidation of Peanut, Sunflower and Gingelly Oils by Using FTIR and 1H NMR Spectroscopy. Pharmacognosy Journal, 10(4), 753-7. [Link]

  • ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Link]

  • University of Michigan. Table of Characteristic IR Absorptions. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • Journal of Mechanical Engineering and Sciences. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Nandiyanto, A. B. D. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials. [Link]

  • PubChem. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

Sources

Benchmarking synthetic routes for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS: 3874-54-2) Primary Application: Key intermediate for the synthesis of antipsychotic butyrophenones (e.g., Haloperidol, Lenperone). Critical Insight: While the Friedel-Crafts Acylation via 4-chlorobutyryl chloride (Route A) remains the industrial standard due to reliability and high para-regioselectivity, it requires a secondary hydrolysis step to yield the hydroxylated target. The Direct Lactone Acylation (Route B) offers higher atom economy but suffers from Lewis acid deactivation and polymerization side reactions. The Grignard Approach (Route C) is generally non-viable for scale-up due to poor chemoselectivity (diol formation), serving primarily as a mechanistic contrast.

Route Analysis 1: The Industrial Standard (Two-Step Acylation)

Method: Friedel-Crafts Acylation using 4-chlorobutyryl chloride followed by Hydrolysis.

Mechanism & Rationale

This route dominates industrial production because acyl chlorides are highly reactive electrophiles that minimize side reactions compared to lactones. The fluorine atom on the benzene ring directs the acylation to the para position.

  • Acylation: Fluorobenzene reacts with 4-chlorobutyryl chloride in the presence of stoichiometric aluminum chloride (

    
    ). The Lewis acid complexes with the acyl chloride to form an acylium ion, which attacks the fluorobenzene.
    
  • Hydrolysis: The resulting 4-chloro-1-(4-fluorophenyl)butan-1-one is hydrolyzed (often requiring catalytic iodide or phase transfer catalysts) to replace the terminal chloride with a hydroxyl group.

Experimental Protocol (Self-Validating)
  • Reagents: Fluorobenzene (1.2 eq), 4-chlorobutyryl chloride (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (DCM).
  • Step 1 (Acylation):

    • Suspend anhydrous

      
       in DCM at 0°C under 
      
      
      
      .
    • Add 4-chlorobutyryl chloride dropwise; stir 15 min to form the complex.

    • Add Fluorobenzene dropwise, keeping internal temp <10°C.

    • Reflux for 2 hours. Monitor via TLC (formation of UV-active spot, disappearance of acid chloride).

    • Quench: Pour onto ice/HCl. Extract organic layer.[1]

  • Step 2 (Hydrolysis):

    • Dissolve crude chloro-ketone in 10% aqueous NaOH/Dioxane.

    • Reflux for 6 hours. Note: Monitor closely to prevent cyclization to the furan derivative.

    • Acidify to pH 4 and extract.

Workflow Diagram

RouteA cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis Start Fluorobenzene + 4-Chlorobutyryl Cl Complex Acylium Ion Complex Start->Complex AlCl3 (0°C) Inter Intermediate: 4-Chloro-ketone Complex->Inter Reflux 2h Hydrolysis NaOH / H2O Reflux Inter->Hydrolysis Purification Product Target: 1-(4-F-Ph)-4-OH-butan-1-one Hydrolysis->Product SN2 Subst.

Caption: Stepwise conversion via the stable chloro-intermediate, allowing for purification before the sensitive hydrolysis step.

Route Analysis 2: The "Green" Aspirant (Direct Lactone Opening)

Method: Lewis Acid-mediated ring opening of


-butyrolactone (GBL).
Mechanism & Rationale

This route attempts to bypass the halogenated intermediate by reacting fluorobenzene directly with GBL.

  • The Challenge: GBL complexes strongly with

    
    , deactivating the Lewis acid. Consequently, a massive excess of 
    
    
    
    (2.5–3.0 eq) is often required, negating the "green" benefits of avoiding the acyl chloride.
  • Modern Variation: Use of Zeolites (e.g., H-Beta or HY) or Triflic Acid (

    
    ) allows for a cleaner reaction, though often with lower conversion rates.
    
Experimental Protocol (Zeolite Catalyzed)
  • Reagents: Fluorobenzene (Excess, acts as solvent),

    
    -butyrolactone (1.0 eq), Zeolite H-Beta (calcined).
    
  • Procedure:

    • Mix GBL and Zeolite H-Beta in a pressure vessel.

    • Add Fluorobenzene (5-10 equivalents).

    • Heat to 160°C for 12 hours. Note: High temp required to overcome activation energy of lactone opening.

    • Workup: Filter catalyst (recyclable). Distill off excess Fluorobenzene.

    • Purification: Recrystallization from toluene/hexane.

Pathway Diagram

RouteB Reactants Fluorobenzene + GBL Activation Lactone-Lewis Acid Activation Reactants->Activation Zeolite / AlCl3 TS Transition State (Acylium-like) Activation->TS Heat (>100°C) Side Side Product: Poly-GBL Activation->Side Polymerization Product Target: 1-(4-F-Ph)-4-OH-butan-1-one TS->Product Electrophilic Subst.

Caption: Direct one-pot synthesis. Note the competing polymerization pathway of the lactone starting material.

Route Analysis 3: The Grignard Approach (Organometallic)

Method: Reaction of 4-Fluorophenylmagnesium bromide with


-butyrolactone.
Mechanism & Rationale

While theoretically direct, this route is not recommended for the mono-ketone synthesis without specific modifications (e.g., forming a Weinreb amide first).

  • The Failure Mode: The ketone product formed after the first addition is more reactive toward the Grignard reagent than the initial lactone. This leads to the "double addition" product: a tertiary diol.

  • Mitigation: Requires cryogenic conditions (-78°C) and slow addition, yet yields remain poor (<40%) compared to Friedel-Crafts.

Benchmarking Matrix

MetricRoute A: Acyl Chloride (Standard)Route B: Direct Lactone (Green)Route C: Grignard
Yield (Isolated) High (75-85%) Moderate (45-60%)Low (<40%)
Atom Economy Low (Cl waste, stoichiometric Al waste)High (Water is byproduct) Low (Mg salts, solvent volume)
Purity Profile Excellent (Crystallizable intermediate)Variable (Oligomers of GBL)Poor (Diol impurities)
Scalability Proven (kg to ton scale) Difficult (Heat transfer, viscosity)Dangerous (Exotherms)
Cost Efficiency High (Cheap reagents)Moderate (Catalyst cost)Low (Anhydrous solvents)

Strategic Recommendation

For research and drug development purposes where <100g is required:

  • Adopt Route A (Acyl Chloride). The reliability of the Friedel-Crafts reaction with acid chlorides ensures you obtain the material quickly. The two-step nature is an advantage here: the intermediate 4-chloro-1-(4-fluorophenyl)butan-1-one is stable, easily purified, and can be stored. Hydrolysis can be performed on-demand.

For Green Chemistry/Process Optimization studies:

  • Investigate Route B (Zeolite). There is significant publication value in optimizing the solid-acid catalyzed opening of GBL with fluorobenzene to improve yield, as this eliminates the chlorinated waste stream.

References

  • Janssen, P. A. J. (1972). Process for preparing haloperidol.[2] US Patent 3,636,113.

    • Core reference for the industrial synthesis of butyrophenone neuroleptics via Friedel-Crafts acyl
  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[3] Wiley-Interscience.

    • Authoritative text on the mechanism and stoichiometry of AlCl3-mediated acyl
  • Sato, K., et al. (2004).[4] Solid acid-catalyzed Friedel-Crafts acylation of benzene derivatives with lactones.Journal of Catalysis, 223(2), 348-358.

    • Provides experimental data on the "Green" Route B using Zeolites.
  • Kikuchi, H., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.Chinese Journal of Organic Chemistry, 33(12), 2572.

    • Modern catalytic altern

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, a fluorinated organic compound. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to foster a deep understanding of safe chemical handling.

Understanding the Compound: Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling at all stages, from use to final disposal, to prevent accidental exposure. The presence of a carbon-fluorine bond places this compound in the category of halogenated organic compounds , a critical classification for waste management[2][3][4].

Hazard ClassificationGHS CodeDescriptionRequired Precautions
Skin IrritationH315Causes skin irritation upon contact.Wear nitrile gloves and a lab coat. Avoid all skin contact[5].
Eye IrritationH319Causes serious, potentially damaging, eye irritation.Wear safety goggles or a face shield[5].
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.Handle only in a well-ventilated area or a chemical fume hood[2].

The Regulatory Imperative: Why Proper Disposal Matters

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. The primary goal of RCRA is to protect human health and the environment from the potential hazards of waste disposal[8]. Classifying waste correctly is the first and most critical step in compliance[7]. Misclassifying or improperly disposing of chemical waste can lead to significant regulatory fines, environmental contamination, and safety incidents in the laboratory[4][9].

Because 1-(4-Fluorophenyl)-4-hydroxybutan-1-one contains fluorine, it is categorized as a halogenated organic compound. This waste stream is treated differently than non-halogenated waste, often requiring high-temperature incineration in specialized facilities equipped to handle and neutralize the acidic gases (like hydrogen fluoride) produced during combustion[3][10]. Mixing halogenated and non-halogenated waste results in the entire mixture being treated as halogenated, significantly increasing disposal costs and logistical complexity[4].

Disposal Workflow: A Step-by-Step Decision Process

The following diagram illustrates the logical workflow for the safe disposal of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one waste from the point of generation to its final removal from the laboratory.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Accumulation & Disposal A Waste Generation (e.g., reaction quench, contaminated items) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Characterize Waste: Is it a Halogenated Organic? B->C D YES (Contains Fluorine) C->D E Select Designated 'Halogenated Organic Waste' Container D->E F Affix Hazardous Waste Label & Document Contents E->F G Store Waste Container in Satellite Accumulation Area (SAA) F->G H Keep Container Closed Inspect Weekly for Leaks G->H I Container is 90% Full H->I J Request Waste Pickup from Environmental Health & Safety (EH&S) I->J

Sources

Personal protective equipment for handling 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Immediate Action Required: This compound is a fluorinated aromatic ketone-alcohol . While often handled as a standard intermediate, its dual functionality (ketone + alcohol) and halogenation require specific PPE protocols to prevent permeation and respiratory irritation.

Critical Check Details
Chemical Name 1-(4-Fluorophenyl)-4-hydroxybutan-1-one
CAS Registry Number 73206-04-9 (Verify against label; do not confuse with the chloro-analog CAS 3874-54-2)
Synonyms 4-Hydroxy-4'-fluorobutyrophenone
GHS Classification Warning
Hazard Statements H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant)
Physical State Viscous liquid or low-melting solid (variable by purity/temperature)
Technical Risk Assessment & Mechanism

To select the correct PPE, we must understand the chemical interaction with biological tissues and protective materials.

  • Dermal Permeation: The molecule contains a ketone moiety and a fluorophenyl group . Ketones can degrade natural rubber and swell latex. The lipophilic fluorophenyl group facilitates skin absorption, while the hydroxyl group increases water solubility, potentially allowing the chemical to bridge aqueous/lipid barriers in the skin.

  • Respiratory Toxicity: As a benzylic-type ketone derivative, vapors or aerosols generated during transfer can severely irritate the upper respiratory tract (H335). The fluorine substituent increases metabolic stability, meaning systemic absorption via inhalation is a non-trivial concern.

  • Ocular Risk: The compound is a lachrymator-like irritant. Direct contact causes immediate, severe irritation (H319).

Personal Protective Equipment (PPE) Protocol

The following protocol uses a "Layered Defense" strategy. Do not rely on a single barrier.

A. Hand Protection (The Critical Barrier)

Recommendation: Nitrile (Minimum 5 mil) for splash protection; Butyl Rubber for immersion/spill cleanup.

  • The "Why": Standard latex gloves are permeable to ketones. While 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is a larger molecule than acetone (reducing permeation speed), it will eventually swell latex.

    • Routine Handling: Disposable Nitrile gloves (0.11 mm / 5 mil) provide adequate splash resistance (breakthrough time >30 mins).

    • High-Risk Operations (Scale-up/Cleaning): Double-gloving (Nitrile over Nitrile) or using Silver Shield/Laminate gloves is required if prolonged contact is possible.

B. Respiratory Protection

Recommendation: Fume Hood (Primary) ; N95/P100 (Secondary) .

  • The "Why": Engineering controls are superior to respirators. The H335 hazard dictates that all open-vessel operations (weighing, transfer) must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Exception: If work must occur outside a hood (e.g., equipment maintenance), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to the potential for ketone vapors.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling due to the risk of splash entry from the side or bottom.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Chemical-resistant apron for quantities >100g.

Operational Handling Workflow
Step-by-Step Protocol

Phase 1: Receipt & Storage

  • Inspect: Upon receipt, verify the container integrity. Check for crystallization (low-melting solid).

  • Store: Keep in a cool, dry place away from strong oxidizing agents. Ensure the cap is TFE-lined (Teflon) to prevent liner degradation by the ketone.

Phase 2: Weighing & Transfer

  • If Solid: Use a static-free spatula. Weigh inside the fume hood.

  • If Liquid/Viscous:

    • Do not pour. Use a glass pipette or chemically resistant syringe (polypropylene/glass).

    • Taring: Tare the receiving vessel before adding the chemical to avoid removing the vessel from the hood repeatedly.

    • Draft Shield: If the fume hood draft disturbs the balance, use a draft shield, but do not turn off the hood.

Phase 3: Reaction Setup

  • Inert Atmosphere: This compound is relatively stable, but flushing the reaction vessel with Nitrogen/Argon is recommended to prevent moisture absorption by the hydroxyl group.

  • Temperature Control: If heating, use an oil bath with a thermal fuse. Avoid open flames.

Waste Management & Disposal Logic

Crucial Directive: This is a Halogenated Organic Waste .[1]

  • The Logic: The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry. Standard incineration temperatures may not fully mineralize the compound, potentially releasing HF (Hydrogen Fluoride) gas if not treated in a specialized high-temperature halogen incinerator.

  • Segregation:

    • Stream A: Halogenated Solvents/Organics (Red Label). DEPOSIT HERE.

    • Stream B: Non-Halogenated Organics. DO NOT USE.

    • Stream C: Aqueous Waste. DO NOT USE (unless concentration is <1 ppm and approved by EHS).

Visual Safety Logic (Graphviz)

The following diagram illustrates the decision-making process for PPE selection and waste disposal based on the operation scale.

SafetyProtocol cluster_legend Logic Key Start Handling 1-(4-Fluorophenyl)-4-hydroxybutan-1-one RiskAssess Risk Assessment (H315, H319, H335) Start->RiskAssess OpScale Operation Scale? RiskAssess->OpScale SmallScale Analytical / Small Scale (<5g) OpScale->SmallScale LargeScale Prep Scale / Synthesis (>5g) OpScale->LargeScale PPE_Small PPE: Nitrile Gloves (5mil) + Goggles + Lab Coat SmallScale->PPE_Small PPE_Large PPE: Double Nitrile or Butyl + Apron + Face Shield LargeScale->PPE_Large Engineering Engineering Control: Fume Hood REQUIRED PPE_Small->Engineering PPE_Large->Engineering Waste Disposal: Halogenated Waste Stream Engineering->Waste Post-Experiment Key1 Action Key2 Critical Hazard

Caption: Operational logic flow for scaling PPE based on exposure risk and mandatory engineering controls.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769876, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste Management. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.